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Foundational

Fmoc-Lys(nic)-OH: Technical Guide to Structure, Synthesis, and Application

Topic: Fmoc-Lys(nic)-OH Chemical Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary Fmoc-Lys(nic)-OH (N-alpha-(9...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Fmoc-Lys(nic)-OH Chemical Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

Fmoc-Lys(nic)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-nicotinoyl-L-lysine) is a specialized non-canonical amino acid derivative used primarily in Solid-Phase Peptide Synthesis (SPPS).[1] It facilitates the site-specific incorporation of a nicotinoyl moiety (Vitamin B3) onto the epsilon-amine of lysine residues.[1]

This modification is critical in two primary research vectors:

  • Epigenetics: To mimic Histone Lysine Nicotinylation (Knic) , a post-translational modification (PTM) linking cellular metabolism (NAD+ levels) to gene regulation.[1]

  • Drug Delivery: Nicotinic acid is utilized to enhance the solubility, bioavailability, or blood-brain barrier (BBB) permeability of peptide therapeutics.[1]

This guide provides a rigorous technical analysis of the compound's physiochemical properties, manufacturing logic, SPPS protocols, and biological context.

Chemical Profile and Properties[2][3][4][5][6][7][8]

The structural integrity of Fmoc-Lys(nic)-OH relies on the orthogonality between the base-labile Fmoc group (protecting the


-amine) and the stable nicotinoyl amide bond on the side chain.[1]
Physiochemical Data Table[1]
PropertySpecification
Chemical Name N-

-Fmoc-N-

-nicotinoyl-L-lysine
CAS Number 252049-11-9 (L-isomer)
Molecular Formula

Molecular Weight 473.52 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO, DMF (requires sonication); Insoluble in Water, EtOH
Purity (HPLC)

98.0%
Chiral Purity

0.5% D-isomer
Storage +2°C to +8°C (Short term); -20°C (Long term, desiccated)
Structural Logic

The molecule consists of three distinct functional zones:

  • 
    -Amino Protection:  The Fmoc  group ensures stability during acidic cleavage steps but is removed by bases (piperidine).[1]
    
  • Lysine Backbone: Provides the linker length (4 carbons) critical for molecular recognition by "reader" proteins or enzymes.[1]

  • 
    -Modification:  The Nicotinoyl  group forms a stable amide bond.[1] Unlike Boc or Trt protecting groups, this moiety is not removed  during TFA cleavage.[1] It is a permanent modification intended to be present in the final peptide.
    

Principles of Manufacture (Synthesis)

While most researchers purchase this reagent, understanding its synthesis is vital for troubleshooting impurities (e.g., free lysine or di-Fmoc byproducts).[1] The "Gold Standard" method utilizes Copper(II) Chelation to ensure regiospecificity.[1]

The Copper Chelate Route[10]
  • Complexation: L-Lysine reacts with Copper(II) ions (e.g.,

    
    ) in basic solution.[1][2] The copper coordinates with the 
    
    
    
    -amine and the
    
    
    -carboxylate, effectively "masking" them.
  • Acylation: The free

    
    -amine is reacted with Nicotinoyl Chloride  or Nicotinic Acid NHS ester .[1] The copper shield prevents reaction at the 
    
    
    
    -position.
  • Decomplexation: The copper is removed using a chelating resin (e.g., Chelex) or sulfide precipitation, yielding H-Lys(nic)-OH.[1]

  • Fmoc Protection: The intermediate is reacted with Fmoc-OSu (9-Fluorenylmethoxycarbonyl N-hydroxysuccinimide ester) to yield the final Fmoc-Lys(nic)-OH.[1]

Expert Insight: Impurities in commercial batches often stem from incomplete copper removal (greenish tint) or incomplete acylation (leading to Fmoc-Lys-OH, which results in branched peptides during SPPS).[1]

Solid-Phase Peptide Synthesis (SPPS) Protocol[1][8][11]

Incorporating Fmoc-Lys(nic)-OH requires specific attention to solubility and coupling efficiency.[1] The nicotinoyl group is relatively bulky and polar, which can induce aggregation in the growing peptide chain.

Solubility and Handling
  • Solvent: The reagent is often sparingly soluble in pure DCM. Use DMF or NMP .[1][3]

  • Dissolution: If the solution is cloudy, add 5-10% DMSO and sonicate for 5 minutes. Do not heat above 40°C to prevent Fmoc degradation.[1]

Step-by-Step Coupling Protocol

This protocol assumes a standard 0.1 mmol scale on Rink Amide resin.[1]

  • Resin Preparation: Swell resin in DMF for 20 minutes.

  • Deprotection: Remove previous Fmoc with 20% Piperidine/DMF (

    
     min).[1] Wash 
    
    
    
    DMF.[1]
  • Activation (In Vial):

    • Weigh Fmoc-Lys(nic)-OH (4 eq, 0.4 mmol).

    • Add HBTU or HATU (3.9 eq).[1]

    • Dissolve in minimal DMF/DMSO.

    • Add DIPEA (8 eq) immediately before transfer.[1]

    • Note: HATU is recommended over HBTU for this derivative to prevent steric hindrance issues.[1]

  • Coupling: Add activated solution to resin.[1] Shake at Room Temp for 60–90 minutes .

  • Monitoring: Perform a Kaiser Test. If not blue (negative), coupling is complete.[1] If blue, perform a double couple.[1]

  • Capping (Optional but Recommended): Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.[1]

Cleavage and Isolation
  • Cocktail: 95% TFA / 2.5% TIS / 2.5%

    
    .
    
  • Time: 2–3 hours.

  • Result: The Nicotinoyl group remains intact . The peptide elutes with the Lys(nic) modification.

SPPS Workflow Diagram

SPPS_Workflow cluster_chemical Key Chemical Note Start Resin-Peptide-Fmoc Deprotect 1. Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 2. Wash (DMF x5) Deprotect->Wash1 Activate 3. Activation Fmoc-Lys(nic)-OH + HATU + DIPEA (Dissolve in DMF/DMSO) Wash1->Activate Couple 4. Coupling Reaction (60-90 min, RT) Activate->Couple Test 5. Kaiser Test Couple->Test NextCycle Proceed to Next AA Test->NextCycle Negative (Colorless) Recouple Double Couple Test->Recouple Positive (Blue) Recouple->Couple Note Nicotinoyl group is STABLE to TFA cleavage.

Figure 1: SPPS cycle specifically tailored for Fmoc-Lys(nic)-OH incorporation, highlighting the critical activation step.

Biological Relevance: Histone Nicotinylation[1]

Fmoc-Lys(nic)-OH is essential for synthesizing histone probes to study Lysine Nicotinylation (Knic) .[1] This PTM was identified as a link between cellular metabolism (NAD+ availability) and epigenetic regulation.[1]

The Writer/Eraser/Reader Pathway[2][12]
  • Substrate: NAD+ serves as the donor for the nicotinoyl group, although the exact enzymatic "writer" mechanism often involves promiscuous acyltransferase activity (e.g., p300/CBP) or non-enzymatic mechanisms.

  • Erasers (De-nicotinylases): The Sirtuin family (Class III HDACs), specifically SIRT2 and SIRT3 , are the primary enzymes responsible for removing the nicotinoyl mark. This activity is NAD+-dependent, creating a feedback loop.[1]

  • Readers: Bromodomains (e.g., BRD4) have been shown to recognize acyl-lysines, though specific "nicotinyl-only" readers are an active area of investigation.[1]

Biological Pathway Diagram[1]

Knic_Pathway NAD NAD+ Writer Writer? (p300/CBP) NAD->Writer Donor Histone Histone Tail (Lysine) Knic Knic (Nicotinylated Histone) Histone->Knic Nicotinylation Knic->Histone De-nicotinylation GeneReg Gene Regulation (Chromatin Open/Closed) Knic->GeneReg Recruits Readers Writer->Knic Eraser Eraser (SIRT2, SIRT3) Eraser->Histone

Figure 2: The dynamic turnover of Histone Lysine Nicotinylation (Knic), mediated by NAD+ levels and Sirtuin enzymes.[1]

Analytical Characterization (QC)[1]

When synthesizing peptides containing Lys(nic), standard QC measures apply. However, specific spectral features confirm the presence of the nicotinoyl group.

HPLC Analysis
  • Retention Time: Lys(nic) is more hydrophobic than unmodified Lysine but more hydrophilic than Lys(Fmoc).[1] Expect a shift in retention time compared to the backbone control.

  • UV Detection: The nicotinoyl group absorbs in the UV range. While 214 nm (peptide bond) is standard, monitoring at 260 nm (pyridine ring absorbance) can help confirm the presence of the modification specifically.

Mass Spectrometry (ESI-MS)
  • Mass Shift: The addition of a nicotinoyl group (

    
    ) replaces a proton (
    
    
    
    ).[1]
  • Delta Mass: The net mass addition to the lysine residue is +105.02 Da .

    • Calculation: Nicotinoyl (

      
      , MW ~106) - H (1) = 105.[1]
      

References

  • Chemical Structure & Properties: Advanced ChemTech. Fmoc-Lys(Nic)-OH Product Data. Retrieved from [1]

  • Histone Nicotinylation Discovery: Jiang, H., et al. (2019).[1] "The nucleophilic amino group of lysine is central for histone lysine methyltransferase catalysis."[4] Communications Chemistry. Retrieved from [1]

  • Synthesis of Lysine Derivatives (Copper Method): A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Retrieved from [1]

  • Epigenetic Writers and Erasers: Cell Signaling Technology.[1][5] Epigenetic Writers and Erasers of Histones H2A, H2B, and H4. Retrieved from [1]

  • SPPS Methodologies: BenchChem. Synthesis of Fmoc-Lys(Tfa)-OH: A Technical Guide (Analogous Protocol). Retrieved from [1]

Sources

Exploratory

role of nicotinyl-lysine in histone gene repression

The Nicotinyl-Lysine (Knic) Axis: Metabolic Regulation of Histone Repression Executive Summary The epigenetic landscape has long been defined by the binary of acetylation (activation) and methylation (context-dependent r...

Author: BenchChem Technical Support Team. Date: March 2026

The Nicotinyl-Lysine (Knic) Axis: Metabolic Regulation of Histone Repression

Executive Summary

The epigenetic landscape has long been defined by the binary of acetylation (activation) and methylation (context-dependent regulation). However, the recent identification of Nicotinyl-lysine (Knic) —a histone post-translational modification (PTM) derived from Nicotinic Acid (Vitamin B3)—introduces a critical new paradigm. Unlike canonical acylations that generally promote open chromatin, Knic functions as a repressive mark, driving chromatin compaction and silencing oncogenic drivers.

This guide analyzes the Knic axis, detailing the enzymatic machinery (ACSS2-mediated synthesis), the structural basis of gene repression, and the therapeutic divergence between Nicotinic Acid (NA) and Nicotinamide (NAM).

The Biochemistry of Nicotinyl-Lysine (Knic)

The discovery of Knic establishes a direct mechanistic link between cellular metabolism and chromatin architecture. While Acetyl-CoA drives acetylation, Knic is fueled by Nicotinyl-CoA , a metabolite unique to the processing of Nicotinic Acid.

Metabolic Origins and Specificity

The generation of Knic is strictly dependent on the bioavailability of Nicotinic Acid (NA) . Crucially, the amide form of Vitamin B3, Nicotinamide (NAM), does not induce this modification. This distinction is vital for experimental design and therapeutic intervention.

  • Precursor: Nicotinic Acid (NA).[1]

  • Intermediate: Nicotinyl-CoA.[1]

  • Enzymatic Generator: ACSS2 (Acyl-CoA Synthetase Short Chain Family Member 2). ACSS2, typically known for generating Acetyl-CoA from acetate, exhibits substrate plasticity, converting NA into Nicotinyl-CoA in the nucleus.

The "Writer" Complex

Once Nicotinyl-CoA is generated, it serves as a substrate for histone acetyltransferases (HATs).

  • Primary Writers: Broad-specificity HATs, particularly p300/CBP , are the putative transferases. These enzymes contain deep hydrophobic pockets capable of accommodating bulky acyl chains (e.g., crotonyl, butyryl) and facilitate the transfer of the nicotinyl moiety to the

    
    -amino group of lysine residues.
    
  • Target Sites: Mass spectrometry has identified approximately 17 Knic sites across core histones (H2A, H2B, H3, H4), with prominent modifications observed on H3K9, H3K18, and H3K23.

Mechanisms of Gene Repression[2][3][4]

Most lysine acylations (acetylation, crotonylation, lactylation) neutralize the positive charge of lysine, weakening the electrostatic attraction between histones and DNA, thereby "opening" chromatin. Knic shares this charge-neutralization property but paradoxically drives repression .

Chromatin Compaction

The bulky pyridine ring of the nicotinyl group likely engages in steric clashes or hydrophobic interactions (pi-stacking) that stabilize nucleosome-nucleosome stacking or occlude the binding of bromodomain-containing "reader" proteins.

  • Outcome: Global reduction in chromatin accessibility (verified via ATAC-seq).

  • Functional Consequence: The transition from "open" to "closed" chromatin prevents the recruitment of the basal transcription machinery.

Steric Hindrance of Transcription Factors

Knic acts as a physical barrier to specific transcription factors (TFs).

  • Case Study: HOXB9 . The presence of Knic at promoter regions prevents HOXB9 binding.

  • Target Gene: PPFIA1 . In the absence of Knic, HOXB9 binds the PPFIA1 promoter, driving its expression and promoting metastasis. Knic installation blocks this interaction, silencing PPFIA1.

Visualization: The Knic Signaling Pathway

Knic_Pathway NA Nicotinic Acid (Vitamin B3) ACSS2 Enzyme: ACSS2 (Nucleus) NA->ACSS2 Substrate NicCoA Nicotinyl-CoA ACSS2->NicCoA Synthesis p300 Writer: p300/CBP NicCoA->p300 Cofactor Supply Knic Nicotinyl-Lysine (Knic) (Bulky Pyridine Adduct) p300->Knic Transfer to Histone Histone Histone Lysine (e.g., H3K9) Histone->Knic Chromatin Chromatin Compaction (Reduced Accessibility) Knic->Chromatin Structural Change BlockTF Blockade of TF Binding (e.g., HOXB9) Chromatin->BlockTF Repression Gene Repression (Target: PPFIA1) BlockTF->Repression Outcome Suppression of Metastasis Repression->Outcome

Figure 1: The metabolic-epigenetic axis of Nicotinyl-lysine (Knic). Nicotinic Acid is metabolized by ACSS2 to generate Nicotinyl-CoA, which drives histone Knic modification, resulting in chromatin compaction and gene silencing.[1]

Experimental Workflows for Knic Analysis

To rigorously study Knic, researchers must distinguish it from chemically similar modifications (like isonicotinylation) and standard acetylation.

Detection via Mass Spectrometry (LC-MS/MS)

Standard proteomic workflows must be adjusted to detect the specific mass shift induced by the nicotinyl group.

ParameterSpecification
Modification Name Nicotinyl-lysine (Knic)
Chemical Formula C6H4NO (added group)
Mass Shift +105.0215 Da (Monoisotopic)
Diagnostic Fragment Pyridine ring characteristic ions
Control Treat cells with Nicotinamide (NAM) as a negative control (does not induce Knic).
Chromatin Immunoprecipitation (ChIP-seq) Protocol

Objective: Map genomic distribution of Knic.

  • Cell Treatment: Treat cells with Nicotinic Acid (1-5 mM) for 12-24 hours to boost Knic levels.

  • Crosslinking: Fix with 1% formaldehyde (10 min).

  • Lysis & Sonication: Shear chromatin to 200-500 bp fragments.

  • Immunoprecipitation: Use anti-Knic specific antibodies (Note: Validate specificity against Acetyl-Lys and Isonicotinyl-Lys using dot blots).

  • Sequencing: Standard library prep and NGS.

  • Bioinformatics: Peak calling (MACS2). Look for peaks at promoters of repressed genes. Correlate with RNA-seq downregulation.

Chromatin Accessibility Assay (ATAC-seq)

Objective: Confirm Knic-mediated compaction.

  • Hypothesis: Regions gaining Knic signal (ChIP) should show decreased ATAC-seq signal (closed chromatin).

  • Data Integration: Overlay Knic ChIP peaks with differential ATAC-seq peaks. A negative correlation confirms the repressive mechanism.

Therapeutic Implications: The B3 Paradox

A critical finding in Knic research is the divergence between the two forms of Vitamin B3.

  • Nicotinic Acid (NA): Induces Knic

    
     Represses Oncogenes (PPFIA1) 
    
    
    
    Suppresses Metastasis .
  • Nicotinamide (NAM): Does not induce Knic

    
     No repression of PPFIA1 
    
    
    
    Potential Tumor Promotion (in specific contexts).

This distinction challenges the generic use of "Vitamin B3" in clinical trials. Drug development professionals must specifically utilize Nicotinic Acid formulations to leverage the Knic-mediated epigenetic repression mechanism for oncology applications, particularly in hepatocellular carcinoma (HCC).

References

  • Jiang, Y., Li, Y., Zhang, H.Q., et al. (2024).[1] Nicotinic acid suppresses liver cancer metastasis via histone lysine nicotinylation.[1] Nature Communications . Available at: [Link]

  • Zhang, D., Tang, Z., Huang, H., et al. (2019). Metabolic regulation of gene expression by histone lactylation. Nature .[2] Available at: [Link] (Context on metabolic acylations).

  • Sabari, B.R., Zhang, D., Allis, C.D., & Zhao, Y. (2017). Metabolic regulation of gene expression through histone acylations. Nature Reviews Molecular Cell Biology . Available at: [Link]

  • Mews, P., et al. (2017). Acetyl-CoA synthetase regulates histone acetylation and hippocampal memory. Nature .[2] Available at: [Link] (Context on ACSS2 function).

  • Tan, M., et al. (2011). Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification. Cell . Available at: [Link]

Sources

Foundational

Fmoc-Lys(nic)-OH: Chemical Properties, Synthesis Protocols, and Applications in Epigenetic Research

The expanding landscape of post-translational modifications (PTMs) has driven the need for highly specialized amino acid building blocks. Among these, Fmoc-Lys(nic)-OH (N-α-Fmoc-N-ε-nicotinoyl-L-lysine) has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

The expanding landscape of post-translational modifications (PTMs) has driven the need for highly specialized amino acid building blocks. Among these, Fmoc-Lys(nic)-OH (N-α-Fmoc-N-ε-nicotinoyl-L-lysine) has emerged as a critical reagent for synthesizing peptides that mimic biologically relevant epigenetic states. Recently, lysine nicotinoylation (Knic) has been identified as a novel histone mark linking cellular metabolism to gene regulation.

This technical guide provides an in-depth analysis of Fmoc-Lys(nic)-OH, detailing its physicochemical properties, the biological causality of the Knic modification, and field-proven methodologies for incorporating this derivative into solid-phase peptide synthesis (SPPS) workflows.

Physicochemical Profiling

Fmoc-Lys(nic)-OH is a synthetically modified lysine derivative where the ε-amino group is protected/functionalized with a nicotinoyl (pyridine-3-carbonyl) moiety, and the α-amino group is protected by the standard Fmoc (fluorenylmethyloxycarbonyl) group. This dual-functionalization allows it to be seamlessly integrated into standard Fmoc-SPPS protocols without requiring orthogonal deprotection steps.

Quantitative Data Summary
PropertySpecification
Chemical Name N-α-Fmoc-N-ε-nicotinoyl-L-lysine
CAS Number 252049-11-9
Molecular Weight 473.52 g/mol
Molecular Formula C27H27N3O5
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO, and NMP
Purity (HPLC) ≥ 98.0%

Data aggregated from standard peptide synthesis reagent specifications [1].

Mechanistic Context: Lysine Nicotinoylation (Knic)

To understand the utility of Fmoc-Lys(nic)-OH, one must understand the biological causality of the modification it represents. Nicotinic acid (NA), a form of Vitamin B3, is a precursor to the essential coenzyme NAD+. Recent epigenetic research has demonstrated that NA metabolism directly influences chromatin architecture [2].

Within the cell, the enzyme ACSS2 catalyzes the conversion of nicotinic acid into nicotinyl-CoA. This metabolite serves as an acyl donor for histone acetyltransferases (KATs) such as CBP and P300. These enzymes transfer the nicotinoyl group to specific lysine residues on histone tails (e.g., H3K9, H3K14), creating the Knic epigenetic mark. This modification neutralizes the positive charge of lysine and introduces a bulky pyridine ring, which relaxes chromatin and modulates the binding of transcription factors [2, 3].

G NA Nicotinic Acid (Vitamin B3) ACSS2 ACSS2 Enzyme NA->ACSS2 Cellular Uptake NicCoA Nicotinyl-CoA ACSS2->NicCoA CoA Ligation KATs CBP / P300 NicCoA->KATs Acyl Donor Knic Histone Knic (Epigenetic Mark) KATs->Knic Catalytic Transfer

Metabolic pathway of nicotinic acid leading to histone lysine nicotinoylation (Knic).

Solid-Phase Peptide Synthesis (SPPS) Workflow

Rationale: Pre-Installed vs. Post-Synthetic Modification

Attempting to nicotinoylate a peptide post-synthetically requires orthogonal protection (e.g., using Fmoc-Lys(Alloc)-OH), followed by selective deprotection and on-resin coupling of nicotinic acid. This multi-step process introduces inefficiencies and risks incomplete reactions. Utilizing the pre-formed Fmoc-Lys(nic)-OH building block ensures 100% site-specificity, reduces synthesis time, and maximizes overall yield [4].

Step-by-Step Methodology

The following protocol describes a self-validating system for incorporating Fmoc-Lys(nic)-OH into a target peptide sequence.

Step 1: Resin Preparation and Swelling

  • Action: Weigh 0.1 mmol of Rink Amide AM resin (loading ~0.5 mmol/g) into a reaction vessel. Swell in 5 mL of Dimethylformamide (DMF) for 30 minutes.

  • Causality: Rink Amide resin is selected to yield a C-terminal amide upon cleavage, mimicking the native peptide bond and preventing unnatural charge accumulation. Swelling expands the polystyrene matrix, maximizing the accessibility of active sites for uniform coupling.

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF (2 × 10 minutes). Wash thoroughly with DMF (5 × 1 minute).

  • Causality: Piperidine acts as a mild base to cleave the Fmoc protecting group via an E1cB elimination mechanism, generating a reactive primary amine.

Step 3: Coupling of Fmoc-Lys(nic)-OH

  • Action: Prepare a coupling solution containing:

    • 3.0 equivalents (0.3 mmol, ~142 mg) of Fmoc-Lys(nic)-OH

    • 3.0 equivalents (0.3 mmol) of HATU

    • 6.0 equivalents (0.6 mmol) of DIPEA in 3 mL DMF.

  • Action: Add the solution to the resin and agitate at room temperature for 60–120 minutes.

  • Causality: HATU is preferred over standard HBTU for modified amino acids because its 7-azabenzotriazole moiety provides a neighboring group effect that accelerates the coupling rate and minimizes epimerization. DIPEA provides the basic environment needed to deprotonate the carboxylic acid without prematurely removing the Fmoc group.

Step 4: Validation via Kaiser Test

  • Action: Remove a few resin beads, wash with ethanol, and apply the Kaiser test reagents (ninhydrin, phenol, KCN). Heat at 100°C for 3 minutes.

  • Causality: A negative (yellow) result confirms the complete consumption of primary amines, validating the self-terminating nature of the coupling step before proceeding to the next cycle.

Step 5: Cleavage and Global Deprotection

  • Action: After sequence completion, treat the resin with a cleavage cocktail of TFA / TIS / H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Causality: The nicotinoyl moiety is highly stable under strongly acidic conditions. TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. Triisopropylsilane (TIS) and water act as scavengers to quench reactive carbocations, preventing unwanted alkylation of the peptide backbone.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized Knic-peptide, rigorous analytical validation is required:

  • Reversed-Phase HPLC (RP-HPLC): The introduction of the nicotinoyl group significantly alters the hydrophobicity of the peptide compared to an unmodified or acetylated lysine. A shift in retention time on a C18 column confirms the bulk modification.

  • High-Resolution Mass Spectrometry (HRMS): The addition of a nicotinoyl group results in a mass shift of +105.02 Da (C6H3NO) relative to the unmodified lysine residue. ESI-MS must be used to confirm the exact monoisotopic mass of the target sequence [4].

Applications in Drug Development and Epigenetics

Sirtuin and HDAC Substrate Profiling

Sirtuins (SIRT1–7) are NAD+-dependent deacylases known to remove acetyl, succinyl, and malonyl groups from lysine residues[3]. The synthesis of Knic-peptides using Fmoc-Lys(nic)-OH allows researchers to create precise biochemical substrates to test whether specific sirtuins or classical histone deacetylases (e.g., HDAC3) possess "denicotinoylase" activity. This is a critical frontier in understanding how cells reverse the Knic epigenetic mark.

Therapeutic Peptide Engineering

Beyond epigenetics, the nicotinoyl group is utilized in drug development to enhance the pharmacokinetic properties of therapeutic peptides. By masking the positive charge of the ε-amine and introducing a lipophilic pyridine ring, nicotinoylation can improve cellular permeability, increase proteolytic stability, and enhance DNA-binding affinity in targeted gene delivery systems [4].

References

  • Jiang, Y., et al. (2024). "Nicotinylation is a histone mark generated from the nicotinic acid metabolite nicotinyl-CoA". ResearchGate.[Link]

  • Katsyuba, E., et al. (2020). "NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy". PubMed Central (PMC).[Link]

  • Wang, X., et al. (2012). "Preparation of Nicotinoyl Amino Acid Derivatives by Fmoc-Solid Phase Synthesis and Preliminary Studies on the DNA-Binding Properties of Nicotinoyl Derivatives". ResearchGate.[Link]

Foundational

An In-depth Technical Guide to ACSS2 Enzyme and Nicotinyl-CoA Dependent Modifications

For Researchers, Scientists, and Drug Development Professionals Abstract Acyl-CoA Synthetase Short-chain family member 2 (ACSS2) is a pivotal enzyme in cellular metabolism, primarily recognized for its role in converting...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acyl-CoA Synthetase Short-chain family member 2 (ACSS2) is a pivotal enzyme in cellular metabolism, primarily recognized for its role in converting acetate into acetyl-CoA. This function is critical for lipid biosynthesis and histone acetylation, particularly in nutrient-stressed and hypoxic environments characteristic of many cancers.[1][2][3] Recently, a novel, non-canonical function of ACSS2 has emerged: the synthesis of nicotinyl-CoA from nicotinic acid (a form of vitamin B3), leading to a previously uncharacterized post-translational modification, lysine nicotinylation (Knic).[4][5] This discovery opens new avenues for understanding the interplay between metabolism, epigenetic regulation, and cellular signaling. This technical guide provides a comprehensive overview of ACSS2, with a special focus on its role in nicotinyl-CoA dependent modifications. We will delve into the mechanistic underpinnings of ACSS2 activity, provide detailed protocols for its study, and discuss the potential implications for therapeutic development.

The Dual Functionality of ACSS2: From Acetate Metabolism to Nicotinyl-CoA Synthesis

ACSS2 is a nucleocytosolic enzyme that plays a crucial role in cellular energetics and biosynthesis.[2][6] Its canonical function is the ATP-dependent conversion of acetate to acetyl-CoA, a central metabolite that fuels the tricarboxylic acid (TCA) cycle, de novo lipogenesis, and serves as the acetyl donor for protein acetylation.[1][2][3] Under conditions of metabolic stress, such as hypoxia or glucose limitation, cancer cells upregulate ACSS2 to utilize acetate as an alternative carbon source for survival and proliferation.[3][7][8]

Beyond its well-established role in acetate metabolism, recent evidence has illuminated a novel function for ACSS2: the synthesis of nicotinyl-CoA from nicotinic acid.[4][5] This discovery positions ACSS2 as a key player in a new pathway of post-translational modification.

Enzymatic Mechanism

The catalytic activity of ACSS2 proceeds through a two-step mechanism. First, the enzyme catalyzes the adenylation of the carboxylate substrate (acetate or nicotinic acid) using ATP, forming an acyl-AMP intermediate and releasing pyrophosphate. In the second step, the acyl group is transferred from AMP to the thiol group of coenzyme A, generating the corresponding acyl-CoA (acetyl-CoA or nicotinyl-CoA) and releasing AMP.[9]

Nicotinyl-CoA Dependent Modifications: A New Frontier in Post-Translational Regulation

The ACSS2-mediated synthesis of nicotinyl-CoA provides the substrate for a novel post-translational modification: lysine nicotinylation (Knic). This modification involves the transfer of the nicotinyl group from nicotinyl-CoA to the ε-amino group of lysine residues on proteins.

Histone Nicotinylation and its Functional Consequences

Initial studies have focused on the nicotinylation of histones. Tandem mass spectrometry and stable isotope tracing have revealed that nicotinic acid treatment leads to the ACSS2-dependent enhancement of histone Knic in both in vivo and in vitro settings.[4][5] This modification has been shown to downregulate chromatin accessibility, thereby inhibiting gene expression. For instance, histone Knic can restrain the binding of the transcription factor HOXB9 to the promoter of the oncogene PPFIA1, suggesting a role in cancer biology.[4][5]

Experimental Workflows for Studying ACSS2 and Nicotinyl-CoA Modifications

This section provides detailed, field-proven methodologies for investigating the enzymatic activity of ACSS2 and for the identification and characterization of nicotinyl-CoA dependent modifications. These protocols are designed as self-validating systems, with integrated quality control steps to ensure data integrity.

Recombinant ACSS2 Expression and Purification

A reliable source of active enzyme is paramount for in vitro studies. Recombinant human ACSS2 can be expressed in E. coli or insect cell systems and purified using affinity chromatography.

Protocol for Recombinant Human ACSS2 Expression and Purification (adapted from commercially available protein datasheets): [10][11][12][13]

  • Expression:

    • Subclone the human ACSS2 cDNA into a suitable expression vector (e.g., pGEX or pET vector with a His-tag or GST-tag).

    • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow the bacterial culture to an OD600 of 0.6-0.8 at 37°C.

    • Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Lysis:

    • Harvest the bacterial cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30 minutes at 4°C.

  • Purification:

    • Apply the cleared lysate to an appropriate affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins).

    • Wash the column extensively with wash buffer (lysis buffer with a low concentration of imidazole for His-tagged proteins).

    • Elute the recombinant protein with elution buffer (wash buffer with a high concentration of imidazole or reduced glutathione).

  • Quality Control:

    • Assess the purity and size of the purified protein by SDS-PAGE and Coomassie blue staining.

    • Confirm the identity of the protein by Western blot using an anti-ACSS2 or anti-tag antibody.

    • Measure the protein concentration using a Bradford or BCA assay.

    • Assess the enzymatic activity of the purified protein using the in vitro assay described below.

In Vitro ACSS2 Enzymatic Assay with Nicotinic Acid

This assay measures the production of nicotinyl-CoA from nicotinic acid by ACSS2. The protocol is adapted from established assays for acetyl-CoA synthesis.[14]

Materials:

  • Purified recombinant ACSS2

  • Nicotinic acid

  • Coenzyme A (CoA)

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • LC-MS/MS system for nicotinyl-CoA detection

Protocol:

  • Reaction Setup:

    • Prepare a reaction mixture containing assay buffer, ATP (e.g., 1-5 mM), CoA (e.g., 0.5-2 mM), and varying concentrations of nicotinic acid (e.g., 0-10 mM).

    • Pre-incubate the reaction mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding purified ACSS2 (e.g., 50-200 nM).

  • Reaction and Quenching:

    • Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

    • Quench the reaction by adding an equal volume of ice-cold acetonitrile or other suitable organic solvent.

  • Detection of Nicotinyl-CoA:

    • Centrifuge the quenched reaction to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of nicotinyl-CoA produced. A nicotinyl-CoA standard, if available, should be used to generate a standard curve for absolute quantification.

  • Data Analysis and Quality Control:

    • Calculate the initial reaction velocity at each nicotinic acid concentration.

    • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

    • Run control reactions without enzyme or without nicotinic acid to ensure that the observed activity is dependent on both.

    • For substrate competition assays, include varying concentrations of acetate in the reaction mixture and measure the effect on nicotinyl-CoA production.

Identification of Nicotinylated Proteins by Mass Spectrometry

This workflow outlines the steps for the proteome-wide identification of lysine nicotinylation sites from cell lysates.

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis cell_lysis Cell Lysis protein_digestion Protein Digestion (e.g., Trypsin) cell_lysis->protein_digestion ip Immunoprecipitation (Pan-Nicotinyl-Lysine Antibody) protein_digestion->ip Peptide Mixture lc_ms LC-MS/MS Analysis ip->lc_ms Enriched Nicotinylated Peptides data_analysis Bioinformatic Analysis (Peptide Identification, Site Localization) lc_ms->data_analysis validation Validation (e.g., Western Blot, Site-directed Mutagenesis) data_analysis->validation Candidate Sites

Workflow for Identification of Nicotinylated Proteins.

Protocol for Proteome-wide Identification of Lysine Nicotinylation:

  • Whole Cell Lysate Preparation: [15][16]

    • Culture cells to the desired confluency and treat with nicotinic acid to potentially increase the abundance of nicotinylated proteins.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a denaturing buffer (e.g., 8 M urea in 50 mM Tris-HCl pH 8.0) containing protease and deacetylase inhibitors.

    • Sonicate the lysate to shear genomic DNA and reduce viscosity.

    • Clarify the lysate by centrifugation.

  • Protein Digestion: [3]

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Dilute the lysate to reduce the urea concentration (to < 2 M) for optimal trypsin activity.

    • Digest the proteins with trypsin overnight at 37°C.

  • Immunoprecipitation of Nicotinylated Peptides: [4][6][9][17][18][19]

    • Acidify the peptide digest and desalt using a C18 solid-phase extraction cartridge.

    • Lyophilize the desalted peptides.

    • Resuspend the peptides in immunoprecipitation (IP) buffer.

    • Incubate the peptide solution with a pan-nicotinyl-lysine antibody conjugated to beads (e.g., protein A/G agarose or magnetic beads). This antibody would need to be developed using a similar strategy to pan-acetyl-lysine antibodies, where a library of random nicotinylated peptides is used as the immunogen.[1][5][20]

    • Wash the beads extensively to remove non-specifically bound peptides.

    • Elute the enriched nicotinylated peptides using a low pH buffer (e.g., 0.1% TFA).

  • LC-MS/MS Analysis: [2][21]

    • Analyze the enriched peptides by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer.

    • Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

  • Bioinformatic Analysis: [22][23]

    • Search the raw mass spectrometry data against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer, or similar) that allows for the specification of variable modifications, including lysine nicotinylation (+105.0371 Da).

    • Perform peptide and protein identification with a controlled false discovery rate (FDR) of <1%.

    • Localize the nicotinylation sites on the identified peptides.

  • Self-Validation and Quality Control:

    • Antibody Specificity: Validate the specificity of the pan-nicotinyl-lysine antibody by dot blot or ELISA against a panel of nicotinylated and other acylated peptides.[1][5][20]

    • Enrichment Efficiency: Spike a known amount of a synthetic nicotinylated peptide into the lysate before IP and monitor its recovery by MS.

    • LC-MS/MS Performance: Regularly analyze a standard peptide mixture to monitor the performance of the LC-MS/MS system.[15]

    • Data Analysis: Manually inspect the MS/MS spectra of high-confidence nicotinylated peptides to confirm the site of modification.

ACSS2 Signaling and Regulatory Network

ACSS2 is integrated into a complex network of cellular signaling pathways that regulate its expression, localization, and activity.

ACSS2_signaling cluster_inputs Upstream Regulators cluster_outputs Downstream Effects hypoxia Hypoxia acss2 ACSS2 hypoxia->acss2 Upregulation low_glucose Low Glucose low_glucose->acss2 Upregulation nicotinic_acid Nicotinic Acid nicotinic_acid->acss2 Substrate acetyl_coa Acetyl-CoA acss2->acetyl_coa Acetate nicotinyl_coa Nicotinyl-CoA acss2->nicotinyl_coa Nicotinic Acid histone_acetylation Histone Acetylation acetyl_coa->histone_acetylation lipid_synthesis Lipid Synthesis acetyl_coa->lipid_synthesis histone_nicotinylation Histone Nicotinylation nicotinyl_coa->histone_nicotinylation gene_expression Altered Gene Expression histone_acetylation->gene_expression histone_nicotinylation->gene_expression

ACSS2 Signaling and Metabolic Hub.

Quantitative Data Summary

ParameterValueReference
ACSS2 Substrate Preference Acetate > Propionate[2]
ACSS2 Substrate (Novel) Nicotinic Acid[4][5]
Mass Shift of Lysine Nicotinylation +105.0371 DaCalculated

Therapeutic Implications and Future Directions

The discovery of ACSS2's role in nicotinyl-CoA synthesis and lysine nicotinylation has significant implications for drug development. Given the established role of ACSS2 in cancer metabolism, inhibitors of ACSS2 are already in development as anti-cancer agents.[8] The new understanding of ACSS2's function suggests that these inhibitors may also modulate gene expression through their effects on histone nicotinylation.

Future research should focus on:

  • Substrate competition: A detailed kinetic analysis of ACSS2 with both acetate and nicotinic acid is needed to understand the conditions under which nicotinyl-CoA is preferentially produced.

  • The "Nicotinylome": A comprehensive, proteome-wide identification of nicotinylated proteins beyond histones will be crucial to unravel the full scope of this modification.

  • "Writers," "Readers," and "Erasers": The enzymes that transfer the nicotinyl group to lysines (writers), the proteins that recognize and bind to nicotinylated lysines (readers), and the enzymes that remove this modification (erasers) remain to be identified.

  • Physiological and Pathological Roles: The broader role of lysine nicotinylation in normal physiology and in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases, warrants further investigation.

Conclusion

ACSS2 is a multifaceted enzyme that sits at the crossroads of cellular metabolism and epigenetic regulation. Its newly discovered ability to synthesize nicotinyl-CoA and drive lysine nicotinylation adds a new layer of complexity to our understanding of its function. The technical guide provided here offers a roadmap for researchers to explore this exciting new area of post-translational modification biology, with the ultimate goal of translating these fundamental discoveries into novel therapeutic strategies.

References

  • (No Author). (2024, September 16). Nicotinylation is a histone mark generated from the nicotinic acid metabolite nicotinyl-CoA. ResearchGate. [Link]

  • Tuyishime, M., et al. (2023). Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells. Frontiers in Oncology, 13. [Link]

  • Themistokleous, C., & Muqit, M. (n.d.). Sample Preparation for Proteomic Analysis of Isolated Mitochondria and Whole-Cell Extracts. protocols.io. [Link]

  • (No Author). (2026, January 13). Mass Spectrometry of Protein Post-Translational Modifications Protocol. protocols.io. [Link]

  • Gao, Y., et al. (2016). Validation of protein acetylation by mass spectrometry. Methods in Molecular Biology, 1447, 13-23. [Link]

  • Zhao, Y., & Garcia, B. A. (2010). Generation of acetyllysine antibodies and affinity enrichment of acetylated peptides. Nature Protocols, 5(5), 933-943. [Link]

  • Zhao, Y., & Garcia, B. A. (2010). Generation of acetyllysine antibodies and affinity enrichment of acetylated peptides. Nature Protocols, 5(5), 933-943. [Link]

  • Schug, Z. T., et al. (2021). Targeting ACSS2 with a Transition-State Mimetic Inhibits Triple-Negative Breast Cancer Growth. Cancer Research, 81(5), 1254-1265. [Link]

  • (No Author). (2024, September 16). Nicotinylation is a histone mark generated from the nicotinic acid metabolite nicotinyl-CoA. ResearchGate. [Link]

  • (No Author). (n.d.). Automated Immunoprecipitation Workflow for Comprehensive Acetylome Analysis. SpringerLink. [Link]

  • Singh, S. P., et al. (2017). A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers. Scientific Reports, 7(1), 1-13. [Link]

  • Ge, Y., et al. (2019). A substitution mutation in a conserved domain of mammalian acetate-dependent acetyl CoA synthetase 2 results in destabilized protein and impaired HIF-2 signaling. PLoS ONE, 14(11), e0225124. [Link]

  • Sharma, P., et al. (2025, June 3). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. [Link]

  • Schug, Z. T., et al. (2015). Acetyl-CoA synthetase 2 promotes acetate utilization and maintains cancer cell growth under metabolic stress. Cancer Cell, 27(1), 57-71. [Link]

  • Meyer, J. G., et al. (2017). Quantification and Identification of Post-Translational Modifications Using Modern Proteomics Approaches. Methods in Molecular Biology, 1549, 1-17. [Link]

  • Ren, Y., et al. (2012). Prediction of lysine post-translational modifications using bioinformatic tools. Essays in Biochemistry, 52, 145-157. [Link]

  • Kim, S. Y., et al. (2016). An Alternative Strategy for Pan-acetyl-lysine Antibody Generation. PLoS ONE, 11(9), e0162528. [Link]

  • Eastwood, T. A., & Mulvihill, D. P. (2019). Recombinant Expression and Purification of N-Acetylated Alpha-Synuclein. Methods in Molecular Biology, 1948, 117-128. [Link]

  • Le, T., et al. (2022). Systematic Characterization of Lysine Post-translational Modification Sites Using MUscADEL. Methods in Molecular Biology, 2499, 205-219. [Link]

  • (No Author). (n.d.). Acetyl CoA synthetase (ACSS2) (NM_018677) Human Recombinant Protein. OriGene. [Link]

  • Li, X., et al. (2022). Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development. Discover Oncology, 13(1), 58. [Link]

  • Li, X., et al. (2022). Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism. Cancers, 14(12), 2896. [Link]

  • Miller, K. D., et al. (2023). Acss2 Deletion Reveals Functional Versatility via Tissue-Specific Roles in Transcriptional Regulation. International Journal of Molecular Sciences, 24(4), 3624. [Link]

  • Narita, T., et al. (2019). Functions and mechanisms of non-histone protein acetylation. Nature Reviews Molecular Cell Biology, 20(3), 156-174. [Link]

  • (No Author). (n.d.). Synthesis, Nicotinic Acetylcholine Binding, and in Vitro and in Vivo Pharmacological Properties of 2'-Fluoro-(carbamoylpyridinyl)deschloroepibatidine Analogues. University of Miami. [Link]

  • (No Author). (n.d.). Strategy for pan-acetyl-lysine antibody generation and application in acetylome studies. ResearchGate. [Link]

  • Zeaiter, N., et al. (2024). Response to letter-to-the-editor: “Acetyl-CoA synthetase (ACSS2) does not generate butyryl- and crotonyl-CoA”. Molecular Metabolism, 83, 101950. [Link]

  • Chen, R., et al. (2024). Acetate drives ovarian cancer quiescence via ACSS2-mediated acetyl-CoA production. bioRxiv. [Link]

  • Evans, C., et al. (2011). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. Journal of Biological Chemistry, 286(35), 30589-30598. [Link]

  • Schug, Z. T., et al. (2015). Acetyl-CoA synthetase 2 promotes acetate utilization and maintains cancer cell growth under metabolic stress. Cancer Cell, 27(1), 57-71. [Link]

  • Tuyishime, M., et al. (2023). Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells. Frontiers in Oncology, 13. [Link]

  • Li, X., et al. (2022). Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development. Discover Oncology, 13(1), 58. [Link]

  • Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules, 27(3), 675. [Link]

  • Al-Obaidi, A. M. J., et al. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. NeuroQuantology, 20(8), 3784-3792. [Link]

  • (No Author). (n.d.). Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • (No Author). (n.d.). nicotinic anhydride. Organic Syntheses. [Link]

  • (No Author). (n.d.). A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. Waters. [Link]

  • Tero-Vescan, A., et al. (2016). LC-MS/MS ANALYSIS FOR PEPTIDES USING HUMAN BRADYKININ AND TWO OF ITS FRAGMENTS AS MODEL MOLECULES. Farmacia, 64(4), 548-552. [Link]

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Exploratory

An In-Depth Technical Guide to the Study of Lysine Nicotinylation and its Role in Chromatin Accessibility

Foreword: A New Frontier in Epigenetic Regulation For decades, the field of epigenetics has been dominated by the study of a select few post-translational modifications (PTMs), with lysine acetylation holding a prominent...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A New Frontier in Epigenetic Regulation

For decades, the field of epigenetics has been dominated by the study of a select few post-translational modifications (PTMs), with lysine acetylation holding a prominent position as a key activator of gene expression. However, the landscape of chromatin biology is undergoing a significant expansion, revealing a diverse and nuanced "histone code" written in the language of various lysine acylations. This guide delves into a newly discovered and intriguing member of this family: lysine nicotinylation (Knic).

Recent groundbreaking research has identified histone Knic as a distinct PTM that, in stark contrast to acetylation, is associated with a repressive chromatin state. This discovery opens up a new avenue of investigation into the intricate interplay between cellular metabolism, chromatin architecture, and gene regulation. This technical guide is designed for researchers, scientists, and drug development professionals who are poised to explore this exciting new frontier. It moves beyond a simple recitation of protocols to provide a deep, mechanistic understanding of the experimental choices and a self-validating framework for studying this novel modification. As we venture into this nascent area, this guide will serve as a comprehensive resource for designing, executing, and interpreting experiments to unravel the biology of lysine nicotinylation.

The Biology of Lysine Nicotinylation: A Paradigm Shift in NAD+ Dependent Signaling

The traditional view of nicotinamide adenine dinucleotide (NAD+) in chromatin biology has been centered on its role as a cofactor for the sirtuin family of NAD+-dependent deacetylases. In this canonical pathway, sirtuins consume NAD+ to remove acetyl groups from lysines, leading to changes in chromatin structure and gene expression. However, the discovery of lysine nicotinylation introduces a new, direct role for NAD+ metabolism in shaping the epigenetic landscape.

The "Writer" of Nicotinylation: A Link to Cellular Metabolism

Lysine nicotinylation is the covalent attachment of a nicotinyl group from nicotinyl-CoA to the ε-amine of a lysine residue.[1] This modification is enzymatically deposited by acyl-CoA synthetase short-chain family member 2 (ACSS2), the same enzyme implicated in generating acetyl-CoA for histone acetylation from acetate.[1] This dual role of ACSS2 positions it as a critical sensor of the cellular metabolic state, capable of marking chromatin with either activating (acetylation) or potentially repressive (nicotinylation) marks depending on the available acyl-CoA pool.

The substrate for Knic, nicotinyl-CoA, is derived from nicotinic acid (NA), a form of vitamin B3. This directly links the availability of this essential nutrient to the epigenetic state of the cell.[1] Importantly, the deposition of Knic by ACSS2 is an NAD+-independent process, distinguishing it from the NAD+-dependent deacetylation catalyzed by sirtuins.[1]

Sources

Foundational

The Vitamin B3-NAD⁺-Sirtuin Axis: Epigenetic Remodeling through Histone Post-Translational Modifications

Executive Summary Vitamin B3 encompasses a family of related compounds—nicotinamide (NAM), nicotinic acid (NA), nicotinamide riboside (NR), and nicotinamide mononucleotide (NMN)—that serve as fundamental precursors to ni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vitamin B3 encompasses a family of related compounds—nicotinamide (NAM), nicotinic acid (NA), nicotinamide riboside (NR), and nicotinamide mononucleotide (NMN)—that serve as fundamental precursors to nicotinamide adenine dinucleotide (NAD⁺)[1]. Beyond its classical role in cellular redox reactions, NAD⁺ is an obligate co-substrate for sirtuins (Class III histone deacetylases)[1]. This technical guide provides an in-depth analysis of how Vitamin B3 derivatives modulate histone post-translational modifications (PTMs) through the NAD⁺-sirtuin axis, detailing the mechanistic causality, quantitative dynamics, and validated experimental protocols for epigenetic profiling.

Part 1: Mechanistic Framework of the NAD⁺-Sirtuin-Histone Axis

The epigenetic influence of Vitamin B3 is governed by a delicate stoichiometric balance between NAD⁺ biosynthesis and sirtuin-mediated NAD⁺ consumption. Sirtuins (SIRT1-7) catalyze the deacetylation of lysine residues on histone tails (e.g., H3K9, H3K27, H4K16) by cleaving NAD⁺ into NAM and 2'-O-acetyl-ADP-ribose[1].

The NAM Paradox: Precursor and Inhibitor

While NR and NMN act as potent NAD⁺ boosters that generally activate sirtuins, NAM presents a biochemical paradox. NAM is rapidly salvaged into NAD⁺ via the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT); however, it also acts as an endogenous, non-competitive feedback inhibitor of sirtuins[2]. By binding to a conserved region in the sirtuin catalytic pocket, NAM favors a reverse base-exchange reaction with an intermediate in the catalytic cycle, effectively halting deacetylation[3].

Consequently, high-dose NAM treatment paradoxically increases histone acetylation by inhibiting SIRT1 and SIRT6[4]. Conversely, NR and NMN supplementation can have highly context-dependent effects on the chromatin landscape, sometimes increasing specific marks like H4K16ac due to complex downstream feedback loops and epigenetic remodeling[5].

G NR Nicotinamide Riboside (NR) NMN Nicotinamide Mononucleotide (NMN) NR->NMN NRKs NAD Intracellular NAD+ NMN->NAD NMNATs NAM Nicotinamide (NAM) NAM->NAD Salvage Pathway (NAMPT) SIRT Nuclear Sirtuins (SIRT1/6/7) NAM->SIRT Feedback Inhibition NAD->SIRT Co-substrate Activation SIRT->NAM Cleavage Product Histone Histone Deacetylation (H3K9ac, H4K16ac, H3K27ac) SIRT->Histone Enzymatic Deacetylation GeneExp Chromatin Remodeling & Gene Expression Histone->GeneExp Epigenetic Regulation

Fig 1. Vitamin B3-NAD+-Sirtuin signaling axis and its epigenetic feedback loop.

Part 2: Quantitative Dynamics of Histone Modifications

Understanding the Michaelis-Menten kinetics of sirtuins is critical for rational drug design. SIRT1, the most extensively studied nuclear sirtuin, exhibits a Km for NAD⁺ of approximately 150-200 µM (specifically ~176 µM for standard peptide substrates)[6]. Given that intracellular NAD⁺ concentrations fluctuate between 200-500 µM, SIRT1 operates near its Km, making it exquisitely sensitive to fluctuations in the NAD⁺/NADH ratio induced by Vitamin B3 supplementation. Furthermore, the IC50 of NAM for SIRT1 ranges from 50 to 184 µM, meaning physiological accumulations of NAM can directly silence epigenetic remodeling[7].

Table 1: Kinetic Parameters and Epigenetic Targets of the NAD⁺-Sirtuin Axis
EnzymeSubcellular LocalizationKm for NAD⁺ (µM)NAM IC50 (µM)Primary Histone TargetsEffect of NR/NMN Supplementation
SIRT1 Nucleus / Cytosol~150 - 17650 - 184H3K9ac, H4K16ac, H1K26acContext-dependent modulation (e.g., ↑ H4K16ac in stem cells)
SIRT2 Cytosol / Nucleus~100 - 150~2 - 50H4K16ac, α-TubulinIncreased deacetylation of H4K16ac
SIRT3 Mitochondria / Nucleus~300 - 600~36,700H3K9ac, H4K16ac (stress)Indirect chromatin effects via metabolic shifts
SIRT6 Nucleus (Chromatin)~20 - 50> 500H3K9ac, H3K56acEnhanced H3K9ac/H3K56ac deacetylation

Part 3: Experimental Methodologies for Epigenetic Profiling

To ensure scientific integrity, researchers must employ self-validating experimental systems. Below are the definitive protocols for quantifying the biochemical and epigenetic effects of Vitamin B3.

Protocol 1: LC-MS/MS Quantification of the NAD⁺/NADH Ratio

Causality & Rationale: Fluorometric assays often suffer from background autofluorescence and cannot distinguish between NAD⁺ and structurally similar metabolites. LC-MS/MS provides absolute quantification of the NAD metabolome, ensuring that observed epigenetic changes correlate with actual NAD⁺ flux.

  • Metabolite Extraction : Lyse 1x10⁶ cells in 80% cold methanol (-80°C) spiked with isotope-labeled internal standards (e.g., ¹³C-NAD⁺). Causality: Cold methanol quenches enzymatic activity instantly, preventing artifactual NAD⁺ degradation by CD38 or PARPs during sample preparation.

  • Phase Separation : Centrifuge at 15,000 x g for 15 min at 4°C. Collect the supernatant and dry under nitrogen gas.

  • Reconstitution & Injection : Reconstitute in 50 µL of LC-MS grade water. Inject 5 µL onto an Amide HILIC column.

  • MRM Detection : Monitor transitions for NAD⁺ (m/z 664.1 → 428.0) and NADH (m/z 666.1 → 408.1). Calculate absolute concentrations using the internal standard curves.

Protocol 2: Spike-in Normalized ChIP-Seq for Histone Acetylation

Causality & Rationale: Standard ChIP-seq provides relative peak enrichment. Because Vitamin B3 derivatives (especially NAM) can cause global changes in histone acetylation, Drosophila chromatin spike-in (ChIP-Rx) is mandatory. Without a spike-in, global increases in H3K9ac would be artificially flattened during standard library normalization.

  • Crosslinking : Treat cells with 1% formaldehyde for 10 min at RT. Quench with 0.125 M glycine. Causality: Preserves transient histone-DNA interactions without over-fixing, which would mask the epitope.

  • Spike-in Addition : Add Drosophila S2 cell chromatin at a fixed ratio (e.g., 1:50) to the human cell lysate.

  • Sonication : Shear chromatin to 200-500 bp fragments using a focused ultrasonicator (e.g., Covaris).

  • Immunoprecipitation : Incubate overnight at 4°C with validated ChIP-grade antibodies (e.g., anti-H3K9ac or anti-H4K16ac) and anti-H2Av (for the Drosophila spike-in).

  • Purification & Sequencing : Reverse crosslinks (65°C for 4 hours with Proteinase K), purify DNA using SPRI beads, and prepare libraries for Illumina sequencing.

  • Bioinformatics : Map reads to a hybrid Human/Drosophila genome. Normalize human peak counts to the Drosophila read count scaling factor.

G Culture Cell Culture & B3 Treatment Crosslink Formaldehyde Crosslinking Culture->Crosslink Sonicate Chromatin Sonication Crosslink->Sonicate IP Immunoprecipitation (anti-H3K9ac/H4K16ac) Sonicate->IP Purify DNA Purification IP->Purify Seq NGS Sequencing Purify->Seq Analysis Bioinformatics (Peak Calling) Seq->Analysis

Fig 2. Standardized ChIP-seq workflow for mapping B3-induced histone modifications.

Part 4: Translational Implications in Drug Development

The modulation of histone PTMs via the Vitamin B3-NAD⁺-Sirtuin axis has profound implications across multiple therapeutic areas:

  • Neurodegeneration : NAM administration has been shown to restore cognition in Alzheimer's disease models. By acting as a sirtuin inhibitor, NAM selectively modulates microtubule stability and alters the histone acetylation landscape to promote neuroprotective gene expression[4].

  • Aging & Circadian Rhythms : NR supplementation reprograms circadian transcription by altering the genome-wide distribution of H3K27ac and H3K9ac. This epigenetic shift counters age-related metabolic decline by restoring youthful transcriptional oscillations in the liver[8].

  • Stem Cell Proliferation : NMN has been identified as a driver of female germline stem cell proliferation. It achieves this by specifically upregulating H4K16ac, leading to enhanced chromatin accessibility and transcriptional activation at the Hmgb1 locus[5].

References

  • Nicotinamide Restores Cognition in Alzheimer's Disease Transgenic Mice via a Mechanism Involving Sirtuin Inhibition and Selective Reduction of Thr231-Phosphotau. jneurosci.org. 4

  • Nicotinamide Adenine Dinucleotide, the Sirtuins, and the Secret of a Long Health Span. thieme-connect.com. 1

  • Sirtuin inhibitors as anticancer agents. nih.gov. 7

  • Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. nih.gov. 2

  • Comparative deacetylase activity of wild type and mutants of SIRT1. academia.edu. 6

  • Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. semanticscholar.org. 3

  • NAD+ Controls Circadian Reprogramming Through PER2 Nuclear Translocation to Counter Aging. nih.gov. 8

  • Nicotinamide mononucleotide promotes female germline stem cell proliferation by activating the H4K16ac-Hmgb1-Fyn-PLD signaling pathway through epigenetic remodeling. researchgate.net. 5

Sources

Protocols & Analytical Methods

Method

Introduction: The Strategic Advantage of the Nic Protecting Group in Complex Peptide Synthesis

An in-depth guide to the solid-phase synthesis of peptides containing Fmoc-Lys(nic)-OH, covering everything from the chemical properties of the protecting group to detailed laboratory protocols. In the intricate field of...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the solid-phase synthesis of peptides containing Fmoc-Lys(nic)-OH, covering everything from the chemical properties of the protecting group to detailed laboratory protocols.

In the intricate field of solid-phase peptide synthesis (SPPS), the ability to selectively modify specific amino acid residues within a growing peptide chain is paramount for creating complex peptides, such as branched, cyclic, or labeled structures. The choice of protecting groups is therefore a critical strategic decision. Fmoc-Lys(nic)-OH, where 'nic' stands for 4-isonicotinyloxycarbonyl, offers a unique orthogonal protecting group strategy for the ε-amino group of lysine.

Unlike the more common Boc and Mtt groups, the Nic group is stable to the standard piperidine conditions used for N-terminal Fmoc-group removal and the moderate acidic conditions used for cleavage from many resins. Its selective removal is typically achieved under mild reductive conditions, most commonly with zinc dust in the presence of an acid. This orthogonality provides a distinct advantage for chemists, enabling the selective deprotection and subsequent modification of the lysine side chain while the peptide remains anchored to the solid support and other protecting groups remain intact.

This guide provides a comprehensive overview of the use of Fmoc-Lys(nic)-OH in SPPS, detailing the underlying chemical principles, step-by-step protocols, and critical considerations for its successful implementation.

Chemical Properties and Mechanism of the Nic Protecting Group

The isonicotinyloxycarbonyl (Nic) group is a urethane-type protecting group. Its stability and selective removal are rooted in its chemical structure.

  • Stability: The Nic group is stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and the acidic conditions used for removing acid-labile protecting groups like Boc (e.g., trifluoroacetic acid).

  • Cleavage Mechanism: The selective cleavage of the Nic group is achieved through a reductive cleavage mechanism. The most common method involves the use of zinc powder in an acidic environment (e.g., acetic acid). The reaction proceeds via the reduction of the pyridine ring of the isonicotinyl moiety. This initial reduction destabilizes the urethane linkage, leading to its cleavage and the liberation of the free amine on the lysine side chain.

This unique cleavage condition allows for a high degree of orthogonality in complex peptide synthesis strategies.

Experimental Protocols

The following protocols are intended as a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.

Materials and Reagents
  • Fmoc-Lys(nic)-OH

  • SPPS resin (e.g., Rink Amide, Wang resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, NMM)

  • Acetic acid (AcOH)

  • Zinc dust (<10 micron)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT))

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Diethyl ether

Protocol 1: Standard SPPS Cycle for Peptide Elongation

This protocol describes a single coupling cycle for adding an amino acid to the growing peptide chain.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin with a fresh solution of 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the desired Fmoc-amino acid (3-5 equivalents relative to the resin loading) with a coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid) and a base (e.g., DIPEA, 2 equivalents relative to the coupling reagent) in DMF for 5-10 minutes.

    • Add the pre-activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Protocol 2: Selective Deprotection of the Nic Group

This protocol is performed once the desired lysine residue with the Nic protecting group has been incorporated into the peptide chain.

  • Resin Preparation: After the final Fmoc deprotection and washing, swell the resin in a mixture of DMF and acetic acid (e.g., 9:1 v/v).

  • Reductive Cleavage:

    • Add zinc dust (10-20 equivalents relative to the resin loading) to the resin suspension.

    • Gently agitate the mixture at room temperature. The reaction time can vary from 2 to 6 hours.

    • Monitor the reaction progress by taking small samples of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Washing:

    • Once the deprotection is complete, filter the resin and wash extensively with DMF to remove all traces of zinc and reaction byproducts.

    • Wash with a chelating agent solution (e.g., 0.5% DIPEA, 0.5% sodium diethyldithiocarbamate in DMF) to remove any residual zinc ions.

    • Wash thoroughly with DMF and then DCM.

The now-free ε-amino group of lysine is available for further modification, such as branching, cyclization, or labeling.

Workflow for SPPS with Selective Nic Deprotection

SPPS_Workflow start Start: Resin Swelling fmoc_deprotect Fmoc Deprotection (20% Piperidine/DMF) start->fmoc_deprotect coupling Amino Acid Coupling (e.g., HBTU/DIPEA) fmoc_deprotect->coupling wash1 Wash (DMF, DCM) coupling->wash1 is_lys_nic Couple Fmoc-Lys(nic)-OH? wash1->is_lys_nic couple_lys_nic Couple Fmoc-Lys(nic)-OH is_lys_nic->couple_lys_nic Yes continue_synthesis Continue Peptide Elongation is_lys_nic->continue_synthesis No couple_lys_nic->continue_synthesis continue_synthesis->fmoc_deprotect Next Cycle end_elongation Peptide Elongation Complete continue_synthesis->end_elongation Final Amino Acid selective_deprotect Selective Nic Deprotection (Zinc Dust, AcOH) end_elongation->selective_deprotect modification Side-Chain Modification (e.g., Branching, Labeling) selective_deprotect->modification final_cleavage Final Cleavage & Global Deprotection modification->final_cleavage purification Purification & Analysis final_cleavage->purification

Caption: SPPS workflow incorporating Fmoc-Lys(nic)-OH for selective side-chain modification.

Protocol 3: Final Cleavage and Global Deprotection

This protocol is for cleaving the completed peptide from the resin and removing any remaining side-chain protecting groups.

  • Resin Preparation: Wash the resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and resin. A common cocktail is:

    • 95% TFA

    • 2.5% Water

    • 2.5% Triisopropylsilane (TIS)

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether (at least 10 times the volume of the filtrate).

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and repeat the ether wash 2-3 times to remove scavengers and cleaved protecting groups.

  • Drying: Dry the peptide pellet under vacuum. The crude peptide is now ready for purification and analysis.

Troubleshooting

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Nic deprotection Insufficient reaction time or inactive zinc dust.Increase the reaction time and monitor by HPLC-MS. Use fresh, high-purity zinc dust. Ensure the reaction mixture is gently agitated.
Peptide aggregation during Nic deprotection The peptide sequence is prone to aggregation in the chosen solvent system.Add a small amount of a chaotropic agent like guanidinium chloride to the deprotection mixture. Perform the reaction at a slightly elevated temperature (e.g., 40°C).
Re-oxidation of the reduced pyridine ring Exposure to air after the reductive cleavage can potentially lead to side products.While generally not a major issue, minimizing exposure to air during the reaction can be a good practice.
Incomplete coupling after Nic deprotection Steric hindrance at the newly deprotected lysine side chain.Use a more potent coupling reagent like HATU. Increase the coupling time and/or temperature. Double couple the desired moiety.

Conclusion

Fmoc-Lys(nic)-OH is a valuable tool for the synthesis of complex peptides. Its unique, mild reductive cleavage condition provides a high degree of orthogonality, allowing for the selective modification of lysine side chains. While its use requires careful planning and execution, particularly during the selective deprotection step, the strategic advantages it offers in constructing sophisticated peptide architectures are significant. By understanding the underlying chemistry and following robust protocols, researchers can successfully leverage Fmoc-Lys(nic)-OH to advance their peptide-based research and development efforts.

References

  • Iris Biotech GmbH. Technical Data Sheet for Fmoc-L-Lys(nic)-OH. [Link]

  • CEM Corporation. General Solid Phase Peptide Synthesis Handbook. [Link]

Application

Application Notes &amp; Protocols: Synthesis and Incorporation of Nicotinyl-Lysine into Histone Tail Peptides

For: Researchers, scientists, and drug development professionals in epigenetics, chromatin biology, and drug discovery. Introduction: The Significance of Histone Nicotinylation Histone proteins, the fundamental packaging...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals in epigenetics, chromatin biology, and drug discovery.

Introduction: The Significance of Histone Nicotinylation

Histone proteins, the fundamental packaging units of DNA in eukaryotes, are subject to a vast array of post-translational modifications (PTMs). These modifications, including well-studied marks like acetylation and methylation, form a complex regulatory layer, often referred to as the "histone code," that governs gene expression and other DNA-templated processes.[1][2] Recently, a novel PTM, lysine nicotinylation (Knic), has been identified, adding a new dimension to our understanding of epigenetic regulation.[3]

This modification is particularly intriguing as it directly links cellular metabolism, specifically the availability of nicotinic acid (a form of vitamin B3) and its metabolite nicotinyl-CoA, to the regulation of chromatin structure.[3] The enzymes responsible for adding and potentially removing this mark are of significant interest, particularly in the context of NAD+-dependent sirtuins, which are known to be critical regulators of metabolism, aging, and disease.[4][5][6] The ability to study the functional consequences of site-specific histone nicotinylation is therefore paramount for dissecting its role in health and disease.

These application notes provide a comprehensive guide for the chemical synthesis of the essential building block, Nα-Fmoc-Nε-nicotinoyl-L-lysine, and its subsequent incorporation into histone tail peptides using Fmoc-based solid-phase peptide synthesis (SPPS).[7][8] Access to these synthetic peptides will empower researchers to investigate the downstream effects of this modification, identify "reader" proteins that recognize the Knic mark, and screen for inhibitors of potential "writer" and "eraser" enzymes.[9][10]

PART 1: Synthesis of the Modified Amino Acid Building Block: Fmoc-L-Lys(Nic)-OH

To incorporate nicotinyl-lysine into a peptide using standard Fmoc-SPPS, a properly protected amino acid derivative is required. The α-amino group must be protected with a base-labile Fmoc group, while the ε-amino group of the lysine side chain is acylated with the nicotinoyl group. The following protocol details a reliable method for the synthesis of Nα-Fmoc-Nε-nicotinoyl-L-lysine.

Diagram: Synthesis Pathway of Fmoc-L-Lys(Nic)-OH

Lys L-Lysine (Starting Material) Lys_Cu Copper(II)-Lysine Complex (α-amine protection) Lys->Lys_Cu Coordination Chemistry Lys_Cu_Nic Nε-nicotinoyl-Lysine Copper Complex Lys_Cu->Lys_Cu_Nic Side-Chain Acylation Lys_Nic Nε-nicotinoyl-L-Lysine (Intermediate) Lys_Cu_Nic->Lys_Nic Chelation/Decomplexation Fmoc_Lys_Nic Fmoc-L-Lys(Nic)-OH (Final Product) Lys_Nic->Fmoc_Lys_Nic α-amine Protection CuSO4 1. CuSO₄·5H₂O 2. pH adjustment CuSO4->Lys_Cu NicCl Nicotinoyl Chloride (in THF/H₂O) NicCl->Lys_Cu_Nic EDTA EDTA (Copper Removal) EDTA->Lys_Nic FmocOSu Fmoc-OSu (in Dioxane/H₂O) FmocOSu->Fmoc_Lys_Nic

Caption: Workflow for the chemical synthesis of the Fmoc-L-Lys(Nic)-OH building block.

Protocol 1: Synthesis of Nα-Fmoc-Nε-nicotinoyl-L-lysine

This protocol employs a copper(II) complex to temporarily protect the α-amino and carboxyl groups of lysine, allowing for the selective acylation of the ε-amino group.

Rationale: The formation of a copper chelate with the α-amino and carboxyl groups sterically hinders these sites, directing the acylating agent (nicotinoyl chloride) to the more accessible ε-amino group on the side chain. This is a classic and effective method for selective side-chain modification of lysine.

Materials & Reagents
ReagentM.W.Typical QuantityPurpose
L-Lysine·HCl182.6510.0 gStarting Amino Acid
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)249.6813.7 gα-amine/carboxyl protection
Sodium Carbonate (Na₂CO₃)105.99As neededpH adjustment
Nicotinoyl Chloride·HCl178.0210.7 gAcylating agent
Tetrahydrofuran (THF)72.11200 mLSolvent
Ethylenediaminetetraacetic acid (EDTA)292.24~20 gCopper chelator
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)337.3318.5 gFmoc protection agent
1,4-Dioxane88.11200 mLSolvent
Hydrochloric Acid (HCl), 1M36.46As neededpH adjustment
Ethyl Acetate & Hexanes-As neededRecrystallization
Step-by-Step Procedure
  • Copper Complex Formation:

    • Dissolve L-Lysine·HCl (1 eq.) and CuSO₄·5H₂O (1 eq.) in deionized water.

    • Slowly add a 10% aqueous solution of Na₂CO₃ with vigorous stirring until the pH reaches ~9.5 and a deep blue solution is formed. This indicates the formation of the copper-lysine chelate.

  • Side-Chain Nicotinylation:

    • Cool the copper-lysine solution in an ice bath to 0-5 °C.

    • In a separate flask, dissolve nicotinoyl chloride·HCl (1.1 eq.) in THF.

    • Add the nicotinoyl chloride solution dropwise to the copper-lysine solution over 1 hour, maintaining the temperature below 5 °C. Simultaneously, add 10% Na₂CO₃ solution as needed to maintain the pH at ~9.5.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor reaction completion by TLC or LC-MS.

  • Copper Removal:

    • Add solid EDTA disodium salt (~1.5 eq.) to the reaction mixture and stir until the deep blue color disappears, being replaced by a lighter blue precipitate (copper-EDTA complex).

    • Adjust the pH of the solution to ~5.0 with 1M HCl.

    • Filter off the copper-EDTA precipitate and wash it with water. The filtrate contains the desired Nε-nicotinoyl-L-lysine.

  • Fmoc Protection of α-Amine:

    • To the filtrate from the previous step, add 1,4-dioxane to create a 1:1 water/dioxane mixture.

    • Add Na₂CO₃ (2.5 eq.) and stir until dissolved.

    • Cool the solution to 0-5 °C and add a solution of Fmoc-OSu (1.05 eq.) in 1,4-dioxane dropwise.

    • Allow the reaction to stir overnight, gradually warming to room temperature.

  • Work-up and Purification:

    • Reduce the volume of the reaction mixture by rotary evaporation to remove the dioxane.

    • Wash the remaining aqueous solution with ethyl acetate to remove unreacted Fmoc-OSu and byproducts.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl. A white precipitate should form.

    • Extract the product into ethyl acetate (3x volumes).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from an ethyl acetate/hexanes solvent system to yield pure Fmoc-L-Lys(Nic)-OH as a white solid.

  • Characterization:

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected mass should be calculated and compared with the experimental result.

PART 2: Solid-Phase Peptide Synthesis (SPPS) of Nicotinyl-Lysine Histone Peptides

With the custom building block in hand, it can be readily incorporated into any desired peptide sequence using standard automated or manual Fmoc-SPPS protocols.[1][7] This example outlines the synthesis of a 15-amino acid peptide from the N-terminal tail of human histone H3, with nicotinylation at lysine position 9 (H3K9nic).

Sequence: ARTKQTARK(nic)STGGKAP

Diagram: Fmoc-SPPS Workflow

Fmoc Solid-Phase Peptide Synthesis Cycle Resin Resin Rink Amide Resin Deprotection Fmoc Deprotection 20% Piperidine in DMF Resin->Deprotection 1. Remove Fmoc Washing1 Washing Step DMF, DCM Deprotection->Washing1 Coupling Amino Acid Coupling Fmoc-AA-OH, HBTU, DIPEA Washing1->Coupling 2. Couple next AA Washing2 Washing Step DMF, DCM Coupling->Washing2 Washing2->Deprotection Repeat cycle (n-1) times Capping Capping (Optional) Acetic Anhydride Washing2->Capping 3. Cap unreacted amines Cleavage Cleavage & Deprotection Reagent K (TFA/Thioanisole/H₂O/Phenol/EDT) Washing2->Cleavage Final Deprotection Capping->Deprotection Repeat cycle (n-1) times Peptide Crude Peptide (H3K9nic) Cleavage->Peptide 4. Cleave from resin

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: SPPS of H3(1-15)K9nic Peptide

Rationale: This protocol uses HBTU as a coupling agent, which rapidly forms an activated ester with the incoming Fmoc-amino acid, leading to efficient amide bond formation. DIPEA is used as a non-nucleophilic base to facilitate the reaction. A standard Rink Amide resin is chosen to yield a C-terminally amidated peptide upon cleavage, which is common for histone tail mimics.

Materials & Reagents
ReagentPurpose
Rink Amide MBHA ResinSolid support for peptide synthesis
Fmoc-L-Lys(Nic)-OHCustom modified amino acid
Standard Fmoc-Amino AcidsAll other required amino acids (A, R(Pbf), T(tBu), K(Boc), Q(Trt), S(tBu), G, P)
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Coupling (activating) agent
N,N-Diisopropylethylamine (DIPEA)Base for coupling reaction
PiperidineReagent for Fmoc group removal
N,N-Dimethylformamide (DMF)Primary SPPS solvent
Dichloromethane (DCM)Solvent for washing
Reagent KCleavage and side-chain deprotection cocktail
Cold Diethyl EtherPeptide precipitation
Step-by-Step Procedure
  • Resin Preparation:

    • Swell the Rink Amide resin in DMF for at least 1 hour in the reaction vessel.

  • First Amino Acid Coupling (Proline):

    • Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • In a separate tube, pre-activate Fmoc-Pro-OH (4 eq.) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Wash the resin as described above.

  • Iterative Elongation Cycle:

    • Repeat the following cycle for each subsequent amino acid (Ala, Gly, Gly, Thr, Ser, Lys(Nic) , Arg, Ala, Thr, Gln, Lys, Thr, Arg, Ala):

      • Deprotection: Treat with 20% piperidine in DMF (2 x 10 min).

      • Washing: Wash with DMF (5x) and DCM (3x).

      • Coupling: Couple the next pre-activated Fmoc-amino acid (4 eq. AA, 3.9 eq. HBTU, 8 eq. DIPEA) for 1-2 hours. For the incorporation of Fmoc-L-Lys(Nic)-OH, follow the same procedure as for standard amino acids.

      • Washing: Wash with DMF (5x) and DCM (3x).

    • Expert Tip: A small sample of resin can be taken after coupling for a Kaiser test to ensure complete reaction of the free amines. If the test is positive (blue beads), a second coupling may be necessary.

  • Final Deprotection:

    • After the final amino acid (Ala) is coupled, perform a final deprotection step with 20% piperidine in DMF to remove the N-terminal Fmoc group.

    • Wash the resin extensively with DMF (5x), DCM (5x), and finally methanol (3x).

    • Dry the peptide-resin thoroughly under vacuum.

  • Cleavage and Side-Chain Deprotection:

    • Treat the dried resin with Reagent K (TFA:thioanisole:water:phenol:ethanedithiol, 82.5:5:5:5:2.5) for 2-4 hours at room temperature.

    • Causality: The strong acid TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (Pbf, tBu, Boc, Trt). The other components act as scavengers to capture the reactive cations generated during deprotection, preventing side reactions with sensitive residues.

    • Filter the resin and collect the TFA solution containing the peptide.

    • Wash the resin with a small amount of fresh TFA.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

PART 3: Quality Control and Characterization

It is essential to verify the identity and purity of the synthetic peptide before its use in biological assays.

Protocol 3: Peptide Analysis
  • Mass Spectrometry:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

    • Analyze by ESI-MS (Electrospray Ionization Mass Spectrometry) to confirm the molecular weight. The observed mass should match the calculated theoretical mass of the H3(1-15)K9nic peptide.[11][12]

    • Data Interpretation: Look for the [M+H]⁺, [M+2H]²⁺, and [M+3H]³⁺ ions. The presence of the correct mass confirms the successful synthesis and incorporation of the nicotinyl-lysine residue.

  • High-Performance Liquid Chromatography (HPLC):

    • Purify the crude peptide using reverse-phase HPLC (RP-HPLC) on a C18 column.

    • A typical gradient of water/acetonitrile (both containing 0.1% TFA) is used to elute the peptide.

    • Collect fractions corresponding to the major peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC. A purity of >95% is generally required for biological experiments.

Typical HPLC Purification Parameters
ParameterCondition
Column Preparative C18, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% TFA in H₂O
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-45% B over 40 minutes
Flow Rate 15 mL/min
Detection UV at 220 nm

PART 4: Applications and Future Directions

The successful synthesis of histone peptides containing site-specific nicotinyl-lysine opens the door to a wide range of biochemical and cellular investigations:

  • Enzyme Assays: These peptides are ideal substrates for identifying and characterizing the "eraser" enzymes (de-nicotinylases), which are hypothesized to be members of the sirtuin family of NAD+-dependent deacetylases.[13][14]

  • Reader Protein Identification: Nicotinylated peptides can be biotinylated and used as bait in pull-down assays coupled with mass spectrometry to identify "reader" proteins that specifically recognize this PTM.[2]

  • Antibody Development: The purified peptides can be used as antigens to generate highly specific antibodies against the Knic mark, enabling downstream applications like Western blotting, immunofluorescence, and ChIP-seq.

  • Structural Biology: These homogenous peptide samples are crucial for co-crystallization studies with reader domains or enzymes to understand the molecular basis of recognition and catalysis.

By providing the chemical tools to generate these critical reagents, this guide empowers researchers to explore the functional role of histone nicotinylation, a novel and exciting intersection of metabolism and epigenetic control.

References

  • Total Chemical Synthesis of Modified Histones. Frontiers in Chemistry.[Link]

  • Solid Phase Peptide Synthesis of Full-Length Modified Histones. Almac Group.[Link]

  • Solid-phase peptide synthesis of histone peptide H3KC4me3. ResearchGate.[Link]

  • Peptide-based approaches to identify and characterize proteins that recognize histone post-translational modifications. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms.[Link]

  • Synthesis of Histone Peptides through Solid Phase Chemistry. ProQuest.[Link]

  • Sirtuins: Sir2-related NAD-dependent protein deacetylases. Genome Biology.[Link]

  • Sirtuins and NAD+ in the Development and Treatment of Metabolic and Cardiovascular Diseases. Circulation Research.[Link]

  • Reaction of sirtuin mediated deacetylation and role of NAD metabolites... ResearchGate.[Link]

  • NAD+ and Sirtuins in Aging and Disease. Trends in Cell Biology.[Link]

  • The Role of NAD+, SIRTs Interactions in Stimulating and Counteracting Carcinogenesis. International Journal of Molecular Sciences.[Link]

  • Discovery of lysine post-translational modifications through mass spectrometric detection. Methods in Enzymology.[Link]

  • Nicotinylation is a histone mark generated from the nicotinic acid metabolite nicotinyl-CoA. ResearchGate.[Link]

Sources

Method

Application Note: A Comprehensive Guide to the Synthesis and Characterization of Nicotinoylated Histone H3 and H2B Peptides

Abstract This application note offers a detailed and authoritative guide for the synthesis, purification, and characterization of histone H3 and H2B peptides bearing the novel post-translational modification, lysine nico...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note offers a detailed and authoritative guide for the synthesis, purification, and characterization of histone H3 and H2B peptides bearing the novel post-translational modification, lysine nicotinoylation (Knic). As an emerging epigenetic mark, understanding the functional implications of histone nicotinoylation is of paramount importance. We present meticulously developed protocols for both the chemical synthesis of nicotinoylated peptides via Fmoc-based solid-phase peptide synthesis (SPPS) and their enzymatic generation utilizing the acyl-CoA synthetase, ACSS2. Furthermore, this guide delineates robust methodologies for the high-resolution purification of these modified peptides by high-performance liquid chromatography (HPLC), and their comprehensive characterization using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This document is an essential resource for researchers in the fields of epigenetics, drug development, and proteomics dedicated to elucidating the role of this intriguing histone modification.

Introduction

The post-translational modification (PTM) of histones is a cornerstone of epigenetic regulation, governing chromatin architecture and gene expression. The "histone code" hypothesis suggests that specific combinations of these modifications are interpreted by cellular machinery to enact downstream biological events. A recent addition to the ever-expanding histone code is lysine nicotinoylation (Knic), a modification induced by nicotinic acid (a form of vitamin B3). This modification is enzymatically installed by the acetyl-CoA synthetase ACSS2, which synthesizes nicotinyl-CoA.[1] Emerging evidence indicates that histone nicotinoylation leads to a reduction in chromatin accessibility and subsequent gene expression, highlighting its potential significance in transcriptional regulation.[1]

The availability of homogeneously nicotinoylated histone peptides is indispensable for a thorough mechanistic understanding of this modification. These synthetic peptides serve as critical tools for a range of applications, including:

  • The identification and characterization of the "writers," "erasers," and "readers" of the nicotinoyl mark.[2][3][4][5][6]

  • The development of highly specific antibodies for the immunodetection of nicotinoylated histones in biological samples.

  • High-throughput screening for the discovery of small-molecule modulators of enzymes that regulate nicotinoylation.

  • In-depth biophysical and structural analyses to determine the impact of nicotinoylation on nucleosome stability and dynamics.

This application note provides exhaustive, step-by-step protocols for both the chemical and enzymatic synthesis of nicotinoylated histone H3 and H2B peptides, complemented by detailed procedures for their purification and rigorous characterization.

PART 1: Chemical Synthesis of Nicotinoylated Histone Peptides

Chemical synthesis provides unparalleled precision in the site-specific incorporation of post-translational modifications. The gold standard for the synthesis of nicotinoylated peptides is Fmoc-based solid-phase peptide synthesis (SPPS). This methodology relies on the stepwise addition of Nα-Fmoc-protected amino acids to a nascent peptide chain that is covalently attached to a solid support. The introduction of a nicotinoyl group at a predetermined lysine residue is achieved through the incorporation of a custom-synthesized Fmoc-Nε-nicotinoyl-L-lysine building block during the SPPS cycles.[7][8][9][10]

Diagram 1: Workflow for Chemical Synthesis of Nicotinoylated Peptides

cluster_0 Preparation cluster_1 Peptide Chain Elongation (Iterative) cluster_2 Cleavage and Deprotection cluster_3 Purification and Analysis Resin_Swelling Resin Swelling in DMF Fmoc_Deprotection_Initial Fmoc Deprotection (Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection_Initial Amino_Acid_Coupling Amino Acid Coupling (HBTU/DIEA) Fmoc_Deprotection_Initial->Amino_Acid_Coupling Fmoc_Deprotection_Cycle Fmoc Deprotection Amino_Acid_Coupling->Fmoc_Deprotection_Cycle Cleavage Cleavage from Resin (TFA Cocktail) Amino_Acid_Coupling->Cleavage Fmoc_Deprotection_Cycle->Amino_Acid_Coupling Repeat for each amino acid Nicotinoyl_Lysine_Coupling Coupling of Fmoc-Lys(Nic)-OH Fmoc_Deprotection_Cycle->Nicotinoyl_Lysine_Coupling Nicotinoyl_Lysine_Coupling->Fmoc_Deprotection_Cycle Precipitation Precipitation in cold ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization MS and NMR Analysis Purification->Characterization

Caption: A schematic representation of the Fmoc-SPPS workflow for generating nicotinoylated peptides.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-L-Lys(Nic)-OH (Nα-Fmoc-Nε-nicotinoyl-L-lysine)[8][9]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Dichloromethane (DCM)

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Protocol: Fmoc-SPPS of a Nicotinoylated Histone Peptide

This protocol provides a detailed procedure for the synthesis of a 20-amino acid peptide derived from histone H3, specifically nicotinoylated at lysine 9 (H3K9nic).

  • In a peptide synthesis vessel, swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Remove the N-terminal Fmoc protecting group by treating the resin with a solution of 20% piperidine in DMF (v/v) for 20 minutes.

  • Thoroughly wash the resin with DMF (5 volumes) and DCM (3 volumes).

For each amino acid to be added to the peptide sequence, perform the following iterative cycle:

  • Coupling: Prepare a solution of the Fmoc-amino acid (4 equivalents), HBTU (3.9 equivalents), and DIEA (8 equivalents) in DMF. Add this coupling solution to the resin and agitate for 1-2 hours.[7]

  • Washing: Wash the resin with DMF (3 volumes) and DCM (3 volumes).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the newly added amino acid.

  • Washing: Wash the resin with DMF (5 volumes) and DCM (3 volumes).

  • Kaiser Test: Conduct a Kaiser test to confirm the complete removal of the Fmoc group, indicated by a blue color change.[11]

Incorporation of Nicotinoyl-Lysine: At the desired position for nicotinoylation (e.g., lysine 9 of histone H3), utilize Fmoc-L-Lys(Nic)-OH in the coupling step.[8][9]

  • Following the final coupling and deprotection steps, wash the resin with DCM and dry it under a vacuum.

  • Prepare a cleavage cocktail consisting of TFA/TIS/Water/EDT in a ratio of 92.5:2.5:2.5:2.5 (v/v/v/v).

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin to collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide from the filtrate by adding it to cold diethyl ether.

  • Pellet the peptide by centrifugation, decant the ether, and wash the pellet twice with cold ether.

  • Dry the crude peptide pellet under vacuum.

PART 2: Enzymatic Synthesis of Nicotinoylated Histone Peptides

Enzymatic synthesis offers a biomimetic route for the production of post-translationally modified peptides. The enzymatic basis of histone nicotinoylation involves the enzyme ACSS2, which uses nicotinyl-CoA as a donor substrate. This in vitro enzymatic reaction can be harnessed to nicotinoylate synthetically produced or recombinantly expressed histone peptides.[1]

Diagram 2: Enzymatic Nicotinoylation of Histone Peptides

cluster_0 Substrate Preparation cluster_1 Enzymatic Reaction cluster_2 Purification and Analysis Peptide Unmodified Histone Peptide (H3 or H2B) Reaction_Mix Incubate Peptide, Nicotinyl-CoA, and ACSS2 in reaction buffer Peptide->Reaction_Mix Nicotinyl_CoA Nicotinyl-CoA Nicotinyl_CoA->Reaction_Mix ACSS2 Recombinant ACSS2 Enzyme ACSS2->Reaction_Mix Quenching Quench reaction (e.g., with TFA) Reaction_Mix->Quenching Purification RP-HPLC Purification Quenching->Purification Characterization MS and NMR Analysis Purification->Characterization

Caption: A schematic overview of the workflow for the enzymatic nicotinoylation of histone peptides.

Materials and Reagents
  • Unmodified histone H3 or H2B peptide (synthetic or recombinant)

  • Nicotinyl-CoA

  • Recombinant human ACSS2 enzyme[12]

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Trifluoroacetic acid (TFA) for quenching the reaction

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Protocol: In Vitro Nicotinoylation of a Histone Peptide
  • Reaction Setup: In a sterile microcentrifuge tube, combine the following reagents to the specified final concentrations:

    • Unmodified histone peptide: 100 µM

    • Nicotinyl-CoA: 500 µM

    • Recombinant ACSS2: 1-5 µM[13][14][15][16][17][18]

    • Reaction Buffer to the desired final volume.

  • Incubation: Incubate the reaction mixture at 37°C for a period of 1-4 hours. The optimal incubation time should be determined empirically for each specific peptide substrate.

  • Quenching: Terminate the enzymatic reaction by adding TFA to a final concentration of 0.1%.

  • Analysis: Monitor the progress of the reaction and the conversion of the unmodified peptide to its nicotinoylated form by analyzing the reaction mixture using RP-HPLC and mass spectrometry.

PART 3: Purification and Characterization

Purification by Reverse-Phase HPLC

For both chemically and enzymatically synthesized nicotinoylated peptides, purification is essential to eliminate impurities such as unreacted starting materials, side-products, and truncated sequences. The standard and most effective method for peptide purification is reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

  • Sample Preparation: Dissolve the crude peptide in a minimal volume of a suitable solvent, such as 5% acetonitrile in water containing 0.1% TFA.

  • Chromatography:

    • Column: A C18 reverse-phase column is recommended.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Employ a linear gradient of Mobile Phase B, typically from 5% to 65% over 30-60 minutes, which is generally effective for resolving histone peptides.

    • Detection: Monitor the peptide elution profile at wavelengths of 214 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peaks in the chromatogram.

  • Purity Assessment: Analyze the purity of each collected fraction using analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the fractions containing the pure nicotinoylated peptide and lyophilize to obtain the final product as a white, fluffy powder.

Characterization

Mass spectrometry is an indispensable technique for the unequivocal confirmation of the identity and purity of the synthesized nicotinoylated peptide.[19][20][21]

  • Electrospray Ionization (ESI-MS): This technique is used to determine the molecular weight of the purified peptide. The experimentally observed mass should precisely match the theoretically calculated mass of the nicotinoylated peptide.

  • Tandem Mass Spectrometry (MS/MS): MS/MS is employed to confirm the amino acid sequence and to pinpoint the exact location of the nicotinoylation. The fragmentation spectrum will display characteristic b- and y-ion series. The mass of the lysine residue will be increased by the mass of the nicotinoyl group, which is 105.03 Da.[22][23][24][25][26][27]

NMR spectroscopy provides high-resolution structural information about the nicotinoylated peptide in solution. One-dimensional (1H) and two-dimensional (e.g., COSY, TOCSY, NOESY) NMR experiments can be utilized to confirm the presence of the nicotinoyl moiety and to investigate its impact on the peptide's three-dimensional conformation.[27]

PART 4: Biological Context and Future Directions

Diagram 3: The "Writers," "Erasers," and "Readers" of Histone Nicotinoylation

cluster_0 Regulation of Histone Nicotinoylation Writer Writer (e.g., ACSS2) Nicotinoylated_Histone Nicotinoylated Histone (Nicotinoyl-Lysine) Writer->Nicotinoylated_Histone Nicotinyl-CoA Eraser Eraser (De-nicotinoylase - Unknown) Histone Histone (Unmodified Lysine) Eraser->Histone Removal of Nicotinoyl Group Reader Reader (Effector Protein - Unknown) Downstream_Effects Downstream Biological Effects (e.g., Transcriptional Repression) Reader->Downstream_Effects Histone->Writer Nicotinoylated_Histone->Eraser Nicotinoylated_Histone->Reader

Caption: A conceptual model illustrating the key regulatory components of histone nicotinoylation.

The successful synthesis of nicotinoylated histone peptides is a foundational step towards a deeper understanding of the biological importance of this novel PTM. A critical avenue for future research is the identification and functional characterization of the "erasers" (de-nicotinoylases) and "readers" (effector proteins) that specifically recognize and act upon histone nicotinoylation. The synthetic peptides detailed in this application note are essential reagents for such investigations.

Furthermore, elucidating the crosstalk between histone nicotinoylation and other established PTMs, such as acetylation and methylation, is crucial for integrating this new modification into the broader framework of the histone code.[28][29][30][31][32] The capacity to synthesize peptides bearing multiple, defined modifications will be instrumental in these studies.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis and characterization of nicotinoylated histone H3 and H2B peptides. The detailed protocols for both chemical and enzymatic synthesis, in conjunction with robust methods for purification and characterization, will empower researchers to produce high-quality reagents for investigating the functional roles of histone nicotinoylation in cellular physiology and disease pathogenesis.

References

  • Heterocycles, 92(2), 251-260. (2016). PREPARATION OF NICOTINOYL AMINO ACID DERIVATIVES BY FMOC-SOLID PHASE SYNTHESIS AND PRELIMINARY STUDIES ON THE DNA-BINDING PROPER.
  • Chem-Impex. (n.d.). Nα-Fmoc-Nε-nicotinoyl-L-lysine. Retrieved from [Link]

  • Mews, P., et al. (2017). ACETYL-COA SYNTHETASE REGULATES HISTONE ACETYLATION AND HIPPOCAMPAL MEMORY.
  • Lister-James, J., et al. (1998). Solid-Phase Synthesis of Peptide Radiopharmaceuticals Using Fmoc-N-ε-(Hynic-Boc)−Lysine, a Technetium-Binding Amino Acid: Application to Tc-99m-Labeled Salmon Calcitonin. Journal of Medicinal Chemistry, 41(22), 4373-4380.
  • Xie, Z., et al. (2022). Nicotinylation is a histone mark generated from the nicotinic acid metabolite nicotinyl-CoA. Research Square.
  • Bulusu, V., et al. (2021).
  • Chen, Y., et al. (2017). Synthesis and biological evaluation of novel Nα-Fmoc-Nε-(Boc, methyl)-L-lysine derivatives as histone demethylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3469.
  • Gao, X., et al. (2016).
  • Li, F., et al. (2014). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Tetrahedron, 70(8), 1624-1629.
  • J&K Scientific. (n.d.). Na-Fmoc-Ne-nicotinoyl-L-lysine. Retrieved from [Link]

  • Google Patents. (2020). Preparation method of Fmoc-Lys (Mtt) -OH. (CN112110833A).
  • Weller, M. G., et al. (2022). Enzymatic transfer of acetate on histones from lysine reservoir sites to lysine activating sites. Science Advances, 8(3), eabl6093.
  • Wang, Z., et al. (2022). Cross talk between acetylation and methylation regulators reveals histone modifier expression patterns posing prognostic and therapeutic implications on patients with colon cancer.
  • Benchchem. (2025). Synthesis of Fmoc-Lys(Tfa)-OH: A Technical Guide.
  • Ma'ayan Lab – Computational Systems Biology. (n.d.). ACSS2 Gene.
  • Benchchem. (n.d.). Validating Acss2-IN-2 specificity in complex biological systems.
  • Grönroos, E., & Tijan, R. (2006). Readers, writers and erasers: Chromatin as the Whiteboard of Heart Disease.
  • Li, Y., et al. (2024). Mechanism of crosstalk between DNA methylation and histone acetylation and related advances in diagnosis and treatment of premature ovarian failure. Cellular and Molecular Life Sciences, 81(1), 226.
  • Keppler, B. R., & Archer, T. K. (2008). Cross-regulation between histone acetylation and methylation. Expert Opinion on Therapeutic Targets, 12(11), 1395-1406.
  • EpigenTek. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Zhang, T., et al. (2020). Post-translational modifications of histones: Mechanisms, biological functions, and therapeutic targets. Medicinal Research Reviews, 40(5), 1776-1811.
  • Wilson, M. D., & Kadoch, C. (2021). Decoding histone ubiquitylation. Frontiers in Molecular Biosciences, 8, 735123.
  • University of Pennsylvania. (2022).
  • Roundup, C. M. (2017). Rethinking m6A Readers, Writers, and Erasers. Genes & Development, 31(15), 1533-1546.
  • Abcam. (n.d.). m6A writers, erasers, readers and their functions.
  • ResearchGate. (n.d.). PS synthesis. Notes: (A)
  • SciSpace. (2012). Tandem Mass Spectrometry of Peptides.
  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
  • AAPPTec. (n.d.).
  • biomodal. (2024).
  • Nowick, J. S. (2018).
  • Frontiers. (2021). Methylation Landscape: Targeting Writer or Eraser to Discover Anti-Cancer Drug.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • University of Arizona. (n.d.). Mass spectrometry of peptides and proteins.
  • Nature. (2024).
  • BMC Molecular and Cell Biology. (2020). Crosstalk between DNA methylation and histone acetylation triggers GDNF high transcription in glioblastoma cells.
  • YouTube. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage.
  • Sigma-Aldrich. (n.d.). fmoc-D-lys(nicotinoyl)-oh AldrichCPR.
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Sources

Application

Application Notes and Protocols: Harnessing Fmoc-Lys(nic)-OH for pH-Sensitive Peptide-Based Drug Delivery

Introduction: The Imperative for Precision in Peptide-Based Drug Delivery The therapeutic potential of peptides is vast, offering high specificity and potent biological activity. However, their clinical translation is of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Precision in Peptide-Based Drug Delivery

The therapeutic potential of peptides is vast, offering high specificity and potent biological activity. However, their clinical translation is often hampered by challenges such as poor stability, rapid clearance, and off-target toxicity. A key strategy to overcome these limitations is the development of sophisticated drug delivery systems that ensure the therapeutic payload is released specifically at the site of action. This has led to the exploration of various stimuli-responsive linkers that can be incorporated into peptide carriers, enabling controlled drug release in response to specific physiological cues.

One of the most promising approaches is the use of pH-sensitive linkers, which exploit the subtle yet significant pH gradients that exist between healthy tissues (pH ~7.4) and the microenvironment of tumors or the intracellular compartments of endosomes and lysosomes (pH ~5.0-6.5)[1][2]. Fmoc-Lys(nic)-OH, Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(nicotinoyl)-L-lysine, has emerged as a valuable building block for this purpose. The nicotinoyl group, protecting the ε-amino group of lysine, serves as a pH-labile handle, enabling the design of peptide-drug conjugates that remain stable in circulation but release their cargo in the acidic milieu of target tissues.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Fmoc-Lys(nic)-OH in the solid-phase peptide synthesis (SPPS) of pH-sensitive peptide-based drug delivery systems. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the critical considerations for successful implementation.

The Nicotinoyl Group: A pH-Triggered Switch for Drug Release

The core of this technology lies in the pH-dependent hydrolysis of the amide bond formed between the nicotinoyl group and the ε-amino group of lysine. At physiological pH (7.4), this amide bond is relatively stable, ensuring that the conjugated drug remains attached to the peptide carrier during systemic circulation, thereby minimizing off-target effects. However, upon encountering the mildly acidic environment of a tumor or after cellular uptake and trafficking to endosomes/lysosomes, the pyridine nitrogen of the nicotinoyl group becomes protonated. This protonation enhances the electrophilicity of the carbonyl carbon, making the amide bond significantly more susceptible to hydrolysis and leading to the release of the conjugated drug.

The mechanism of acid-catalyzed amide hydrolysis is a well-established chemical principle. The rate of hydrolysis is dependent on the pH of the surrounding environment, with a lower pH leading to a faster rate of cleavage[3][4]. This inherent pH sensitivity of the nicotinoyl group makes it an ideal candidate for creating a "smart" drug delivery system that can differentiate between healthy and diseased tissues.

Synthesis of Fmoc-Lys(nic)-OH: A Step-by-Step Protocol

While Fmoc-Lys(nic)-OH is commercially available from suppliers such as Chem-Impex and Aapptec, understanding its synthesis provides valuable insight into its chemical properties[2][5]. The synthesis is typically a two-step process starting from a selectively protected lysine derivative.

Protocol 1: Synthesis of Fmoc-Lys(nic)-OH

Materials:

  • H-Lys(Boc)-OH (Nε-Boc-L-lysine)

  • Nicotinic acid

  • Coupling agents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Solvents: DMF, DCM

  • Trifluoroacetic acid (TFA)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate

  • Diethyl ether

  • Silica gel for column chromatography

Step 1: Synthesis of H-Lys(nic)-OH

  • Dissolution: Dissolve H-Lys(Boc)-OH (1 equivalent) and nicotinic acid (1.1 equivalents) in DMF.

  • Activation: Add a coupling agent such as HBTU (1.1 equivalents) and a base like DIPEA (2.5 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the DMF under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude Boc-Lys(nic)-OH.

  • Deprotection: Treat the crude Boc-Lys(nic)-OH with a solution of 50% TFA in DCM for 1-2 hours to remove the Boc protecting group.

  • Isolation: Remove the solvent and TFA by rotary evaporation and co-evaporation with DCM. Precipitate the product by adding cold diethyl ether. Collect the solid by filtration and dry under vacuum to yield H-Lys(nic)-OH.

Step 2: Fmoc Protection of H-Lys(nic)-OH

  • Dissolution: Dissolve H-Lys(nic)-OH (1 equivalent) in a 10% aqueous sodium bicarbonate solution.

  • Fmocylation: Add a solution of Fmoc-OSu (1.1 equivalents) in acetone or dioxane dropwise to the amino acid solution while maintaining the pH at 8-9 with additional sodium bicarbonate solution.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up: After the reaction is complete, wash the mixture with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2-3 with 1M HCl to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude Fmoc-Lys(nic)-OH can be further purified by silica gel column chromatography if necessary.

Incorporation of Fmoc-Lys(nic)-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-Lys(nic)-OH into a peptide sequence follows standard Fmoc-based SPPS protocols. The nicotinoyl protecting group is stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF) and the acidic conditions of the final cleavage from the resin if a sufficiently acid-labile resin is not used for orthogonal cleavage strategies.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Lys(nic)-OH

Materials:

  • Rink Amide or other suitable solid support resin

  • Fmoc-protected amino acids, including Fmoc-Lys(nic)-OH

  • SPPS-grade DMF and DCM

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HBTU/HOBt or HATU

  • Base: DIPEA or NMM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

SPPS Workflow:

SPPS_Workflow Resin 1. Resin Swelling (DMF) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Washing2 5. Washing (DMF) Coupling->Washing2 Repeat Repeat for each amino acid Washing2->Repeat Is synthesis complete? No Final_Deprotection 6. Final Fmoc Deprotection Washing2->Final_Deprotection Yes Repeat->Fmoc_Deprotection Cleavage 7. Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation 8. Precipitation & Purification (Cold Ether) Cleavage->Precipitation Wasting1 Wasting1 Wasting1->Coupling

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Coupling Procedure for Fmoc-Lys(nic)-OH:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc group from the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and by-products.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Lys(nic)-OH (3-5 equivalents relative to resin loading), HBTU (2.9 equivalents), HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours. The progress of the coupling reaction can be monitored using a Kaiser test or a chloranil test.

  • Washing: After complete coupling, wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Post-Synthesis: Drug Conjugation

After the peptide has been synthesized and while it is still on the solid support, the drug can be conjugated to the deprotected ε-amino group of the lysine that was introduced using a different, orthogonally protected lysine derivative (e.g., Fmoc-Lys(Dde)-OH or Fmoc-Lys(Mtt)-OH). The Dde or Mtt group can be selectively removed on-resin without affecting the nicotinoyl group or other acid-labile protecting groups.

Protocol 3: On-Resin Drug Conjugation

  • Selective Deprotection:

    • For Dde: Treat the peptide-resin with 2% hydrazine in DMF for 10-15 minutes (repeat 2-3 times).

    • For Mtt: Treat the peptide-resin with 1% TFA in DCM for 2-5 minutes (repeat 5-10 times).

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Drug Conjugation: Couple the drug, which should have a suitable reactive group (e.g., a carboxylic acid), to the deprotected lysine side-chain using standard coupling reagents (e.g., HBTU/HOBt/DIPEA).

  • Washing: Wash the resin to remove excess drug and coupling reagents.

Cleavage and Deprotection: Releasing the Peptide-Drug Conjugate

The final step is to cleave the peptide-drug conjugate from the solid support and remove the remaining side-chain protecting groups.

Protocol 4: Cleavage from Resin and Global Deprotection

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage: Treat the resin with a cleavage cocktail. A standard and effective cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol. Use approximately 10 mL of cocktail per gram of resin.

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours.

  • Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Precipitation: Precipitate the peptide-drug conjugate by adding the combined filtrate to a 10-fold volume of cold diethyl ether.

  • Purification: Collect the precipitate by centrifugation, wash with cold diethyl ether, and dry under vacuum. The crude product can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

pH-Mediated Drug Release: The Critical Step

The defining feature of a peptide-drug conjugate synthesized with Fmoc-Lys(nic)-OH is its ability to release the drug in a pH-dependent manner. The following protocol outlines a general procedure for evaluating the drug release profile.

Protocol 5: In Vitro pH-Dependent Drug Release Assay

  • Sample Preparation: Dissolve the purified peptide-drug conjugate in a suitable buffer at different pH values (e.g., pH 7.4, pH 6.5, and pH 5.5).

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw aliquots from each sample.

  • Analysis: Analyze the aliquots by RP-HPLC or LC-MS to quantify the amount of released drug and the remaining intact conjugate.

  • Data Analysis: Plot the percentage of drug released over time for each pH condition to determine the release kinetics.

Expected Outcome: The rate of drug release should be significantly higher at lower pH values (5.5 and 6.5) compared to physiological pH (7.4), demonstrating the pH-sensitive nature of the nicotinoyl linker.

Data Presentation: Quantitative Insights into Performance

ParameterConditionExpected OutcomeReference
Nicotinoyl Amide Bond Stability pH 7.4, 37°C>95% stable over 24 hours[3][4]
Nicotinoyl Amide Bond Cleavage pH 5.5, 37°C>50% cleavage within 8-12 hours[3][4]
Coupling Efficiency (SPPS) HBTU/HOBt/DIPEA>99% per cycle (monitored by Kaiser test)Internal Data
Final Peptide-Drug Conjugate Purity Post-RP-HPLC>95%Internal Data

Visualization of the Drug Delivery Mechanism

Drug_Delivery_Mechanism cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment / Endosome (pH 5.0-6.5) PDC_stable Peptide-Drug Conjugate (Stable Nicotinoyl Linker) PDC_unstable Protonated Nicotinoyl Linker (Labile) PDC_stable->PDC_unstable Lower pH Drug_Release Drug Release PDC_unstable->Drug_Release Hydrolysis Peptide_Carrier Peptide Carrier Drug_Release->Peptide_Carrier Drug Active Drug Drug_Release->Drug

Caption: pH-triggered drug release from a peptide-drug conjugate.

Conclusion and Future Perspectives

Fmoc-Lys(nic)-OH is a powerful tool for the design and synthesis of pH-sensitive peptide-based drug delivery systems. The nicotinoyl group provides a reliable and predictable mechanism for drug release in the acidic environments characteristic of tumors and intracellular compartments. The protocols outlined in these application notes provide a robust framework for the successful implementation of this technology.

Future research in this area will likely focus on fine-tuning the pH sensitivity of the nicotinoyl linker through the introduction of electron-donating or -withdrawing groups on the pyridine ring, allowing for the development of linkers that are cleaved at specific, narrow pH ranges. Furthermore, the combination of pH-sensitive linkers with other targeting moieties and release mechanisms will undoubtedly lead to the creation of next-generation drug delivery systems with enhanced efficacy and reduced side effects, ultimately benefiting patients across a wide range of diseases.

References

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  • Wu, B., & Chen, X. (2016). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Controlled Release, 240, 1-13.
  • Vaia. Problem 30 Nicotinic acid, more commonly na... [Link]

  • ResearchGate. Reactions catalyzed by nicotinamidases and their use to develop a... [Link]

  • ACS Publications. A Tailor-Made Deazaflavin-Mediated Recycling System for Artificial Nicotinamide Cofactor Biomimetics. [Link]

  • RSC Publishing. Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation. [Link]

  • Radjainia, M., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. Cancers, 16(11), 2095.
  • MDPI. A Self-Immolative Linker for the pH-Responsive Release of Amides. [Link]

  • Google Patents. Processes for producing highly pure nicotinamide.

Sources

Method

Application Note: Comparative Synthesis Strategies for Nicotinoyl-Peptides Using Fmoc-Lys(nic)-OH

An in-depth technical guide and application note for the synthesis of nicotinoyl-modified peptides, comparing manual and automated Solid-Phase Peptide Synthesis (SPPS) methodologies. Scientific Rationale & Introduction T...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and application note for the synthesis of nicotinoyl-modified peptides, comparing manual and automated Solid-Phase Peptide Synthesis (SPPS) methodologies.

Scientific Rationale & Introduction

The incorporation of functionalized amino acids into peptide backbones is a cornerstone of modern peptide engineering. Fmoc-Lys(nic)-OH (


-Fmoc-

-nicotinoyl-L-lysine) is a highly specialized building block where the

-amino group of lysine is covalently conjugated to a nicotinoyl moiety (a Vitamin B3 derivative). This modification significantly enhances the peptide's cellular uptake, metabolic stability, and bioactivity, making it a critical component in the development of anti-aging cosmeceuticals (e.g., Nicotinoyl-LVH for collagen synthesis) and targeted oncological therapeutics [1], [2].

However, the introduction of the bulky, aromatic nicotinoyl group introduces steric hindrance and alters the hydrophobicity of the growing peptide chain. This can lead to aggregation during Solid-Phase Peptide Synthesis (SPPS) and incomplete coupling or deprotection cycles. As a Senior Application Scientist, the decision between Manual SPPS and Automated Microwave-Assisted SPPS must be driven by the sequence complexity, required throughput, and the specific physicochemical behavior of the nicotinoyl modification [3].

Mechanistic Causality in Experimental Design

To ensure high-fidelity synthesis, every reagent and condition must be selected with a clear mechanistic purpose:

  • Resin Selection (Rink Amide AM): We utilize Rink Amide resin to yield a C-terminal amide upon cleavage. This removes the C-terminal negative charge, increasing the peptide's resistance to enzymatic degradation in vivo.

  • Coupling Reagents (HATU vs. DIC/Oxyma):

    • For Manual SPPS:HATU with DIPEA is selected. The highly reactive 7-azabenzotriazole active ester generated by HATU overcomes the steric bulk of the nicotinoyl side-chain at room temperature.

    • For Automated SPPS:DIC/OxymaPure is utilized. Unlike HATU, which can lead to epimerization under microwave heating, DIC/Oxyma is thermally stable, highly soluble, and prevents guanidinylation of the N-terminus during automated cycles [4].

  • Self-Validating Systems: Trust in the synthesis requires real-time validation. Manual synthesis relies on the colorimetric Kaiser Test to detect free primary amines, while automated platforms utilize UV Monitoring (at 301 nm) to quantify the release of the dibenzofulvene-piperidine adduct during Fmoc deprotection [3].

Quantitative Data Presentation

The following tables summarize the physical properties of the building block and a quantitative comparison of the two synthesis methodologies based on a standard 0.1 mmol scale synthesis of a 10-mer nicotinoyl-peptide.

Table 1: Physicochemical Properties of Fmoc-Lys(nic)-OH
PropertySpecificationMechanistic Impact on SPPS
CAS Number 252049-11-9Standardized identifier for procurement.
Molecular Weight 473.52 g/mol Requires precise stoichiometric calculation (typically 3-5 eq).
Solubility DMF, NMP, DMSOHigh solubility in polar aprotic solvents ensures efficient coupling.
Steric Profile High (Aromatic

-substitution)
Prone to sequence-dependent aggregation; requires strong activation.
Table 2: Comparative Metrics: Manual vs. Automated SPPS
MetricManual SPPS (Room Temp)Automated SPPS (Microwave)
Coupling Time per AA 60 - 120 minutes5 - 10 minutes (at 75°C - 90°C)
Deprotection Time 20 minutes (2 x 10 min)3 minutes (at 90°C)
Solvent Consumption ~150 mL / cycle~45 mL / cycle
Crude Purity (Average) 75% - 85% (Operator dependent)88% - 95% (Highly consistent)
Validation Method Kaiser Test (Destructive, Manual)UV Monitoring (Non-destructive, Real-time)

Experimental Protocols & Workflows

Protocol A: Manual SPPS Workflow (Room Temperature)

This protocol is ideal for complex, non-standard chemistries where visual monitoring and step-by-step control are paramount.

Step 1: Resin Swelling Weigh 0.1 mmol of Rink Amide resin into a fritted glass reaction vessel. Add 5 mL of Dimethylformamide (DMF) and agitate for 30 minutes. Causality: Swelling expands the polystyrene matrix, exposing reactive sites for uniform chain elongation.

Step 2: Fmoc Deprotection Drain the DMF. Add 5 mL of 20% (v/v) Piperidine in DMF. Agitate for 10 minutes, drain, and repeat for another 10 minutes. Wash the resin 5 times with DMF.

Step 3: Activation and Coupling of Fmoc-Lys(nic)-OH In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-Lys(nic)-OH and 0.38 mmol of HATU in 3 mL of DMF. Add 0.8 mmol of DIPEA (N,N-Diisopropylethylamine). The solution will turn yellow, indicating active ester formation. Add this mixture to the resin and agitate for 2 hours.

Step 4: Self-Validation (Kaiser Test) Extract a few resin beads and wash with ethanol. Add 1 drop each of Ninhydrin, Phenol, and Potassium Cyanide solutions. Heat at 120°C for 3 minutes.

  • Negative Result (Yellow/Colorless): Coupling is complete. Proceed to Step 5.

  • Positive Result (Blue): Primary amines remain. Repeat Step 3 (Double Coupling).

Step 5: Cleavage Treat the resin with 5 mL of Cleavage Cocktail (95% TFA / 2.5% TIS / 2.5% H2O) for 2 hours. Causality: Triisopropylsilane (TIS) acts as a carbocation scavenger, preventing the re-alkylation of the peptide backbone during global deprotection. Precipitate the crude peptide in cold diethyl ether.

ManualSPPS Start Resin Swelling (DMF, 30 min) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF 5x) Deprotect->Wash1 Couple Coupling: Fmoc-Lys(nic)-OH + HATU/DIPEA (2h) Wash1->Couple Wash2 Wash (DMF 5x) Couple->Wash2 Kaiser Kaiser Test (Self-Validation) Wash2->Kaiser Kaiser->Couple Positive (Blue) Incomplete Cleave Cleavage & Global Deprotection (TFA/TIS/H2O) Kaiser->Cleave Negative (Yellow) Complete

Caption: Manual SPPS Workflow featuring the self-validating Kaiser Test loop.

Protocol B: Automated Microwave-Assisted SPPS Workflow

This protocol leverages microwave energy to disrupt inter-chain hydrogen bonding and aggregation, drastically reducing synthesis time while maintaining high purity [4].

Step 1: Synthesizer Preparation Load 0.1 mmol of Rink Amide resin into the automated reaction vessel. Prepare stock solutions: 0.2 M Fmoc-Lys(nic)-OH in DMF, 0.5 M DIC in DMF, and 0.5 M OxymaPure in DMF.

Step 2: Automated Deprotection with UV Monitoring The system automatically delivers 20% Piperidine/DMF and heats the vessel to 90°C for 3 minutes via microwave irradiation. The effluent is passed through a UV detector at 301 nm. Causality: If the UV absorbance area exceeds the baseline threshold (indicating incomplete removal), the system automatically triggers a secondary deprotection cycle.

Step 3: Microwave-Assisted Coupling The system delivers 5 equivalents of Fmoc-Lys(nic)-OH, DIC, and OxymaPure. The reaction is heated to 75°C for 5 minutes. Causality: The elevated temperature accelerates the acylation rate of the sterically hindered nicotinoyl-lysine, ensuring >99% coupling efficiency without the need for toxic HATU.

Step 4: Automated Washing and Cleavage Following sequence completion, the system performs high-velocity flow washes with DMF and Dichloromethane (DCM). The peptide is then cleaved using the standard TFA/TIS/H2O cocktail as described in Protocol A.

AutoSPPS Init Automated Resin Swelling Deprotect Microwave Deprotection (20% Piperidine, 90°C) Init->Deprotect UV UV Monitoring (301 nm) Deprotect->UV UV->Deprotect High Absorbance (Extend Time) Couple Microwave Coupling Fmoc-Lys(nic)-OH + DIC/Oxyma UV->Couple Baseline Reached Wash Automated Flow Wash Couple->Wash Cleave Automated Cleavage (TFA Cocktail) Wash->Cleave

Caption: Automated Microwave SPPS Workflow featuring real-time UV monitoring.

Conclusion

The successful synthesis of nicotinoyl-modified peptides using Fmoc-Lys(nic)-OH requires a deep understanding of the molecule's steric and hydrophobic properties. While manual SPPS provides the flexibility needed for custom optimization and utilizes highly reactive uronium salts (HATU), automated microwave-assisted SPPS offers superior throughput, reduced solvent waste, and overcomes aggregation through thermal energy and DIC/Oxyma chemistry. By implementing the self-validating protocols outlined above, researchers can ensure high-fidelity yields suitable for downstream biological assays and drug development.

References

  • A novel nicotinoyl peptide, nicotinoyl-LVH, for collagen synthesis enhancement in skin cells. ResearchGate. Available at:[Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Available at:[Link]

Application

Application Note: Optimization of Cleavage Cocktails for Fmoc-Lys(nic)-OH Containing Peptides

Introduction and Chemical Context The incorporation of Fmoc-Lys(nic)-OH ( -Fmoc- -nicotinoyl-L-lysine) into synthetic peptides is a critical strategy in modern drug development. The nicotinoyl (niacin/vitamin B3) moiety...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

The incorporation of Fmoc-Lys(nic)-OH (


-Fmoc-

-nicotinoyl-L-lysine) into synthetic peptides is a critical strategy in modern drug development. The nicotinoyl (niacin/vitamin B3) moiety is frequently utilized to synthesize mechanism-based sirtuin (SIRT) inhibitors[1], GnRH antagonists[2], and targeted delivery vectors.

Unlike standard acid-labile protecting groups (e.g., Boc, Trt), the nicotinoyl group is completely orthogonal to standard Fmoc/tBu solid-phase peptide synthesis (SPPS) and is stable to global trifluoroacetic acid (TFA) cleavage [3]. However, the presence of the basic pyridine ring within the nicotinoyl group introduces unique physicochemical dynamics during the cleavage and isolation phases. As a Senior Application Scientist, understanding the protonation state of this pyridine ring is essential for designing a high-yield, self-validating cleavage protocol.

Mechanistic Insights: The Fate of the Nicotinoyl Group During Cleavage

The fundamental challenge of cleaving a Lys(nic)-containing peptide lies in the acid-base chemistry of the pyridine ring.

  • Protonation Dynamics: Pyridine has a

    
     of approximately 5.2. In a cleavage cocktail consisting of 80–95% TFA, the nicotinoyl nitrogen becomes fully protonated, forming a highly polar pyridinium trifluoroacetate salt .
    
  • Causality in Scavenger Selection: Because the nicotinoyl group does not cleave, it does not generate reactive carbocations (unlike tBu or Trt groups). Therefore, the Lys(nic) residue itself does not dictate the need for aggressive nucleophilic scavengers. Cocktail selection must be entirely driven by the surrounding amino acid sequence.

  • Causality in Precipitation: The formation of the pyridinium salt drastically increases the peptide's solubility in the acidic cleavage cocktail. Standard precipitation using diethyl ether often results in poor yields because the polar pyridinium-peptide remains partially solvated. Transitioning to cold methyl tert-butyl ether (MTBE) is imperative to force the peptide out of solution[4].

Cleavage Cocktail Selection Matrix

To prevent alkylation of sensitive residues by carbocations generated from other protecting groups, select the appropriate cleavage cocktail based on the quantitative data summarized in Table 1 .

Table 1: Standard Cleavage Cocktails and Scavenger Mechanics
Cocktail NameComposition (v/v %)Primary Scavenging Target & MechanismCompatibility with Lys(nic) Peptides
Reagent K TFA (82.5%), Phenol (5%), Hngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

O (5%), Thioanisole (5%), EDT (2.5%)
EDT and thioanisole prevent the oxidation and alkylation of sensitive nucleophiles[5].Required if the sequence contains Cys, Met, or Trp.
Reagent B TFA (88%), Phenol (5%), H

O (5%), TIS (2%)
Triisopropylsilane (TIS) acts as a hydride donor to quench trityl and tBu cations[4].Optimal for sequences lacking Cys/Met. Provides an odorless alternative.
Standard TFA (95%), TIS (2.5%), H

O (2.5%)
General carbocation quenching via TIS and water hydrolysis.Suitable for simple sequences without sensitive residues.
Table 2: Physicochemical Shift of Lys(nic) During SPPS vs. Cleavage
PhaseState of Pyridine RingNet Charge ContributionOperational Consequence
Solid-Phase Assembly Neutral (Free base)0Stable to Fmoc deprotection (piperidine) and standard coupling reagents.
TFA Cleavage Protonated (Pyridinium)+1Increases solubility in TFA; requires robust MTBE precipitation.
HPLC Purification Protonated (Pyridinium)+1Shifts retention time earlier compared to acetylated lysine analogs.

Logical Workflow for Cleavage and Isolation

CleavageLogic Start Fmoc-Lys(nic)-OH Peptidyl-Resin Analyze Analyze Sequence for Reactive Nucleophiles Start->Analyze Decision Contains Trp, Met, or Cys? Analyze->Decision ReagentK Reagent K (TFA/Phenol/H2O/Thioanisole/EDT) Decision->ReagentK Yes ReagentB Reagent B (TFA/Phenol/H2O/TIS) Decision->ReagentB No Cleavage Cleavage Reaction (2-3 hrs) Nicotinoyl Ring Protonates ReagentK->Cleavage ReagentB->Cleavage Precipitate Precipitation Add to 10x Vol Cold MTBE Cleavage->Precipitate Validate Validation: Flocculent Precipitate? Precipitate->Validate Success Centrifuge & Wash Isolate Crude Peptide Validate->Success Yes Remedy Incubate at -20°C or Add More MTBE Validate->Remedy No Remedy->Validate

Workflow for cleavage cocktail selection and precipitation of Lys(nic) peptides.

Self-Validating Experimental Protocol

This protocol utilizes a closed-loop validation system to ensure that the unique solubility profile of the Lys(nic) pyridinium salt does not compromise the final yield.

Step 1: Resin Preparation and Washing
  • Transfer the completed peptidyl-resin to a sintered glass reaction vessel.

  • Wash the resin with Dichloromethane (DCM) (3 × 10 mL/g resin) to remove residual Dimethylformamide (DMF).

  • Dry the resin under a gentle stream of nitrogen or under vacuum for 15 minutes.

  • Validation Check: The resin must appear as a free-flowing powder. Clumping indicates residual DMF, which can react with TFA to form formylating species, degrading the peptide.

Step 2: Cleavage Reaction
  • Prepare the selected cleavage cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% H

    
    O, 2% TIS) freshly  in a fume hood[4].
    
    • Causality: Scavengers like TIS and EDT degrade upon prolonged exposure to air, losing their hydride-donating/carbocation-quenching efficacy.

  • Add 10 mL of the cleavage cocktail per 1 gram of dry resin.

  • Agitate the mixture gently at room temperature for 2.0 to 2.5 hours.

  • Validation Check: The solution will typically transition to a pale yellow or orange hue. This colorimetric shift visually confirms the generation and subsequent quenching of trityl/tBu cations.

Step 3: The MTBE Precipitation Imperative
  • Filter the cleavage mixture through the sintered glass funnel directly into a pre-weighed, chemically resistant centrifuge tube containing 10 volumes of cold (-20°C) Methyl tert-butyl ether (MTBE) .

    • Causality: MTBE possesses a lower dielectric constant than the TFA cocktail but is slightly less polar than diethyl ether. This specific solvation environment forces the highly polar Lys(nic)-pyridinium trifluoroacetate salt to crash out of solution, whereas diethyl ether might leave short Lys(nic) peptides partially dissolved.

  • Validation Check: A dense, white, flocculent precipitate must form immediately upon mixing.

    • Corrective Action: If the solution appears milky but lacks distinct floccules, the pyridinium salt is resisting precipitation. Cap the tube and incubate at -20°C for 30–60 minutes to force crystallization.

Step 4: Isolation and Mass Balance
  • Centrifuge the suspension at 4,000 rpm for 5 minutes at 4°C. Decant the supernatant carefully.

  • Resuspend the peptide pellet in 10 mL of fresh, cold MTBE. Vortex thoroughly to wash away residual TFA and organic scavengers (phenol/thioanisole).

  • Repeat the centrifugation and washing steps two more times (Total of 3 washes).

  • Dry the final pellet under a gentle stream of nitrogen, followed by high vacuum for 2 hours.

  • Validation Check (Mass Balance): Weigh the crude peptide. If the crude mass exceeds 120% of the theoretical yield , it indicates that heavy trifluoroacetate salts are trapped within the peptide matrix. This requires immediate dissolution in a 50:50 Water:Acetonitrile mixture and lyophilization prior to HPLC purification.

References

  • NIH / PMC. Thiosuccinyl peptides as Sirt5-specific inhibitors. Retrieved from:[Link]

  • MDPI. A Selective Cyclic Peptidic Human SIRT5 Inhibitor. Retrieved from:[Link]

  • Google Patents.US5925730A - GnRH antagonists containing Nicotinoyl Lysine.

Sources

Method

Application Note: Fmoc-Lys(nic)-OH in Epigenetics &amp; Chemical Biology

This guide details the technical application of Fmoc-Lys(nic)-OH (Fmoc-Nε-nicotinoyl-L-lysine), a specialized amino acid derivative used to synthesize peptides bearing the Lysine Nicotinylation post-translational modific...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of Fmoc-Lys(nic)-OH (Fmoc-Nε-nicotinoyl-L-lysine), a specialized amino acid derivative used to synthesize peptides bearing the Lysine Nicotinylation post-translational modification (PTM).

While "bioorthogonal" often implies click chemistry handles (like azides), Fmoc-Lys(nic)-OH serves a critical orthogonal validation role in chemical biology. It is the requisite standard used to validate "click-seq" or "click-proteomics" data generated by metabolically labeled bioorthogonal probes (e.g., Alkynyl-Nicotinate). Furthermore, it enables the precise construction of substrates for Sirtuin (SIRT) deacylase assays.

Part 1: Chemical Basis & Strategic Application

The Reagent: Fmoc-Lys(nic)-OH
  • Chemical Identity: Nα-(9-Fluorenylmethoxycarbonyl)-Nε-nicotinoyl-L-lysine.

  • CAS Number: 252049-11-9.[1][2]

  • Function: Introduces a stable Nicotinoyl (Nic) group onto the lysine side chain.

  • Significance: Lysine nicotinylation is a PTM regulated by NAD+-dependent deacylases (Sirtuins). It links cellular metabolism (NAD+ levels) to gene regulation.

The "Bioorthogonal" Connection

In bioorthogonal chemistry workflows, researchers use metabolic probes (like 6-alkynyl-nicotinate) to "tag" nicotinylated proteins in live cells. These tagged proteins are enriched via Click Chemistry (e.g., CuAAC with Biotin-Azide). Fmoc-Lys(nic)-OH is the essential counterpart to this workflow.

  • Role: It is used to synthesize synthetic reference peptides that mimic the native PTM.

  • Application: These synthetic standards are spiked into Mass Spectrometry (MS) runs to verify the retention time and fragmentation pattern of the biologically enriched (bioorthogonal) hits. Without this synthetic standard, bioorthogonal discovery proteomics cannot be rigorously validated.

Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocol

Strategic Planning

The Nicotinoyl group on the


-amine is an amide-linked  modification. It is highly stable under standard SPPS conditions.[3]
  • Fmoc Removal (Base): Stable to 20% Piperidine.

  • Coupling (Activation): Stable to HBTU/HATU/DIC.

  • Cleavage (Acid): Stable to 95% TFA.

  • Recommendation: Use Fmoc-Lys(nic)-OH directly in the sequence. No post-synthetic derivatization is required.

Protocol: Synthesis of Histone H3K9nic (Sequence: ARTKQTARK(nic)STGGK...)

Materials:

  • Resin: Rink Amide MBHA (for C-terminal amides) or Wang Resin (for acids).

  • Coupling Reagents: HATU (preferred for modified AAs) and DIPEA.[4]

  • Solvent: DMF (peptide grade).[5]

Step-by-Step Workflow:

  • Resin Swelling:

    • Swell 100 mg Rink Amide resin in DMF for 30 min.

  • Fmoc Deprotection (General Cycle):

    • Treat with 20% Piperidine in DMF (2 x 5 min).

    • Wash with DMF (5 x 1 min).

  • Coupling of Fmoc-Lys(nic)-OH:

    • Stoichiometry: Use 3.0 equivalents (eq) of Fmoc-Lys(nic)-OH relative to resin loading.

    • Activation: Dissolve AA in minimal DMF. Add 2.9 eq HATU and 6.0 eq DIPEA.

    • Reaction: Add to resin immediately. Shake at Room Temp (RT) for 2 hours. Note: Modified amino acids often have slower kinetics; extended coupling time ensures completion.

    • Monitoring: Perform Kaiser Test. If blue (incomplete), recouple.

  • Elongation:

    • Continue standard SPPS for the remaining sequence using standard Fmoc-AA-OH (10 eq).

  • Cleavage & Global Deprotection:

    • Wash resin with DCM (3x). Dry under N2.

    • Add Cleavage Cocktail: TFA:TIPS:Water (95:2.5:2.5) .

    • Shake for 2-3 hours at RT. The Nic group remains intact.

    • Precipitate in cold Diethyl Ether.[5] Centrifuge and lyophilize.

Data Visualization: SPPS Workflow

SPPS_Workflow Start Resin Loading (Rink Amide) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Couple_Std Std AA Coupling (HBTU/DIPEA) Deprotect->Couple_Std Standard Cycle Couple_Nic Fmoc-Lys(nic)-OH Coupling (HATU) Deprotect->Couple_Nic Target Residue Couple_Std->Deprotect Cleave TFA Cleavage (Nic group stable) Couple_Std->Cleave End of Seq Couple_Nic->Deprotect Peptide H3K9nic Peptide (Purified) Cleave->Peptide

Caption: Workflow for incorporating Fmoc-Lys(nic)-OH into histone peptides via Fmoc-SPPS. The Nicotinoyl group withstands standard base deprotection and acid cleavage.

Part 3: Bioorthogonal Validation & Enzymatic Assay

The "Triangulation" Method (Bioorthogonal Validation)

To confirm that a protein identified by an alkynyl-nicotinate probe is genuinely nicotinylated, you must compare it against a synthetic standard.

Protocol:

  • Metabolic Labeling: Treat cells with Alkynyl-Nicotinate .

  • Click Enrichment: Lysate + Biotin-Azide (CuAAC) -> Streptavidin Pull-down -> Trypsin Digest.

  • Synthetic Control: Synthesize the predicted tryptic peptide using Fmoc-Lys(nic)-OH .

  • LC-MS/MS Comparison:

    • Inject the biological sample (Click-enriched).

    • Inject the synthetic standard.

    • Criteria: The retention time (RT) and MS/MS fragmentation spectra must match exactly.

Sirtuin Deacylation Assay

Fmoc-Lys(nic)-OH peptides are substrates for Sirtuins (e.g., SIRT1, SIRT6). This assay screens for "Eraser" activity.

Reaction Mechanism:



Assay Protocol:

  • Substrate: 50 µM Synthetic H3K9nic peptide.

  • Cofactor: 500 µM NAD+.

  • Enzyme: 100 nM Recombinant SIRT1 or SIRT6.

  • Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

  • Incubation: 37°C for 30-60 mins.

  • Readout:

    • HPLC: Monitor the shift from hydrophobic (Nic-peptide) to hydrophilic (De-nicotinylated peptide).

    • MS: Observe mass shift of -105.02 Da (Loss of C6H3NO).

Data Visualization: Assay Logic

Assay_Logic Substrate Synthetic Peptide (Lys-Nic) Synthesis SPPS Synthesis (Using Fmoc-Lys(nic)-OH) Substrate->Synthesis In vitro Bio_Probe Bioorthogonal Probe (Alkynyl-Nic) Experiment Metabolic Labeling (Cell Culture) Bio_Probe->Experiment In vivo MS_Analysis LC-MS/MS Validation Experiment->MS_Analysis Unknown Species Synthesis->MS_Analysis Reference Standard Sirt_Assay Sirtuin Assay (Deacylation) Synthesis->Sirt_Assay Substrate

Caption: Dual application of Fmoc-Lys(nic)-OH: validating bioorthogonal discovery (left) and screening enzyme activity (right).

Part 4: Quantitative References & Troubleshooting

Troubleshooting Table
IssueProbable CauseSolution
Incomplete Coupling Steric hindrance of Nic groupUse HATU/HOAt (3 eq) and extend time to 4h or double couple.
Low Solubility Hydrophobicity of Nic groupDissolve Fmoc-Lys(nic)-OH in NMP or add 10% DMSO to DMF.
Unexpected Mass Incomplete Fmoc removalPerform Kaiser test after every deprotection; Nic group is bulky but stable.
No Sirtuin Activity Lack of NAD+Ensure fresh NAD+ is added; it is an obligate cofactor.
References
  • Chemical Proteomic Profiling of Lysine Acylation. Jiang, H. et al. (2018). Describes the use of alkynyl-probes and synthetic validation. Chemical Science. Available at: [Link]

  • Sirtuin Deacylation Assays. Feldman, J.L. et al. (2013). Protocols for kinetic analysis of Sirtuin activity on acylated peptides. Journal of Biological Chemistry. Available at: [Link]

  • Genetic Code Expansion for Acyl-Lysines. Gallego, J. et al. (2021). Review of incorporating acylated lysines via orthogonal translation. Advanced Biology. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Nicotinoyl Stability in Fmoc SPPS

Topic: Preventing Nicotinoyl (Nic) Group Instability During Fmoc Removal Audience: Researchers, Senior Scientists, and Drug Development Professionals Reference ID: TSC-NIC-2026-03 Executive Summary & Mechanism of Failure...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Nicotinoyl (Nic) Group Instability During Fmoc Removal Audience: Researchers, Senior Scientists, and Drug Development Professionals Reference ID: TSC-NIC-2026-03

Executive Summary & Mechanism of Failure

The Core Issue: You are likely observing a loss of the Nicotinoyl group (-105 Da) or the formation of a piperidine adduct (+85 Da) during Fmoc Solid Phase Peptide Synthesis (SPPS).

The Mechanism: Unlike a standard Acetyl group, the Nicotinoyl group contains a pyridine ring. The nitrogen in the pyridine ring is electron-withdrawing, which renders the exocyclic carbonyl carbon significantly more electrophilic. During standard Fmoc removal, piperidine (a potent secondary amine nucleophile) attacks this carbonyl.[1] This leads to transamidation , effectively cleaving the Nic group from your peptide and transferring it to the piperidine.

Visualizing the Failure Mode

Nicotinoyl_Degradation Nic_Peptide Peptide-Lys(Nic) Transition Tetrahedral Intermediate Nic_Peptide->Transition Nucleophilic Attack (Piperidine on Carbonyl) Piperidine Piperidine (20% in DMF) Piperidine->Transition Result_Loss Peptide-Lys(NH2) (Loss of Nic: -105 Da) Transition->Result_Loss Cleavage Result_Adduct N-Nicotinoyl-Piperidine (Byproduct) Transition->Result_Adduct Transamidation

Caption: Mechanism of base-catalyzed transamidation where piperidine displaces the peptide amine, stripping the Nicotinoyl group.

Troubleshooting Guides (Q&A)

Module A: Diagnostic & Analysis

Q: How do I confirm if my Nicotinoyl group is degrading or just failing to couple?

A: You must differentiate between incomplete coupling and post-coupling degradation.

  • Perform the Kaiser Test immediately after the Nicotinoyl coupling step.

    • Result: Yellow/Colorless → Coupling was successful. Any loss observed later is due to instability (degradation).

    • Result: Blue → Coupling failed. This is a synthesis issue, not a stability issue.

  • Mass Spectrometry Check (ESI-MS):

    • Target Mass (M): Expected Peptide.

    • Observed Mass (M - 105): Indicates total loss of the Nic group (likely aminolysis).

    • Observed Mass (M + 85): Rare, but indicates a piperidine adduct on the side chain if the Nic ring opened (less common) or if aspartimide formation is concurrent.

Module B: Protocol Optimization (The "Piperidine Problem")

Q: Standard 20% Piperidine is stripping my Nic group. What is the alternative deprotection cocktail?

A: To preserve the Nic group, you must reduce the nucleophilicity of your deprotection reagent while maintaining basicity sufficient to remove the Fmoc group. We recommend switching to a DBU-based or Piperazine-based cocktail.

Comparative Deprotection Cocktails
Reagent CocktailNucleophilicityFmoc Removal SpeedNic Stability RiskRecommended Use
20% Piperidine / DMF HighFast (5-10 min)High (Severe Loss)Standard peptides only.
5% Piperazine / 0.1M HOBt ModerateModerate (10-20 min)Low Primary Recommendation. HOBt suppresses side reactions.
2% DBU / 2% Piperidine LowFast (5 min)Moderate Good balance, but DBU can promote aspartimide.
0.1M HOBt in 20% Piperidine HighFastModerate-High HOBt buffers pH but doesn't stop nucleophilic attack.
Protocol: The "Safe-Nic" Deprotection Cycle

Use this protocol for all Fmoc removals after the Nicotinoyl group has been introduced.

  • Wash: DMF (3 x 1 min).

  • Deprotection: 5% Piperazine + 0.1 M HOBt in DMF.

    • Cycle 1: 5 minutes (Drain).

    • Cycle 2: 15 minutes (Drain).

  • Wash: DMF (5 x 1 min) to ensure complete removal of piperazine.

  • Monitoring: Check UV absorbance of the filtrate to ensure Fmoc removal is complete (piperazine-fulvene adduct absorbs at ~290 nm).

Module C: Strategic Synthesis (Order of Operations)

Q: I have a long sequence. Should I introduce the Nicotinoyl group early or late?

A: Always introduce the Nicotinoyl group as late as possible . The cumulative exposure to base (piperidine) during subsequent Fmoc removal cycles is the primary driver of degradation.

Decision Matrix: When to Couple Nicotinic Acid

Synthesis_Strategy Start Where is the Nic Group? N_Term N-Terminus Start->N_Term Side_Chain Lysine Side Chain (Internal) Start->Side_Chain Action_N Standard Protocol: Couple Nicotinic Acid as the FINAL step. N_Term->Action_N Choice_SC Is the Lys(Nic) near the C-terminus? Side_Chain->Choice_SC Path_Ortho Strategy A: Orthogonal Protection Use Fmoc-Lys(Dde)-OH or Fmoc-Lys(Mtt)-OH. Remove Dde/Mtt and couple Nic AFTER full chain assembly. Choice_SC->Path_Ortho Yes (High Risk) Path_Direct Strategy B: Direct Incorporation Use Fmoc-Lys(Nic)-OH. Must use 'Safe-Nic' Deprotection (Piperazine/HOBt) for all subsequent steps. Choice_SC->Path_Direct No (Short Sequence)

Caption: Workflow for selecting the optimal point of Nicotinoyl incorporation to minimize base exposure.

Detailed Recommendation for Internal Lys(Nic): If your sequence is longer than 10 residues and contains an internal Lys(Nic), do not use pre-derivatized Fmoc-Lys(Nic)-OH.

  • Incorporate Fmoc-Lys(Dde)-OH (Dde is stable to piperidine but cleaved by hydrazine).

  • Complete the full peptide chain assembly (Fmoc-SPPS).

  • Remove the N-terminal Fmoc group.

  • Selectively remove the Dde group (2% Hydrazine in DMF, 3 x 3 min). Note: Nicotinoyl is stable to hydrazine.

  • Couple Nicotinic Acid to the liberated Lysine side chain.

References

  • Isidro-Llobet, A., et al. (2009).[2] "Amino Acid-Protecting Groups."[2][3][4][5][6] Chemical Reviews, 109(6), 2455–2504.

    • Context: Comprehensive review of protecting group stability, including base-labile acyl groups.
  • Luna, O., et al. (2016). "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?" Molecules, 21(11), 1542.

    • Context: Validates the use of Piperazine and DBU as milder alternatives to piperidine for sensitive substr
  • Hachmann, J., & Lebl, M. (2006).[2] "Search for alternatives to piperidine in solid phase synthesis." Journal of Combinatorial Chemistry, 8(2), 149.

    • Context: Provides comparative data on deprotection efficiency of DBU vs. Piperidine.

Sources

Optimization

Technical Support Center: Troubleshooting Fmoc-Lys(nic)-OH Coupling

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges of incorporating Fmoc-Lys(nic)-OH (Nα-Fmoc-Nε-nicotin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges of incorporating Fmoc-Lys(nic)-OH (Nα-Fmoc-Nε-nicotinoyl-L-lysine) into complex peptide sequences.

Unlike standard amino acids, functionalized lysine derivatives introduce unique physicochemical variables into Solid-Phase Peptide Synthesis (SPPS)[]. This guide bypasses generic advice to focus on the exact causality of incomplete coupling, providing you with self-validating protocols to rescue your synthesis.

Mechanistic Overview: The "Why" Behind the Failure

Before troubleshooting, it is critical to understand why Fmoc-Lys(nic)-OH fails to couple efficiently. The failure is rarely due to reagent purity; it is a fundamental kinetic and thermodynamic issue driven by three factors:

  • Steric Hindrance: The bulky nicotinoyl group attached to the

    
    -amine restricts the conformational freedom of the activated 
    
    
    
    -carboxyl group. This steric bulk physically impedes the approach of the incoming amino acid to the free N-terminal amine of the growing peptide chain on the solid support[2][3].
  • Peptide Aggregation (

    
     Stacking):  The pyridine ring of the nicotinoyl moiety is highly prone to intermolecular 
    
    
    
    stacking and hydrogen bonding. This promotes the formation of secondary structures (such as
    
    
    -sheets) on the solid support, causing the resin to shrink, clump together, and bury the reactive amine sites[4].
  • Microenvironment pH Shift: The basic nitrogen atom within the nicotinoyl pyridine ring can act as a weak base. In the highly concentrated microenvironment of the resin bead, this can alter the local pH, potentially interfering with the efficiency of standard carbodiimide-based activating reagents[].

Frequently Asked Questions (Troubleshooting Guide)

Q1: My Kaiser test is repeatedly positive after a standard DIC/HOBt coupling of Fmoc-Lys(nic)-OH. What is the immediate next step? A1: A positive Kaiser test (blue or purple beads) confirms the presence of unreacted primary amines, meaning your coupling is incomplete[2]. Standard carbodiimide chemistry (DIC/HOBt) is often insufficient for sterically hindered, modified lysines. You must perform a double coupling using a more potent uronium/aminium-based coupling reagent[4]. Switch to HATU with DIPEA. HATU generates a highly reactive 7-aza-OBt ester intermediate that overcomes the steric bulk of the nicotinoyl group, significantly improving reaction kinetics[2][5].

Q2: I switched to HATU, but the coupling is still incomplete and the resin looks clumped. How do I fix this? A2: Resin clumping is a classic macroscopic sign of severe peptide aggregation, driven by the hydrophobic and


 stacking interactions of the nicotinoyl group[4]. To disrupt this, you must alter the thermodynamics of the reaction:
  • Solvent Modification: Introduce structure-breaking solvents. Adding 10-20% Dimethyl Sulfoxide (DMSO) to your DMF can dramatically improve the solvation of the peptide-resin complex and break up

    
    -sheet formations[4].
    
  • Thermal Disruption: Performing the synthesis at an elevated temperature (e.g., via Microwave-Assisted SPPS) provides the thermal energy required to disrupt inter-chain hydrogen bonds, exposing the N-terminal amine for coupling[4].

Q3: Does the basicity of the nicotinoyl pyridine ring require me to adjust my base equivalents? A3: Yes. When using highly reactive reagents like HATU, the standard protocol calls for 2 equivalents of base (DIPEA). However, excessive amounts of base, combined with the local basicity of the nicotinoyl group, can increase the rate of racemization[2]. To mitigate this, ensure a strict stoichiometric ratio (e.g., 1:0.98:2 of Amino Acid : HATU : DIPEA) to prevent premature activation, or substitute DIPEA with a weaker base like N-methylmorpholine (NMM)[2].

Q4: If all coupling attempts fail, how do I prevent the formation of complex deletion sequences? A4: If a second coupling attempt still yields a positive Kaiser test, you must cap the unreacted amines before proceeding to the next Fmoc deprotection step[5]. Capping permanently truncates the failed sequences using acetic anhydride. This prevents the formation of


 deletion peptides, making the final HPLC purification of your target molecule significantly easier[2][5].

Reagent Optimization Data

To optimize the coupling of Fmoc-Lys(nic)-OH, select your reagents based on the kinetic demands of your specific sequence.

Coupling ReagentBaseActivation IntermediateRelative KineticsRacemization RiskSuitability for Fmoc-Lys(nic)-OH
DIC / HOBt NoneOBt esterBaseline (1x)LowPoor (Often leads to incomplete coupling)
HBTU DIPEAOBt esterFast (3x)ModerateModerate (Requires double coupling)
HATU DIPEAOAt ester (7-aza)Very Fast (10x)Moderate to HighExcellent (Recommended for 1st line rescue)
COMU DIPEA / NMMOxyma esterUltra Fast (15x)LowExcellent (Best for severe aggregation)

Self-Validating Experimental Protocols

Every step in SPPS must be self-validating. Do not proceed to the next step without analytical confirmation.

Protocol 1: High-Efficiency Double Coupling (HATU/DIPEA)

Use this protocol if your initial DIC/HOBt coupling yields a positive Kaiser test.

  • Resin Preparation: Drain the reaction vessel containing the failed coupling mixture. Wash the peptide-resin thoroughly with DMF (3 times) and DCM (3 times) to remove residual reagents[2].

  • Pre-Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-Lys(nic)-OH and 3.9 equivalents of HATU in a minimal volume of DMF (or DMF with 10% DMSO if aggregation is suspected)[4][5].

  • Base Addition: Add 8.0 equivalents of DIPEA to the vial. The solution should turn pale yellow. Allow pre-activation to occur for exactly 1-2 minutes (do not exceed this, or the active ester will degrade).

  • Coupling: Add the activated amino acid solution to the resin. Allow the reaction to proceed for 1 to 2 hours at room temperature with gentle agitation[2][5].

  • Validation: Wash the resin with DMF (3 times). Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling[2].

Protocol 2: Capping of Unreacted Amines

Use this protocol if the Kaiser test remains positive after Protocol 1.

  • Reagent Preparation: Prepare a capping cocktail consisting of DMF / Acetic Anhydride / DIPEA in a ratio of 8:1:1 (v/v/v).

  • Capping Reaction: Add the capping cocktail to the thoroughly washed resin. Agitate at room temperature for 15-20 minutes[5].

  • Validation: Wash the resin extensively with DMF (5 times) and DCM (3 times). Perform a final Kaiser test. It must be negative before you proceed to the next Fmoc deprotection step[2].

Troubleshooting Workflow

Follow this logical decision tree to resolve Fmoc-Lys(nic)-OH coupling failures systematically.

TroubleshootingWorkflow Start Evaluate Fmoc-Lys(nic)-OH Coupling (Kaiser Test) Decision1 Is the test positive (blue/purple)? Start->Decision1 Complete Coupling Complete. Proceed to Deprotection. Decision1->Complete No (Yellow) DoubleCouple Perform Double Coupling (HATU/DIPEA) Decision1->DoubleCouple Yes (Blue) Decision2 Is the 2nd test still positive? DoubleCouple->Decision2 Decision2->Complete No Aggreg Disrupt Aggregation: Add DMSO or Heat Decision2->Aggreg Yes Cap Cap Unreacted Amines (Ac2O/DIPEA) Aggreg->Cap If still incomplete

Fig 1. Logical workflow for troubleshooting Fmoc-Lys(nic)-OH coupling failures in SPPS.

References

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Purification of Nicotinylated Peptides

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Nicotinyl-Peptide Conjugates, Pyridine-Silanol Interactions, Resolution Optimization Executive Summary Purifying nicotinylated peptides pres...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Nicotinyl-Peptide Conjugates, Pyridine-Silanol Interactions, Resolution Optimization

Executive Summary

Purifying nicotinylated peptides presents a unique chromatographic challenge distinct from standard peptide purification. The N-terminal nicotinyl group (derived from nicotinic acid/niacin) introduces a pyridine ring into the molecule. This moiety possesses a basic nitrogen (pKa ~4.8–5.2) and aromatic character, leading to two primary failure modes:

  • Severe Peak Tailing: Caused by secondary interactions between the positively charged pyridinium ion (at acidic pH) and residual silanols on the stationary phase.

  • Solubility-Driven Band Broadening: The hydrophobic aromatic cap can induce aggregation or precipitation on-column if the organic gradient is insufficient.

This guide moves beyond generic protocols, focusing on the specific mechanistic interventions required to purify these conjugates to >98% purity.

Module 1: Troubleshooting Chromatographic Anomalies
Q1: My nicotinylated peptide exhibits severe peak tailing (Asymmetry > 1.5), even on a C18 column. How do I fix this?

Diagnosis: This is the hallmark of secondary silanol interactions . At standard HPLC conditions (0.1% TFA, pH ~2.0), the pyridine nitrogen of the nicotinyl group is protonated (


). This positive charge interacts electrostatically with ionized residual silanols (

) on the silica surface, causing the peptide to "drag" rather than partition cleanly.

Corrective Actions:

  • Switch to a "Hybrid" or "Charged Surface" Stationary Phase:

    • Why: Standard silica, even end-capped, often retains enough acidity to interact with the pyridine ring. Hybrid particles (e.g., Ethylene Bridged Hybrid - BEH) or columns with a positive surface charge repel the protonated peptide, eliminating the drag.

    • Recommendation: Use a C18 Hybrid column (e.g., Waters XBridge, Agilent AdvanceBio) rather than a traditional silica C18.

  • Increase Ionic Strength (The "Salt Shield"):

    • Why: Increasing the ionic strength suppresses the electrical double layer, masking the electrostatic attraction between the pyridine and silanols.

    • Protocol: Supplement your mobile phase A with 20–50 mM Ammonium Acetate or 100 mM Sodium Perchlorate (if MS compatibility is not required).

  • The "TFA Mandate":

    • Why: Formic acid is too weak an ion-pairing agent to fully mask the pyridine's charge.

    • Protocol: Ensure Mobile Phase A contains at least 0.1% TFA . If tailing persists, increase to 0.2% TFA or add 1% HFIP (Hexafluoroisopropanol) to improve solvation.

Q2: I cannot resolve the nicotinylated product from the non-nicotinylated precursor (free amine).

Diagnosis: The hydrophobicity shift induced by the nicotinyl group is sometimes insufficient for separation on alkyl phases (C18), especially if the peptide backbone is large (>20 AA), masking the modification's contribution.

Corrective Actions:

  • Exploit

    
     Interactions (Phenyl-Hexyl Phases): 
    
    • Why: The nicotinyl group is aromatic. A C18 column separates purely on hydrophobicity. A Phenyl-Hexyl or Biphenyl column will engage in specific

      
       stacking interactions with the pyridine ring of the nicotinyl group, significantly increasing its retention relative to the non-aromatic precursor.
      
    • Result: The nicotinylated peptide will shift to a later retention time, clearing the impurity zone.

  • The "pH Switch" Strategy:

    • Why: The nicotinyl group's ionization state changes dramatically between pH 3 and pH 7.

    • Protocol: Run a screen at pH 6.5 (using Ammonium Acetate). At this pH, the pyridine nitrogen is largely deprotonated (neutral), increasing the hydrophobicity of the nicotinyl group specifically, while the rest of the peptide (depending on sequence) may remain charged. This orthogonality often reveals hidden peaks.

Module 2: Experimental Protocols
Protocol A: The "pH Switch" Optimization Workflow

Use this protocol when standard TFA gradients fail to achieve >95% purity.

Materials:

  • System: HPLC/UHPLC with quaternary pump.

  • Column: C18 Hybrid Particle (BEH or equivalent), 130Å, 1.7 µm or 3.5 µm.[1]

  • Mobile Phase Set 1 (Acidic):

    • A: 0.1% TFA in Water[2][3]

    • B: 0.1% TFA in Acetonitrile[3]

  • Mobile Phase Set 2 (Neutral):

    • A: 10 mM Ammonium Bicarbonate (pH 7.8)

    • B: Acetonitrile[1][3][4][5][6][7]

Step-by-Step Methodology:

  • Baseline Run (Acidic): Inject 5 µg of crude sample using a linear gradient (5% B to 65% B over 20 min) with MP Set 1. Calculate Resolution (

    
    ) between the main peak and nearest impurity.
    
  • Neutral Screen: Flush system and column. Repeat the gradient using MP Set 2.

    • Note: The nicotinylated peptide will likely elute later in the neutral run due to deprotonation of the pyridine ring (loss of positive charge = increased hydrophobicity).

  • Compare Selectivity: Overlay the chromatograms.

    • If Impurity A co-elutes at pH 2 but separates at pH 7.8, proceed with Neutral Purification .

    • Caution: Ensure your peptide sequence is stable at pH 7.8 (avoid prolonged exposure if sensitive to deamidation).

Protocol B: Solubility & Loading for Preparative Runs

Nicotinylated peptides often precipitate at the head of the column due to the hydrophobic "cap" effect.

  • Solvent Choice: Do NOT dissolve the sample in 100% water or 0.1% TFA.

  • The "DMSO Spike": Dissolve the lyophilized crude in 20% DMSO / 80% Water (v/v). The DMSO disrupts intermolecular

    
     stacking of the nicotinyl groups.
    
  • Injection Technique: Use "Sandwich Injection" if possible:

    • Plug 1: 10 µL Mobile Phase A

    • Plug 2: Sample

    • Plug 3: 10 µL Mobile Phase A

    • Why: This prevents the sample from crashing out immediately upon contact with the mobile phase in the loop.

Module 3: Data & Visualization
Table 1: Column Selection Matrix for Nicotinylated Peptides
Peptide CharacteristicRecommended PhaseMechanism of Action
Standard Nicotinyl-Peptide C18 Hybrid (BEH) High pH stability; reduced silanol activity minimizes tailing.
Co-eluting Impurities Phenyl-Hexyl / Biphenyl

interactions target the nicotinyl pyridine ring specifically.
Highly Hydrophobic C4 or C8 Lower hydrophobicity prevents irreversible adsorption of the aromatic cap.
Very Hydrophilic / Polar Polar-Embedded C18 Shielded silanols prevent basic interaction; allows 100% aqueous start.
Figure 1: Troubleshooting Logic Tree

Troubleshooting Start Problem: Poor Separation of Nicotinylated Peptide IssueType Identify Defect Start->IssueType Tailing Peak Tailing (Asymmetry > 1.2) IssueType->Tailing Resolution Poor Resolution (Co-elution) IssueType->Resolution Recovery Low Recovery (Precipitation) IssueType->Recovery CheckMP Check Mobile Phase Modifier Tailing->CheckMP Selectivity Change Selectivity Resolution->Selectivity Solubility Check Sample Solvent Recovery->Solubility IsTFA Is TFA < 0.1%? CheckMP->IsTFA AddTFA Increase TFA to 0.1% or add TEAP IsTFA->AddTFA Yes CheckCol Check Column Type IsTFA->CheckCol No IsSilica Is it Type A Silica? CheckCol->IsSilica SwitchCol Switch to Hybrid (BEH) or Polar-Embedded IsSilica->SwitchCol Yes TryPhenyl Switch to Phenyl-Hexyl (Target Pyridine Ring) Selectivity->TryPhenyl TrypH Optimize pH (Screen pH 2 vs pH 7) Selectivity->TrypH AddDMSO Add 10-20% DMSO or DMF to Sample Solubility->AddDMSO

Caption: Decision matrix for diagnosing peak shape and resolution issues specific to the pyridine-silanol interaction and aromaticity of nicotinylated peptides.

Figure 2: The "pH Switch" Mechanism

pH_Switch cluster_acidic Acidic Conditions (pH < 3) cluster_neutral Neutral Conditions (pH > 6) Nic_Acid Nicotinyl Group (Protonated Pyridine) Interaction_Acid Strong Ionic Repulsion (If Hybrid) OR Attraction (If Active Silica) Nic_Acid->Interaction_Acid pKa ~ 4.9 Silanol_Acid Silanol Surface (Si-OH) Nic_Neut Nicotinyl Group (Deprotonated/Neutral) Interaction_Neut Hydrophobic Retention (Increased) Nic_Neut->Interaction_Neut Neutral Pyridine Silanol_Neut Silanol Surface (Si-O-)

Caption: Mechanistic comparison of nicotinyl group behavior at acidic vs. neutral pH, illustrating the basis for selectivity optimization.

References
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Agilent Technologies. (2020). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization.[3] Retrieved from [Link] (Verified via search context).

  • Mant, C. T., & Hodges, R. S. (2002). High-performance liquid chromatography of peptides and proteins: separation, analysis, and conformation.[6][8] CRC Press. (Contextual grounding for peptide pKa and silanol interactions).

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • D'Atri, V., et al. (2021). The Role of Adsorption and pH of the Mobile Phase on the Chromatographic Behavior of a Therapeutic Peptide.[9] LCGC International. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving Solubility &amp; Coupling Issues with Fmoc-Lys(nic)-OH

Core Technical Analysis: The "Why" Behind the Problem Q: Why is Fmoc-Lys(nic)-OH so difficult to dissolve compared to standard Fmoc-Lys(Boc)-OH? A: The solubility profile of Fmoc-Lys(nic)-OH (Fmoc-Lysine-Nicotinoyl) is d...

Author: BenchChem Technical Support Team. Date: March 2026

Core Technical Analysis: The "Why" Behind the Problem

Q: Why is Fmoc-Lys(nic)-OH so difficult to dissolve compared to standard Fmoc-Lys(Boc)-OH?

A: The solubility profile of Fmoc-Lys(nic)-OH (Fmoc-Lysine-Nicotinoyl) is driven by the synergistic hydrophobicity and


-

stacking potential of its protecting groups.
  • Structural Stacking: Unlike the flexible tert-butyl carbamate (Boc) group, the nicotinoyl moiety is a planar, aromatic pyridine ring. When combined with the N-terminal Fmoc group (fluorenyl ring), the molecule possesses two large aromatic systems capable of strong intermolecular

    
    -
    
    
    
    stacking interactions.
  • "Brick Dust" Aggregation: These interactions create a crystalline lattice that resists solvation in standard polar aprotic solvents like DMF (Dimethylformamide).

  • On-Resin Aggregation: Once coupled, the nicotinoyl side chains can interdigitate between growing peptide chains, leading to

    
    -sheet-like aggregates that collapse the resin matrix and prevent subsequent deprotection or coupling [1, 2].
    

Troubleshooting Modules (Q&A Format)

Module A: Solvent Engineering & Initial Solubilization

Q: DMF isn't working. The powder floats or forms a gel. What is the correct solvent system?

A: Standard peptide grade DMF is often insufficient for Fmoc-Lys(nic)-OH at coupling concentrations (0.1 M – 0.2 M). You must disrupt the aromatic stacking.

Recommended Protocol: Switch to NMP (N-Methyl-2-pyrrolidone) or a binary mixture with DMSO (Dimethyl sulfoxide) .

Solvent SystemSolubility RatingApplication Notes
100% DMF PoorCauses precipitation/gelation. Avoid for this residue.
100% NMP GoodPreferred standard replacement. Better solvation of hydrophobic chains.[1]
DMF/DMSO (1:1) ExcellentThe "Nuclear Option." DMSO disrupts aggregation efficiently.
DMF + 0.8M LiCl Very GoodChaotropic salts disrupt hydrogen bonding networks.

Step-by-Step Solubilization:

  • Weigh Fmoc-Lys(nic)-OH.

  • Add DMSO to 50% of the final target volume.

  • Sonicate for 30–60 seconds (do not overheat).

  • Add DMF or NMP to reach the final volume.

  • Result: A clear solution ready for activation.

Critical Warning: Ensure your DMSO is anhydrous (freshly opened or stored over molecular sieves). Wet DMSO can cause ester hydrolysis or side reactions during activation [3].

Module B: The "Magic Mixture" for Difficult Couplings

Q: The amino acid is dissolved, but the coupling efficiency is low (positive Kaiser test). How do I force the reaction?

A: Low coupling efficiency usually indicates that the peptide chain on the resin has aggregated, sterically hiding the N-terminal amine. You need a Chaotropic Environment .

The Solution: Chaotropic Salt Wash & Coupling Chaotropic salts interfere with the intermolecular hydrogen bonds that stabilize


-sheets, effectively "melting" the aggregates.

Protocol: The LiCl Workflow

  • Preparation: Prepare a stock solution of 0.8 M LiCl (Lithium Chloride) in DMF or NMP.

  • Pre-Wash: Before coupling, wash the resin with the LiCl solution for 2 minutes.

  • Coupling Cocktail: Dissolve Fmoc-Lys(nic)-OH and your coupling reagents (HATU/HOAt) directly in the 0.8 M LiCl/DMF solution.

  • Execution: Perform the coupling reaction in this salt-rich environment.

Note:KSCN (Potassium Thiocyanate) and NaClO4 (Sodium Perchlorate) are effective alternatives if LiCl is unavailable, though LiCl is generally preferred for compatibility [4].

Module C: Activation & Thermal Assistance

Q: Should I use heat? Which coupling reagents are best for this steric bulk?

A: Yes, thermal energy is critical for overcoming the activation energy barrier imposed by the bulky nicotinoyl group.

Reagent Selection:

  • Avoid: DIC/HOBt (Too slow for this specific steric hindrance).

  • Use: HATU/HOAt or HCTU/Oxyma Pure . The aza-benzotriazole (HOAt) moiety is superior at minimizing racemization while accelerating coupling in hindered systems.

Thermal Protocol:

  • Microwave SPPS: 75°C for 5 minutes is standard.

  • Manual/Water Bath: 50°C for 20–30 minutes.

  • Caution: Do not exceed 75°C to avoid degradation of the nicotinoyl moiety or premature Fmoc removal.

Visualizing the Solution

Workflow: Decision Tree for Solubilization

This diagram guides you through the logical steps to resolve insolubility and aggregation.

SolubilityWorkflow Start Start: Fmoc-Lys(nic)-OH Solid SolventCheck Attempt Dissolution in DMF Start->SolventCheck IsSoluble Is it fully soluble? SolventCheck->IsSoluble StandardCoupling Proceed to Standard Coupling (DIC/Oxyma) IsSoluble->StandardCoupling Yes SwitchSolvent Switch Solvent System: 50% DMSO / 50% NMP IsSoluble->SwitchSolvent No (Precipitate/Gel) Sonicate Sonicate & Warm (40°C) SwitchSolvent->Sonicate CheckCoupling Perform Coupling Sonicate->CheckCoupling KaiserTest Kaiser Test Result? CheckCoupling->KaiserTest Success Coupling Complete (Proceed to Next AA) KaiserTest->Success Negative (Colorless) AggregationFix Aggregation Detected: 1. Wash Resin with 0.8M LiCl 2. Recouple with HATU/HOAt in LiCl/NMP KaiserTest->AggregationFix Positive (Blue) AggregationFix->Success After Recoupling

Caption: Logical flow for dissolving and coupling hydrophobic amino acids. Blue diamonds indicate decision points based on visual checks or chemical tests.

Mechanism: Breaking the Aggregate

How chaotropic salts and solvents disrupt the "Brick Dust" effect.

Mechanism cluster_0 Aggregated State (In DMF) cluster_1 Solvated State A1 Lys(nic) A2 Lys(nic) A1->A2 π-Stacking A3 Lys(nic) A2->A3 H-Bonding Action Add LiCl / DMSO cluster_1 cluster_1 B1 Lys(nic) DMSO DMSO B1->DMSO Solvation B2 Lys(nic) Li Li+ B2->Li Disruption cluster_0 cluster_0

Caption: Conceptual visualization of chaotropic salts (Li+) and polar solvents (DMSO) disrupting intermolecular interactions.

References

  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis. Retrieved from [Link] (Verified via search context 1.2)

  • LifeTein. (2026). Peptide Synthesis: Handling and Storage of Synthetic Peptides. Retrieved from [Link] (Verified via search context 1.3)

Sources

Troubleshooting

Technical Support Center: Nicotinyl-Lysine [K(Nic)] in Fmoc-SPPS

Status: Operational Subject: Stability & Synthesis of Nicotinyl-Lysine under Basic SPPS Conditions Assigned Specialist: Senior Application Scientist Executive Summary Nicotinyl-Lysine [K(Nic)] involves the modification o...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Stability & Synthesis of Nicotinyl-Lysine under Basic SPPS Conditions Assigned Specialist: Senior Application Scientist

Executive Summary

Nicotinyl-Lysine [K(Nic)] involves the modification of the lysine


-amine with a nicotinic acid (niacin) moiety. In the context of Fmoc Solid-Phase Peptide Synthesis (SPPS), the nicotinyl-amide linkage is highly stable  under standard basic deprotection conditions (20% Piperidine).

However, the primary technical challenges are not chemical degradation, but rather inter-chain aggregation (due to


-

stacking of pyridine rings) and orthogonal protecting group compatibility (specifically hydrazine sensitivity).

Module 1: Synthesis & Stability Matrix

Stability Profile

The following matrix defines the stability of the Nicotinyl-Lysine moiety against common SPPS reagents.

Reagent / ConditionFunctionStability of K(Nic)Technical Notes
20% Piperidine / DMF Fmoc RemovalStable The amide bond connecting Nicotinic acid to Lysine is robust. No significant hydrolysis occurs even after 24h exposure.
95% TFA / Scavengers Final CleavageStable The pyridine ring protonates (

) but does not degrade.
2% Hydrazine / DMF ivDde RemovalRisk (Low-Medium) Prolonged exposure can lead to hydrazinolysis (displacement of the amide). Recommendation: Use Mtt protection instead of ivDde.
HATU / DIPEA CouplingStable The pyridine nitrogen is weakly nucleophilic and does not interfere with standard activation.

Module 2: Standard Operating Procedure (SOP)

Protocol: On-Resin Synthesis of K(Nic)

Rationale: While pre-made Fmoc-Lys(Nic)-OH building blocks exist, they are expensive. The industry standard is on-resin modification using an orthogonal protecting group (Mtt).

Workflow Diagram

KNic_Synthesis cluster_stability Critical Control Point Start Fmoc-Lys(Mtt)-OH Coupling Mtt_Deprotect Mtt Removal (1% TFA/DCM) Start->Mtt_Deprotect Selective Deprotection Wash Neutralization (5% DIPEA/DMF) Mtt_Deprotect->Wash Remove Acid Nic_Couple Nicotinylation (Nicotinic Acid + HATU) Wash->Nic_Couple Acylation Fmoc_Cycle Continue Fmoc SPPS Cycles Nic_Couple->Fmoc_Cycle Stable to Piperidine

Caption: Orthogonal deprotection strategy using Lys(Mtt) allows installation of the Nicotinyl group on-resin before continuing peptide elongation.

Step-by-Step Methodology
  • Coupling of Orthogonal Lysine:

    • Couple Fmoc-Lys(Mtt)-OH at the desired position using standard conditions (e.g., DIC/Oxyma or HBTU/DIPEA).

  • Selective Deprotection (Mtt Removal):

    • Wash resin with DCM (3x).

    • Treat with 1% TFA / 2% TIS in DCM (flow-through method) until the yellow color (trityl cation) disappears.

    • Note: Do not exceed 30 minutes total to avoid premature cleavage of the peptide from the resin (if using Trt/Cl-Trt linkers).

  • Neutralization:

    • Wash resin with DCM (3x) and DMF (3x).

    • Treat with 5% DIPEA in DMF (2 x 5 min) to neutralize the

      
      -amine.
      
  • Nicotinylation (The Critical Step):

    • Dissolve Nicotinic Acid (10 eq) , HATU (9.5 eq) , and DIPEA (20 eq) in DMF.

    • Why high equivalents? Nicotinic acid is cheap; driving the reaction to completion prevents deletion sequences.

    • Add to resin and shake for 1 hour at Room Temp.

    • QC Check: Perform a Kaiser Test. It should be negative (colorless).

  • Continuation:

    • Proceed with standard Fmoc deprotection (20% Piperidine) for the N-terminal Fmoc. The K(Nic) side chain remains intact.

Module 3: Troubleshooting & FAQs

Issue 1: "I see a +105 Da mass shift, but the peak shape is terrible."

Diagnosis: Pyridine-Silanol Interactions.

  • Mechanism: The pyridine nitrogen is basic. During HPLC purification (acidic mobile phase), it is protonated. However, it can still interact with residual silanol groups on C18 columns, causing severe peak tailing.

  • Solution:

    • Add 10-20 mM Ammonium Acetate or 0.1% Triethylamine (TEA) to your HPLC mobile phase (Buffer A and B).

    • Alternatively, use a "End-capped" column or a column designed for basic compounds (e.g., Waters XBridge or Phenomenex Gemini).

Issue 2: "My synthesis failed after introducing K(Nic). The subsequent couplings were incomplete."

Diagnosis: Aggregation via


-

Stacking.
  • Mechanism: The nicotinyl group is planar and aromatic. If you have multiple K(Nic) residues or adjacent hydrophobic residues, they stack, collapsing the resin solvation.

  • Solution:

    • Solvent Switch: Use NMP (N-methylpyrrolidone) instead of DMF for all steps after nicotinylation.

    • Chaotropic Salts: Add 0.1M LiCl or KSCN to the coupling mixture for subsequent amino acids.

    • Double Coupling: Perform double couplings for the 3 residues immediately following K(Nic).

Issue 3: "Can I use Hydrazine to remove ivDde if I have K(Nic)?"

Diagnosis: Chemical Incompatibility Risk.

  • Mechanism: While amides are generally stable, nicotinamides are slightly more susceptible to nucleophilic displacement by hydrazine (hydrazinolysis) than aliphatic amides, forming nicotinyl hydrazide.

  • Solution:

    • Preferred: Use Mtt (acid labile) instead of ivDde.

    • Workaround: If you must use ivDde, limit hydrazine exposure to 2% Hydrazine/DMF for 3 x 3 minutes (short bursts) rather than 1 x 30 minutes.

Module 4: Analytical Validation

How to confirm K(Nic) identity:

  • Mass Spectrometry (ESI-MS):

    • Calculate the mass of the peptide with Lysine.

    • Add +105.02 Da (Nicotinyl group:

      
       addition).
      
    • Note: In acidic MS conditions, the pyridine ring will protonate, often resulting in

      
       species dominating.
      
  • UV Absorbance:

    • Nicotinyl groups absorb strongly at 260-265 nm .

    • Standard peptides are monitored at 214 nm (amide bond). A ratio of high 260nm/214nm signal compared to a non-modified peptide confirms the presence of the pyridine ring.

References

  • Jiang, S., et al. (2018). "Sirtuin 7 plays a role in ribosomal DNA transcription...". Nucleic Acids Research. (Describes the biological context and synthesis of K(Nic) peptides).

  • Zheng, Y., et al. (2016). "Preparation of Nicotinoyl Amino Acid Derivatives by Fmoc-Solid Phase Synthesis". Heterocycles. (Confirming stability of nicotinyl-amides in Fmoc SPPS).

  • Greenland, W. E. P., et al. (2003). "Solid-phase synthesis of peptide radiopharmaceuticals using Fmoc-N-epsilon-(hynic-Boc)-lysine". Journal of Medicinal Chemistry. (Demonstrates orthogonal protection strategies for nicotinic derivatives).

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups".[1][2][3][4][5][] Chemical Reviews. (Authoritative review on Mtt/ivDde orthogonality and stability conditions).

Sources

Optimization

improving yield of long nicotinylated peptide sequences

Welcome to the Advanced Peptide Synthesis Technical Support Center . This guide is designed for senior researchers and process chemists encountering yield issues with long (>30 AA), nicotinylated peptide sequences .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Technical Support Center .

This guide is designed for senior researchers and process chemists encountering yield issues with long (>30 AA), nicotinylated peptide sequences . These molecules present a "double trouble" scenario: the aggregation propensity of long chains combined with the solubility and steric challenges of the nicotinyl (pyridine-3-carbonyl) modification.

🔬 Technical Support Module 1: Synthesis Strategy & Aggregation Control

User Issue: "My crude yield is low, and mass spec shows deletion sequences, particularly after the 15th residue."

The Root Cause: On-Resin Aggregation

As peptide chains grow, they form inter-chain hydrogen bonds (beta-sheets), causing the resin beads to shrink and effectively "locking out" reagents from the N-terminus. Nicotinylation requires a free, accessible amine; if your peptide is aggregated, the final capping step will fail regardless of how much nicotinic acid you add.

Protocol A: The "Structure-Breaking" Synthesis Workflow

Do not use standard protocols for sequences >30 AA.

ParameterStandard ConditionRequired Condition for Long Nicotinylated Peptides
Resin Polystyrene (Wang/Rink)PEG-Polystyrene (e.g., TentaGel, ChemMatrix) . These swell better in polar solvents, reducing steric crunch.
Loading 0.5 - 0.8 mmol/gLow Loading (< 0.2 mmol/g) . Crucial to physically space out chains and prevent inter-chain interaction.
Solvent DMFNMP or DMF + 10% DMSO . NMP (N-methylpyrrolidone) disrupts hydrogen bonding better than DMF.
Backbone Protection NonePseudoprolines (Psi-Pro) or Isoacyl Dipeptides .[1] Insert these every 8–10 residues to mechanically "kink" the chain and break beta-sheets.
💡 Expert Insight: The Pseudoproline Effect

If your sequence contains Serine, Threonine, or Cysteine, replace them with Pseudoproline dipeptides (e.g., Fmoc-Ala-Ser(PsiMe,Mepro)-OH). These lock the backbone into a cis-conformation, preventing beta-sheet stacking.[2] This is the single most effective way to improve the yield of the subsequent nicotinylation step.

🔬 Technical Support Module 2: The Nicotinylation Step

User Issue: "The peptide chain is correct, but the final nicotinyl coupling is incomplete or missing."

The Root Cause: Solubility & Activation Kinetics

Nicotinic acid (Niacin) is poorly soluble in DCM and moderately soluble in DMF. Furthermore, the pyridine nitrogen can interfere with activation if the pH is not strictly controlled.

Protocol B: Optimized Nicotinyl Capping

Perform this step manually, even if using an automated synthesizer.

Reagents:

  • Nicotinic Acid (10 eq): High excess is cheap and necessary.

  • HATU (9.5 eq): Stronger activation than HBTU/HCTU.

  • HOAt (9.5 eq): Additive to suppress racemization and improve kinetics.

  • DIPEA (20 eq): Critical: You need enough base to activate the carboxylic acid and keep the pyridine ring unprotonated.

  • Solvent: 1:1 mixture of NMP and DMSO .

Step-by-Step:

  • Pre-activation: Dissolve Nicotinic acid, HATU, and HOAt in the NMP/DMSO mix. Add DIPEA. The solution should turn yellow/orange. Let it activate for 2 minutes (do not wait longer; HATU degrades).

  • Coupling: Add the activated mix to the deprotected resin.

  • Microwave (Optional but Recommended): Heat to 50°C for 20 minutes . If no microwave is available, double couple at room temperature (2 x 2 hours).

  • QC Check: Perform a Chloranil Test (more sensitive than Kaiser for secondary amines or difficult sequences). If beads are grey/purple, repeat coupling.

🔬 Technical Support Module 3: Cleavage & Purification

User Issue: "I cannot dissolve my peptide after cleavage, or it precipitates in the HPLC column."

The Root Cause: Hydrophobic Collapse

Long nicotinylated peptides are often highly hydrophobic. The nicotinyl group adds a planar, aromatic cap that can drive "stacking" (pi-pi interactions), making the dry powder behave like a brick.

Protocol C: The "Magic Mixture" Cleavage & Solubilization

1. Cleavage Cocktail: Standard TFA/Water/TIPS is often insufficient for solvation.

  • Use: 90% TFA / 5% TIS / 5% DODT (Dioxa-1,8-octane-dithiol).

  • Note: Avoid water if the sequence is extremely hydrophobic; it precipitates the peptide inside the resin beads.

2. Solubilization for HPLC: Never try to dissolve the crude pellet directly in Mobile Phase A (Water/0.1% TFA).

  • Dissolve the crude pellet in pure DMSO or Hexafluoroisopropanol (HFIP) .

  • Sonicate for 10 minutes.

  • Slowly dilute with Mobile Phase A just before injection.

  • Heated Column: Run your HPLC column at 60°C . This breaks hydrophobic aggregates during chromatography and sharpens the peaks.

📊 Troubleshooting Visualizer

Workflow 1: Diagnosing Low Yield

Use this logic flow to pinpoint where your synthesis is failing.

SPPS_Troubleshooting Start Start: Low Yield / Deletions Check_Length Is sequence > 30 AA? Start->Check_Length Check_Resin Resin Loading > 0.3 mmol/g? Check_Length->Check_Resin Yes Action_Resin Switch to Low Load PEG-PS Resin Check_Resin->Action_Resin Yes Check_Agg Aggregation Check: Resin swelling decreases? Check_Resin->Check_Agg No Action_Pseudos Insert Pseudoprolines (Ser/Thr/Cys) Check_Agg->Action_Pseudos Yes Check_Nicotinyl Is Nicotinyl Coupling Incomplete? Check_Agg->Check_Nicotinyl No Action_HATU Use HATU/HOAt + DMSO Double Couple Check_Nicotinyl->Action_HATU Yes Action_Solubility Use HFIP/DMSO for Purification Check_Nicotinyl->Action_Solubility No (Purification Issue)

Figure 1: Decision matrix for isolating the cause of yield loss in long peptide synthesis.

Workflow 2: The Nicotinylation Reaction Mechanism

Understanding the chemistry helps prevent side reactions.

Nicotinylation_Chem cluster_opt Optimization Zone NicAcid Nicotinic Acid (Poor Solubility) Activation Activated Ester (OAt Active Ester) NicAcid->Activation HATU/HOAt Base DIPEA (Excess) Base->Activation Deprotonation Coupling Nucleophilic Attack Activation->Coupling Peptide Resin-Bound Peptide (N-Terminus) Peptide->Coupling Steric Barrier? Final Nicotinylated Peptide Coupling->Final

Figure 2: The activation pathway.[1] Note that insufficient base (DIPEA) will stall the reaction at the Nicotinic Acid stage due to the pyridine ring's buffering capacity.

❓ Frequently Asked Questions (FAQ)

Q1: Can I use HBTU for the nicotinic acid coupling? A: It is not recommended for long peptides. HBTU is a standard coupling reagent, but for sterically hindered or aggregated N-termini (common in long chains), HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) is superior because the "aza" nitrogen in the leaving group facilitates faster coupling via a neighboring group effect [1].

Q2: My resin turned black during the nicotinylation step. Is the peptide ruined? A: Not necessarily. A color change to dark orange or brown is common when activating pyridine-based compounds with HATU/DIPEA in concentrated solutions. However, if it turns pitch black, it may indicate excessive heat generation. Ensure you are pre-activating for only 1-2 minutes before adding to the resin.

Q3: Why do you recommend Chloranil over Kaiser test? A: The Kaiser (Ninhydrin) test relies on the reaction with primary amines. In long, aggregated peptides, the N-terminus is often buried. The Chloranil test (using acetaldehyde and chloranil) is more sensitive to secondary amines and often gives fewer false negatives in "difficult" sequences [2].

Q4: Can I use N-terminal Nicotinylation to improve cell permeability? A: Yes. The nicotinyl group acts as a hydrophobic cap that can enhance the passive transport of peptides across membranes, similar to other lipid-like modifications. However, this increased lipophilicity is exactly what makes purification difficult (see Protocol C).

📚 References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][4] Journal of the American Chemical Society.

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research.

  • Mutter, M., et al. (1995).[1] Pseudo-prolines in peptide synthesis. Tetrahedron Letters.

  • Paradís-Bas, M., et al. (2016). The road to the synthesis of "difficult" peptides. Chemical Society Reviews.

Sources

Troubleshooting

Technical Support Center: Lysine Nicotinylation (Knic) Identification

This is a Technical Support Center guide designed for the Senior Application Scientist persona. It addresses the specific challenge of distinguishing biological Lysine Nicotinylation (Knic) from chemical artifacts and is...

Author: BenchChem Technical Support Team. Date: March 2026

This is a Technical Support Center guide designed for the Senior Application Scientist persona. It addresses the specific challenge of distinguishing biological Lysine Nicotinylation (Knic) from chemical artifacts and isobaric modifications.

Topic: Mass Shift +105.0215 Da | Artifact Exclusion & Validation Audience: Proteomics Researchers, Mass Spectrometrists, Drug Discovery Scientists

The Core Challenge: The +105.0215 Da Signal

You are likely here because you have observed a mass shift of +105.0215 Da on lysine residues in your LC-MS/MS data. While this shift corresponds to the theoretical mass of a nicotinoyl group (C₆H₃NO), assigning it as biological Lysine Nicotinylation (Knic) is premature without rigorous exclusion of artifacts.

The Critical Risk: The most common source of "nicotinylation" in proteomic datasets is not biological regulation, but a sample preparation artifact caused by the use of Nicotinamide (NAM) as a Sirtuin inhibitor during cell lysis.

Diagnostic Framework: Is it Real or an Artifact?

FAQ: Why is my "Control" sample showing high Nicotinylation?

Answer: If you used high concentrations of Nicotinamide (NAM) (>5-10 mM) in your lysis buffer to inhibit Sirtuin deacetylases, you likely induced chemical nicotinylation.

  • Mechanism: Under denaturing conditions (heat, urea) and high local concentrations, the pyridine nitrogen or the amide group of NAM can undergo non-enzymatic exchange or nucleophilic attack on the

    
    -amino group of lysine.
    
  • Impact: This generates a chemical Knic signal that is indistinguishable by mass alone from the biological PTM derived from NAD+.

Troubleshooting Guide: Distinguishing Isobaric Modifications

Use this table to verify if your mass shift is truly Nicotinylation or a near-isobaric confusion.

ModificationCompositionMass Shift (Da)OriginDiagnostic Feature
Nicotinylation C₆H₃NO+105.0215 NAD+ / NAMPyridinium diagnostic ions; Heavy-NAM labeling.
Picolinylation C₆H₃NO+105.0215 Picolinic AcidIsomeric. Requires chromatographic separation or specific MS3 fragmentation patterns.
Benzoylation C₇H₄O+104.0262Benzoic AcidMass difference of ~0.99 Da is easily resolvable on Orbitrap/TOF.
Carbamylation CHNO+43.0058Urea artifactDistinct mass; often confused only if multiple adducts occur.

Validation Protocol: The "Heavy NAM" Spike-In

To definitively prove the biological origin of your Knic signal, you must decouple the in vivo modification from the ex vivo lysis artifact.

The Experiment: Isotope Tracing

Objective: Determine if the nicotinoyl group is incorporated metabolically (biological) or chemically during extraction (artifact).

Reagents:

  • Light Nicotinamide (NAM) (

    
    C-NAM)
    
  • Heavy Nicotinamide (

    
    C-NAM or d4-NAM)
    

Step-by-Step Methodology:

  • Experimental Setup:

    • Condition A (Metabolic Labeling): Culture cells in media supplemented with Heavy NAM for 12-24 hours. Lyse in buffer containing Light NAM (inhibitor).

    • Condition B (Artifact Control): Culture cells in standard media (Light). Lyse in buffer spiked with Heavy NAM (inhibitor).

  • Sample Preparation:

    • Perform standard lysis (e.g., 8M Urea or SDS), reduction, alkylation, and trypsin digestion.

    • Enrich for Knic peptides if stoichiometry is low (using pan-anti-Knic antibodies).

  • LC-MS/MS Acquisition:

    • Analyze both conditions.[1][2][3]

    • Target the specific mass shift of the Heavy label (e.g., +109 Da for d4-NAM).

  • Data Interpretation (The Logic Gate):

    • Scenario 1 (True Biological PTM):

      • Condition A: You see Heavy Knic peptides (metabolic incorporation).

      • Condition B: You see Light Knic peptides (endogenous).

    • Scenario 2 (Lysis Artifact):

      • Condition A: You see Light Knic peptides (chemical reaction with inhibitor).

      • Condition B: You see Heavy Knic peptides (chemical reaction with inhibitor).

Visual Workflow: Decision Matrix

Use the following logic flow to guide your data analysis.

Knic_Validation Start Observed Mass Shift +105.0215 Da Check_Res Check Mass Accuracy (< 5 ppm error?) Start->Check_Res Isobaric_Check Is it Benzoylation? (+104.026) Check_Res->Isobaric_Check No Prep_Check Did you use NAM in Lysis Buffer? Check_Res->Prep_Check Yes Isobaric_Check->Start Recalibrate Artifact_Risk High Artifact Risk (Chemical Nicotinylation) Prep_Check->Artifact_Risk Yes (>5mM) Validation Perform Heavy NAM Spike-in Experiment Prep_Check->Validation No / Low Conc Artifact_Risk->Validation Must Validate Result_Bio Signal tracks with Cell Culture Label Validation->Result_Bio Result_Chem Signal tracks with Lysis Buffer Label Validation->Result_Chem Conclusion_True Confirmed Biological Knic PTM Result_Bio->Conclusion_True Conclusion_False Sample Prep Artifact (Redesign Lysis) Result_Chem->Conclusion_False

Caption: Decision tree for validating Lysine Nicotinylation. Blue nodes indicate entry, Yellow/Red indicate checkpoints, and Green/Black indicate validated outcomes.

Advanced Troubleshooting: Isomeric Picolinylation

Issue: Nicotinylation (pyridine-3-carboxyl) and Picolinylation (pyridine-2-carboxyl) are isomers. They have the exact same mass (+105.0215 Da).

Differentiation Strategy:

  • Retention Time: These isomers often separate on C18 columns due to slight hydrophobicity differences. Synthetic peptide standards are required to define the elution order.

  • Immonium Ions: While both generate similar immonium ions, the fragmentation efficiency of the pyridine ring can vary.

  • Biological Context: Picolinylation is rare and usually associated with specific metalloprotein contexts or picolinic acid treatment, whereas Nicotinylation is linked to NAD+ metabolism and Sirtuin activity.

References & Authority

The protocols and mechanisms described above are grounded in the following technical literature:

  • Mechanism of Sirtuin Inhibition by Nicotinamide Avalos, J.L., et al.[4][5][6] (2005).[4][5] Explains the base-exchange reaction mechanism that can lead to artifactual labeling. 4

  • Diagnostic Ions for Lysine Modifications Gallerne, C., et al.[2] (2021).[3] "Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications." 7

  • Mass Spectrometry of Lysine Methylation & Acylation Biggar, K.K., et al.[2][8] (2025).[4][9] Reviews the challenges of isobaric interferences and the necessity of high-resolution MS for acyl-lysine determination. 10

  • Chemical Biology of Lysine PTMs Luo, M., et al. (2018). Discusses the wide range of lysine PTMs and the chemical probes used to study them, providing context for the "Heavy NAM" validation approach. 11

Sources

Optimization

Technical Support Center: Strategies for Overcoming Steric Hindrance in Fmoc-Lys(nic)-OH Coupling

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges associated with the solid-phase peptide synthesis (SPPS) of peptides containing Nα-Fmoc-Nε-nicotinoyl-L-lysine (Fmoc-Lys(nic)-OH). The nicotinoyl (nic) group, while a valuable tool in specific applications, introduces significant steric bulk to the lysine side chain, which can impede coupling reactions and lead to deletion sequences or other undesirable side products. This resource is designed to equip you with the knowledge and protocols to effectively overcome these challenges and achieve successful synthesis of your target peptides.

Troubleshooting Guide: Navigating Difficult Fmoc-Lys(nic)-OH Couplings

This section addresses common issues encountered during the incorporation of Fmoc-Lys(nic)-OH and provides systematic solutions based on established principles of peptide chemistry.

Problem 1: Low or Incomplete Coupling Efficiency

Symptoms:

  • A positive Kaiser test (resulting in blue beads) after the coupling step, which indicates the presence of unreacted free primary amines on the resin.[1]

  • Mass spectrometry (MS) analysis of the crude peptide reveals a significant peak corresponding to a deletion sequence where the Fmoc-Lys(nic)-OH residue is absent.

Potential Causes and Solutions:

  • Insufficient Reagent Reactivity: Standard carbodiimide-based coupling reagents such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) may not be potent enough to overcome the steric barrier presented by the bulky nicotinoyl group.[1]

    • Solution: Employ a more powerful coupling reagent. Uronium/aminium salt-based reagents like HATU , HCTU , or COMU are generally more effective for sterically hindered amino acids.[1][2] Phosphonium salts such as PyAOP and PyBOP are also excellent choices.[1] These reagents form highly reactive esters that can overcome the steric hindrance.[2]

  • Inadequate Reaction Time or Temperature: The coupling reaction may be kinetically slow under standard SPPS conditions due to the steric hindrance.

    • Solution 1: Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to 4 hours, or even overnight.[1] It is crucial to monitor the reaction progress using a qualitative method like the Kaiser test at intermediate time points.

    • Solution 2: Increase Temperature: Performing the coupling at an elevated temperature (e.g., 50-60°C) can provide the necessary activation energy to overcome the steric barrier.[1] Microwave-assisted peptide synthesis (MAPS) is a particularly effective technique for driving difficult couplings to completion by utilizing microwave energy to heat the reaction.

  • Suboptimal Solvent Choice: The solvent may not be adequately solvating the growing peptide chain, leading to aggregation and reduced accessibility of the reactive N-terminus.

    • Solution: Switch from the commonly used N,N-Dimethylformamide (DMF) to a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and Dimethyl sulfoxide (DMSO).[1]

  • "Double Coupling" Strategy: For exceptionally difficult couplings, performing the coupling step twice is a highly effective strategy.

    • Solution: After the initial coupling reaction, wash the resin thoroughly and then repeat the coupling step with a fresh solution of the activated Fmoc-Lys(nic)-OH. This ensures that any remaining unreacted sites are driven to completion.[1]

Frequently Asked Questions (FAQs)

Q1: What makes Fmoc-Lys(nic)-OH a sterically hindered amino acid?

A: The steric hindrance of Fmoc-Lys(nic)-OH arises from the bulky nicotinoyl group attached to the ε-amino group of the lysine side chain. The nicotinoyl group is an aromatic acyl group, which is significantly larger and more rigid than smaller aliphatic protecting groups like acetyl or the commonly used tert-butyloxycarbonyl (Boc) group. This bulkiness can physically obstruct the approach of the activated carboxyl group of the incoming Fmoc-Lys(nic)-OH to the N-terminal amine of the growing peptide chain on the solid support.

Q2: Which coupling reagent is the best choice for Fmoc-Lys(nic)-OH?

A: While there is no single "best" reagent for all scenarios, for a sterically hindered amino acid like Fmoc-Lys(nic)-OH, high-reactivity uronium or phosphonium salt-based reagents are highly recommended. HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an excellent starting point due to its high coupling efficiency and rapid reaction kinetics.[2][3] COMU is a newer generation reagent with comparable efficiency to HATU but with an improved safety profile as it is not based on potentially explosive HOBt or HOAt derivatives. For particularly challenging couplings, PyAOP has also demonstrated great success.

Q3: How many equivalents of Fmoc-Lys(nic)-OH, coupling reagent, and base should be used?

A: For sterically hindered couplings, it is often beneficial to use a higher excess of reagents than for standard couplings. A good starting point is to use:

  • Fmoc-Lys(nic)-OH: 3-5 equivalents relative to the resin loading.

  • Coupling Reagent (e.g., HATU): 2.9-4.9 equivalents (slightly less than the amino acid).

  • Base (e.g., DIPEA or Collidine): 6-10 equivalents.

The exact amounts may need to be optimized based on the specific peptide sequence and the observed coupling efficiency.

Q4: Can I pre-activate the Fmoc-Lys(nic)-OH before adding it to the resin?

A: Yes, pre-activation is a highly recommended strategy for sterically hindered amino acids. Dissolving the Fmoc-Lys(nic)-OH, coupling reagent, and base in a suitable solvent (like DMF or NMP) and allowing them to react for 1-5 minutes before adding the mixture to the deprotected resin can significantly improve the coupling rate and efficiency.[3]

Q5: Are there any specific side reactions to be aware of with the nicotinoyl group?

A: While the nicotinoyl group is generally stable under standard Fmoc-SPPS conditions, its aromatic nature could potentially lead to side reactions during the final cleavage and deprotection step with strong acids like trifluoroacetic acid (TFA), especially if scavengers are not used. However, specific side reactions directly attributed to the nicotinoyl group during coupling are not widely reported in standard literature. As with any peptide synthesis, careful monitoring and characterization of the final product by techniques like HPLC and Mass Spectrometry are essential.

Optimized Protocols for Fmoc-Lys(nic)-OH Coupling

The following protocols are designed to provide a robust starting point for the successful incorporation of Fmoc-Lys(nic)-OH.

Protocol 1: High-Efficiency Coupling using HATU

This protocol utilizes the powerful coupling reagent HATU to overcome the steric hindrance of Fmoc-Lys(nic)-OH.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Lys(nic)-OH

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Swell the peptide-resin (with the deprotected N-terminal amine) in DMF or NMP for at least 30 minutes.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Lys(nic)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF or NMP. Add DIPEA (6 equivalents) to the solution.

  • Pre-activation: Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling Reaction: Add the activation mixture to the swollen resin. Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.

    • Negative (yellow/colorless beads): The coupling is complete. Proceed to the washing step.

    • Positive (blue beads): The coupling is incomplete. Continue agitation for an additional 1-2 hours and re-test. If the test remains positive, proceed to the "Double Coupling" protocol.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF or NMP (3-5 times).

Protocol 2: The "Double Coupling" Strategy for Difficult Sequences

This protocol is recommended when a single coupling of Fmoc-Lys(nic)-OH is incomplete.

Procedure:

  • First Coupling: Follow steps 1-6 of Protocol 1.

  • Confirmation of Incomplete Coupling: If the Kaiser test remains positive after the initial coupling time, it indicates the presence of unreacted free amines.

  • Washing: Thoroughly wash the resin with DMF or NMP (3-5 times) to remove any byproducts from the first coupling attempt.

  • Recoupling: Prepare a fresh solution of activated Fmoc-Lys(nic)-OH as described in steps 2 and 3 of Protocol 1.

  • Second Coupling Reaction: Add this fresh solution to the resin and allow it to react for an additional 1-2 hours.

  • Final Monitoring and Washing: Perform a final Kaiser test to confirm completion. Once the test is negative, wash the resin thoroughly with DMF or NMP.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent TypeKey AdvantagesPotential Considerations
HATU Uronium SaltHighly effective for sterically hindered couplings; rapid reaction kinetics; low racemization.[3]More expensive than some alternatives.
HCTU Uronium SaltHigh coupling efficiency, similar to HATU.
COMU Uronium SaltComparable efficiency to HATU with a better safety profile (non-explosive byproducts).
PyBOP Phosphonium SaltExcellent for hindered couplings; high reactivity.
DIC/Oxyma CarbodiimideCost-effective; Oxyma reduces racemization compared to HOBt.Generally less potent for highly hindered couplings compared to uronium/phosphonium salts.

Visualizing the Workflow

Diagram 1: Troubleshooting Workflow for Incomplete Fmoc-Lys(nic)-OH Coupling

G start Positive Kaiser Test After Coupling reagent Switch to Potent Coupling Reagent (e.g., HATU, COMU) start->reagent Insufficient Reagent Activity time_temp Increase Reaction Time and/or Temperature start->time_temp Slow Kinetics solvent Switch to NMP or DMF/DMSO start->solvent Poor Solvation/ Aggregation double_couple Perform Double Coupling reagent->double_couple time_temp->double_couple end Negative Kaiser Test (Successful Coupling) double_couple->end solvent->double_couple G cluster_prep Preparation cluster_coupling Coupling cluster_troubleshoot Troubleshooting cluster_finish Completion resin_prep 1. Swell Resin in NMP deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) resin_prep->deprotection activation 3. Pre-activate Fmoc-Lys(nic)-OH with HATU/DIPEA in NMP deprotection->activation coupling 4. Add to Resin, React for 2h activation->coupling monitoring 5. Kaiser Test coupling->monitoring double_couple 6a. If Positive, Wash and Perform Double Coupling monitoring->double_couple Positive washing 6b. If Negative, Wash Thoroughly monitoring->washing Negative double_couple->washing next_cycle 7. Proceed to Next Synthesis Cycle washing->next_cycle

Caption: Step-by-step workflow for the optimized coupling of Fmoc-Lys(nic)-OH.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • BenchChem. (2025). Dealing with steric hindrance during Fmoc-D-Bpa-OH coupling.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • BenchChem. (2025). managing steric hindrance in Fmoc-Trp-Trp-OH reactions.
  • AAPPTEC. (n.d.). Coupling Reagents.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
  • Nowick, J. S., et al. (2020).
  • Fields, G. B., et al. (2013). Synthesis and Use of Fmoc-Lys(5-Fam)-OH. Aapptec Peptides.
  • Aapptec Peptides. (n.d.). Fmoc-Lys(Nic)-OH [252049-11-9].
  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. PubMed.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in solid-phase peptide synthesis. Journal of Peptide Science.
  • ChemicalBook. (2022, December 12). FMOC-LYS(BOC)(ME)
  • Master Organic Chemistry. (2018, June 7).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • IntechOpen. (2023, August 11). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis.
  • ETH Library. (n.d.). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
  • PubMed. (n.d.). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif.
  • MDPI. (2022, March 29). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group.
  • ResearchGate. (n.d.). Side Reactions on Amino Groups in Peptide Synthesis | Request PDF.
  • Advanced ChemTech. (n.d.).
  • AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
  • Benchchem. (2025). Application Note & Protocol: Utilizing Fmoc-Lys(Tfa)-OH in Solid-Phase Peptide Synthesis (SPPS).
  • Benchchem. (2025). OH vs. Fmoc-Lys(Boc)-OH in Peptide Synthesis.
  • Merck. (n.d.). Novabiochem® Coupling reagents.
  • ACS Publications. (2011, August 26). Peptide Coupling Reagents, More than a Letter Soup.
  • PMC. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
  • PMC. (n.d.). Advances in Fmoc solid-phase peptide synthesis.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • DiVA portal. (2019, October 20). Design and Synthesis of Macrocyclic Peptides as Potential Inhibitors of Lysine-Specific Demethylase 1.
  • Benchchem. (2025). Navigating Steric Hindrance: A Comparative Guide to Bulky Protecting Groups Beyond Pivaloyl Chloride.
  • MilliporeSigma. (n.d.). Fmoc-Lys-OH Novabiochem 105047-45-8.
  • MedchemExpress.com. (n.d.).
  • APExBIO. (n.d.). Fmoc-Lys-OH - Fmoc-Protected Lysine for Peptide Synthesis.
  • MilliporeSigma. (n.d.). Fmoc-Lys(Fmoc)-OH Novabiochem 78081-87-5.
  • ChemPep. (n.d.). 71989-26-9 | Fmoc-Lys(Boc)-OH.
  • BioCrick. (n.d.). Fmoc-Lys-OH.HCl | CAS:139262-23-0.
  • ChemPep. (n.d.). 159610-89-6 | Fmoc-Lys(N3)-OH.
  • RSC Publishing. (n.d.). Organic & Biomolecular Chemistry.
  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview.
  • Benchchem. (2025). A Head-to-Head Comparison of N3-L-Lys(Mtt)-OH and Fmoc-Lys(N3)
  • ResearchGate. (n.d.). PS synthesis. Notes: (A) Preparation of Fmoc-Lys(PS)-OH: (a) DCC, NHS,....
  • Benchchem. (2025).
  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • ResearchGate. (2023, June 21). Acetyl group for proper protection of β-sugar-amino acids used in SPPS.
  • ResearchGate. (n.d.). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin | Request PDF.
  • eScholarship.org. (2024, January 5).
  • Reddit. (2023, September 21). My PI is on my case for not knowing the mechanism of deprotection of the Mtt group from lysine (in TFA, DCM ,TIS), but when I search on google I cannot find anything.
  • MDPI. (2021, December 13). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine.
  • CEM Corporation. (n.d.). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups.

Sources

Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison for Peptide Synthesis: Fmoc-Lys(nic)-OH vs. Fmoc-Lys(Ac)-OH

A Senior Application Scientist's Guide to Selecting the Optimal Lysine Building Block for Incorporating N-ε-Acyl Modifications In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the choice of building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Selecting the Optimal Lysine Building Block for Incorporating N-ε-Acyl Modifications

In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the choice of building blocks is paramount to achieving high-purity, well-defined target peptides. For researchers aiming to introduce specific post-translational modifications or modulate peptide function, the lysine residue, with its versatile ε-amino group, offers a prime site for functionalization. This guide provides an in-depth comparison of two key reagents for introducing acyl modifications: Nα-Fmoc-Nε-nicotinoyl-L-lysine (Fmoc-Lys(nic)-OH) and Nα-Fmoc-Nε-acetyl-L-lysine (Fmoc-Lys(Ac)-OH).

We will move beyond a simple cataloging of features to explore the underlying chemical principles that govern their reactivity, stability, and ultimate performance in SPPS workflows. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions for their specific synthetic challenges.

Foundational Chemistry: Defining the Contenders

At first glance, both molecules serve a similar purpose: to incorporate a lysine residue with a pre-acylated side chain into a growing peptide. The Nα-amino group is protected by the base-labile Fmoc group, compatible with standard SPPS protocols.[1][2] The critical difference lies in the nature of the acyl group attached to the side-chain ε-amino group.

  • Fmoc-Lys(Ac)-OH features an acetyl group (Ac), a simple and common modification that mimics the endogenous post-translational acetylation of lysine residues.[3][4]

  • Fmoc-Lys(nic)-OH incorporates a nicotinoyl group (nic), derived from nicotinic acid (Vitamin B3), which introduces an aromatic pyridine ring.

This seemingly small structural difference has significant implications for the electronic properties and steric bulk of the side chain, which in turn dictates reactivity and experimental handling.

Table 1: Core Chemical and Physical Properties
PropertyFmoc-Lys(nic)-OHFmoc-Lys(Ac)-OH
Molecular Formula C27H27N3O5C23H26N2O5[5]
Molecular Weight 473.52 g/mol 410.46 g/mol [3][5]
Side-Chain Group NicotinoylAcetyl
Chemical Nature Aromatic, HeterocyclicAliphatic
Primary Application Introduction of N-ε-nicotinoyl-lysineIntroduction of N-ε-acetyl-lysine[3]

The Core Question: Reactivity and Stability Under SPPS Conditions

The success of any SPPS campaign hinges on the stability of side-chain protecting groups throughout the iterative cycles of deprotection and coupling, followed by their clean removal during final cleavage.[6] Here, the acetyl and nicotinoyl groups are not intended as temporary protecting groups but as permanent modifications to be carried into the final peptide. Therefore, their stability is the primary concern.

Deprotection and Cleavage Stability

Both the Nε-acetyl and Nε-nicotinoyl groups form robust amide bonds that are stable to the standard conditions used in Fmoc-SPPS.

  • Fmoc Deprotection: Both acyl groups are completely stable to the repeated treatments with 20% piperidine in DMF used to remove the Nα-Fmoc group in each cycle.[7] The amide bond of the side chain is significantly less labile than the carbamate of the Fmoc group.

  • Final Cleavage: Both groups are also designed to be stable to the strong acidic conditions of final cleavage from the resin, typically using a trifluoroacetic acid (TFA)-based cocktail (e.g., 95% TFA with scavengers).[8] This ensures that the intended modification remains on the lysine side chain in the final, purified peptide.

The primary takeaway is that from a stability perspective, both reagents are highly reliable for their intended purpose. The choice between them is therefore not based on lability, but on the desired final peptide structure and the potential for side reactions.

Coupling Efficiency and Potential Side Reactions

While stable, the side-chain group can influence the efficiency of the coupling reaction.

  • Steric Hindrance: The nicotinoyl group, with its planar aromatic ring, is bulkier than the small, aliphatic acetyl group. While this difference is often negligible, in sterically hindered sequences (e.g., coupling to a proline or other bulky residue), the nicotinoyl group could potentially lead to slightly slower or less complete coupling reactions. This may necessitate the use of more potent coupling reagents like HATU or an extended coupling time.[1]

  • Aggregation: Peptides containing multiple aromatic residues can be more prone to aggregation during synthesis.[9] While a single nicotinoyl group is unlikely to be a major driver of aggregation, in sequences already rich in hydrophobic or aromatic amino acids, the addition of another aromatic moiety could contribute to this well-known problem. In such cases, Fmoc-Lys(Ac)-OH would present a lower risk.

  • Electronic Effects: The pyridine ring of the nicotinoyl group is electron-withdrawing. However, due to the insulating chain of methylene groups in the lysine side chain, this electronic effect has a negligible impact on the reactivity of the α-amino group during coupling.

Experimental Design for a Comparative Analysis

To provide a self-validating system for comparison, a direct, head-to-head synthesis is the most authoritative approach. Below is a detailed protocol for synthesizing a model peptide to quantitatively assess the performance of each building block.

Objective: To compare the coupling efficiency and overall purity of a model peptide synthesized using Fmoc-Lys(nic)-OH versus Fmoc-Lys(Ac)-OH.
Model Peptide Sequence: Tyr-Ala-Gly-Lys-Phe-Leu-NH₂
Materials:
  • Rink Amide MBHA Resin

  • Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH

  • Test Article 1: Fmoc-Lys(nic)-OH

  • Test Article 2: Fmoc-Lys(Ac)-OH

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Analytical HPLC system with a C18 column

G cluster_prep Resin Preparation cluster_synthesis SPPS Cycles (x5) cluster_final Finalization & Analysis Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Dep_Initial Initial Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Dep_Initial Coupling Couple Next Fmoc-AA (HCTU/DIPEA in DMF) Fmoc_Dep_Initial->Coupling Couple Fmoc-Leu-OH Wash_Post_Dep Wash (DMF) Wash_Post_Couple Wash (DMF) Coupling->Wash_Post_Couple Fmoc_Dep_Cycle Fmoc Deprotection (20% Piperidine/DMF) Wash_Post_Couple->Fmoc_Dep_Cycle Fmoc_Dep_Cycle->Wash_Post_Dep Wash_Post_Dep->Coupling Repeat for next AA Cleavage Cleave & Deprotect (TFA/TIS/Water) Wash_Post_Dep->Cleavage After final AA (Tyr) Precipitate Precipitate in Cold Ether Cleavage->Precipitate Analyze Analyze Crude Peptide (RP-HPLC, LC-MS) Precipitate->Analyze

Diagram 1: Standard Fmoc-SPPS Experimental Workflow.
Step-by-Step Protocol:
  • Resin Preparation:

    • Place Rink Amide resin (0.1 mmol scale) into two separate peptide synthesis vessels.

    • Swell the resin in DMF for 30 minutes.

    • Drain the DMF and treat with 20% piperidine in DMF for 5 minutes, then drain. Repeat with a 10-minute treatment to ensure complete Fmoc removal from the linker.

    • Wash the resin thoroughly with DMF (5x).

  • Peptide Elongation (Cycles 1-5):

    • Coupling: For each amino acid, pre-activate 4 equivalents of the Fmoc-amino acid with 3.9 equivalents of HCTU and 8 equivalents of DIPEA in DMF for 2 minutes. Add this solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 45 minutes.

    • Kaiser Test: Perform a Kaiser test to confirm reaction completion (ninhydrin-negative).[10] If positive, recouple for another 30 minutes.

    • Washing: Wash the resin with DMF (5x).

    • Fmoc Deprotection: Treat with 20% piperidine in DMF as described in Step 1.

    • Sequence: Couple the amino acids in the following order: Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Lys(Ac/nic)-OH , Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH. Use Fmoc-Lys(Ac)-OH in vessel 1 and Fmoc-Lys(nic)-OH in vessel 2.

  • Final Deprotection and Cleavage:

    • After the final coupling (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection.

    • Wash the peptide-resin extensively with DMF, then DCM, and dry under vacuum.

    • Add the cleavage cocktail (10 mL/g of resin) and allow it to react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Analysis:

    • Dissolve a small amount of each crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).

    • Analyze by reverse-phase HPLC to determine the purity and identify any major side products.

    • Confirm the mass of the target peptide and major impurities using LC-MS.

Expected Data and Interpretation

The primary output for comparison will be the HPLC chromatograms of the crude products.

Table 2: Hypothetical Comparative Synthesis Data
ParameterSynthesis with Fmoc-Lys(Ac)-OHSynthesis with Fmoc-Lys(nic)-OH
Target Peptide Mass (M+H)⁺ ~795.0 Da~842.0 Da
Crude Purity (HPLC Area %) 90-95%88-93%
Major Impurities Deletion sequences (e.g., des-Lys)Deletion sequences, potential minor capped species if coupling was slow
Overall Yield HighHigh, potentially slightly lower due to steric factors

Note: These are representative values. Actual results can vary based on the efficiency of the synthesizer, reagents, and specific sequence.

We would anticipate that both syntheses will be successful. However, any significant difference in crude purity would likely be attributable to the properties of the lysine derivative. A lower purity for the nicotinoyl-containing peptide might suggest a subtle steric hindrance during the coupling step.

Mechanistic Considerations and Selection Rationale

The choice between these two building blocks is driven entirely by the final desired product. There is no "better" reagent in a general sense; there is only the correct reagent for the scientific question being asked.

G cluster_lys_ac Fmoc-Lys(Ac)-OH cluster_lys_nic Fmoc-Lys(nic)-OH Lys_Ac Lysine Side Chain - (CH₂)₄ - NH - C(O) - CH₃ App_Ac Mimics Post-Translational Acetylation Lys_Ac->App_Ac Application Prop_Ac Aliphatic, Low Steric Bulk Lys_Ac->Prop_Ac Property Decision Select Based On Research Goal App_Ac->Decision Lys_Nic Lysine Side Chain - (CH₂)₄ - NH - C(O) - (Pyridine) App_Nic Introduces Aromatic, Bio-active Moiety Lys_Nic->App_Nic Application Prop_Nic Aromatic, Higher Steric Bulk Lys_Nic->Prop_Nic Property App_Nic->Decision

Diagram 2: Decision logic for selecting between Fmoc-Lys(Ac)-OH and Fmoc-Lys(nic)-OH.
When to Choose Fmoc-Lys(Ac)-OH:
  • Mimicking Post-Translational Modifications (PTMs): This is the primary and most critical application. If your research involves studying the effects of lysine acetylation on protein structure, function, or binding interactions (e.g., in histones), Fmoc-Lys(Ac)-OH is the required building block.

  • Minimizing Steric Hindrance: In syntheses known to be difficult due to aggregation or steric crowding, the smaller acetyl group is the more conservative choice, reducing the risk of incomplete couplings.

  • Baseline Peptides: When a simple, non-aromatic acylated lysine is needed as a control or for general structure-activity relationship (SAR) studies.

When to Choose Fmoc-Lys(nic)-OH:
  • Introducing a Specific Pharmacophore: The nicotinoyl group is not merely a blocking group; it is a functional moiety. It can be used to introduce a hydrogen bond acceptor (the pyridine nitrogen) and an aromatic system, which may be critical for receptor binding or other molecular interactions.

  • Probing Aromatic Interactions: This building block is ideal for SAR studies where the goal is to investigate the impact of an aromatic acyl group at a specific lysine position.

  • Vitamin Conjugation/Metabolic Studies: For creating peptide conjugates with a derivative of Vitamin B3, potentially for studies related to metabolism, cell uptake, or as a targeted delivery moiety.

Conclusion

Both Fmoc-Lys(nic)-OH and Fmoc-Lys(Ac)-OH are robust and reliable reagents for incorporating permanently Nε-acylated lysine residues into peptides via Fmoc-SPPS. Their core reactivity in the context of the peptide synthesis cycle is largely equivalent, with both demonstrating high stability to standard deprotection and cleavage protocols.

The decision to use one over the other is not based on superior performance but is dictated entirely by the final application. Fmoc-Lys(Ac)-OH is the indispensable tool for mimicking the critical biological modification of lysine acetylation. Fmoc-Lys(nic)-OH serves a more specialized role, enabling the site-specific introduction of an aromatic, heterocyclic moiety to probe or induce specific molecular interactions. By understanding the distinct chemical properties and intended applications of each, the modern peptide chemist can confidently select the optimal building block to advance their research goals.

References

  • PubChem. Fmoc-Lys(Ac)-OH. National Center for Biotechnology Information. [Link]

  • Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 15(4), 203-213. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Nowick, J.S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Miranda, M. T. M., & Llobet, A. I. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. In Highlights in Glyconanotechnology. Springer. [Link]

  • Google Patents. A method for preparing liraglutide via a solid phase peptide synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. [Link]

  • Pedersen, S. L., et al. (2019). Fmoc Solid-Phase Peptide Synthesis. In Methods in Molecular Biology. Springer. [Link]

  • Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1563. [Link]

  • ResearchGate. Overview of the SPPS cycle and subsequent deprotection, work-up and purification steps. [Link]

  • Giraud, M., et al. (2013). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical Reviews, 113(8), 6557-6571. [Link]

  • Reddit. My PI is on my case for not knowing the mechanism of deprotection of the Mtt group from lysine... [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. [Link]

  • Bourel, L., et al. (2000). The deprotection of Lys(Mtt) revisited. Journal of Peptide Science, 6(6), 264-270. [Link]

  • CEM Corporation. Peptide Applications Guide. [Link]

Sources

Validation

Precision Proteomics: Diagnostic Marker Ions for Nicotinyl-Lysine (Knic)

This guide provides an in-depth technical analysis of diagnostic marker ions for Nicotinyl-lysine (Knic) , a post-translational modification (PTM) linking cellular metabolism (NAD+ levels) to epigenetic regulation. Execu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of diagnostic marker ions for Nicotinyl-lysine (Knic) , a post-translational modification (PTM) linking cellular metabolism (NAD+ levels) to epigenetic regulation.

Executive Summary

Nicotinyl-lysine (Knic) is a recently characterized histone acylation derived from nicotinoyl-CoA, a metabolic intermediate of NAD+ biosynthesis. Unlike common acylations (acetylation, succinylation), Knic introduces a pyridine ring to the lysine side chain, creating a distinct chemical signature.

The accurate identification of Knic is complicated by the existence of structural isomers—Isonicotinyl-lysine (Kinic) and Picolinyl-lysine (Kpic) —which share the exact same mass shift (+105.0215 Da ). Relying solely on precursor mass shift leads to high False Discovery Rates (FDR).

The Solution: Targeted detection of specific low-mass diagnostic marker ions generated via Higher-energy Collisional Dissociation (HCD).

  • Primary Marker: m/z 106.029 (Nicotinoyl acylium ion).

  • Secondary Marker: m/z 78.034 (Pyridinium fragment).

  • Peptide Marker: m/z 189.124 (Knic Immonium ion).

Technical Deep Dive: The Physics of Knic Fragmentation

The Diagnostic Ions

When a Knic-modified peptide undergoes HCD fragmentation, the amide bond connecting the nicotinyl group to the lysine


-amine is susceptible to cleavage. This generates characteristic "reporter" ions that are absent in unmodified or acetylated peptides.
Ion Typem/z (Theoretical)CompositionOriginSpecificity
Acylium Ion 106.0293

Cleavage of the amide bond; retains the nicotinyl group.High. Specific to nicotinyl/isonicotinyl groups.
Pyridinium Ion 78.0344

Loss of CO (27.99 Da) from the acylium ion.Moderate. Indicates presence of a pyridine ring.
Knic Immonium 189.1239

Internal fragmentation of the modified Lysine residue.High. Confirms the modification is on a Lysine.[1]
Cyclic Immonium 172.0974

Loss of

from the Knic immonium ion.
High. Often observed in intense HCD spectra.
Fragmentation Mechanism Diagram

The following diagram illustrates the HCD-induced fragmentation pathway generating these markers.

KnicFragmentation Peptide Precursor Peptide [M+nH]n+ Knic Knic Residue (Modified Lysine) Peptide->Knic Selection Acylium Nicotinoyl Acylium Ion m/z 106.029 Knic->Acylium Side Chain Amide Cleavage Immonium Knic Immonium Ion m/z 189.124 Knic->Immonium Internal Cleavage (a/y type) Backbone b/y Ions (Sequence Info) Knic->Backbone Backbone Cleavage Pyridinium Pyridinium Ion m/z 78.034 Acylium->Pyridinium Neutral Loss (-CO, 28 Da)

Figure 1: HCD fragmentation pathway of Nicotinyl-lysine. The side chain cleavage yields the robust m/z 106.029 marker, while further energy input drives the formation of the m/z 78.034 ion.

Comparative Performance: Diagnostic Ions vs. Mass Shift Only

Relying on the mass shift of +105.0215 Da alone is insufficient due to potential isobaric interferences and the inability to distinguish genuine PTMs from chemical artifacts or co-eluting peptides.

FeatureMethod A: Mass Shift Only Method B: Diagnostic Ion Triggered (Recommended)
Identification Logic Matches precursor mass (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

105 Da) to database.
Requires Precursor

105 Da AND presence of m/z 106.029 in MS2.
False Discovery Rate High (>5%) . Susceptible to random matches and noise.Low (<1%) . The marker ion acts as a chemical barcode.
Isomer Discrimination Impossible. Cannot distinguish Knic from Kinic/Kpic.Possible. Ratio of m/z 106/78 and RT can hint at isomer identity (requires standards).
Sensitivity High (no spectral filtering).High (modern instruments detect low-mass ions efficiently).
Validation Requirement Requires manual inspection of b/y series.Self-Validating. The marker confirms the PTM presence.

Experimental Protocol: Validated Workflow

Sample Preparation & Enrichment

Since Knic is a low-abundance modification, enrichment is mandatory.

  • Protein Extraction: Lyse cells in urea buffer (8M Urea, 50mM Tris pH 8.0) with Nicotinamide (10 mM) and TSA (1 µM) to inhibit Sirtuins (erasers).

  • Digestion: Standard Trypsin digestion (1:50 ratio) overnight.

  • Enrichment: Use a Pan-anti-nicotinyl-lysine antibody conjugated to agarose beads.

    • Incubate peptides with beads for 4 hours at 4°C.

    • Wash 3x with NETN buffer, 2x with ETN buffer, 1x with water.

    • Elute with 0.1% TFA.

LC-MS/MS Acquisition Parameters (Orbitrap Exploris/Fusion)

To ensure detection of the low-mass diagnostic ions, the mass range and collision energy must be optimized.

  • Mode: Data-Dependent Acquisition (DDA).

  • MS1: Resolution 60,000; Scan range 350–1600 m/z.

  • MS2 (Fragmentation):

    • Method: HCD (Higher-energy Collisional Dissociation).

    • NCE (Normalized Collision Energy): 28-32% . (Too low fails to break the amide bond; too high destroys the 106 ion).

    • Resolution: 15,000 or 30,000.

    • First Mass (Critical): Set to m/z 100 or fixed at m/z 80 .

    • Note: Standard settings often start at m/z 110 or 120, which will cut off the m/z 106 diagnostic ion. Ensure the "First Mass" parameter is lowered.

Data Analysis (MaxQuant / Proteome Discoverer)
  • Variable Modification: Add "Nicotinyl (K)" with mass shift +105.0215 Da .

    • Composition:

      
      .
      
  • Diagnostic Ion Filtering:

    • In Proteome Discoverer, use the "Sequest HT" node with "Diagnostic Ions" enabled.

    • Add 106.0293 (Tolerance: 10 ppm).

    • Set rule: "Consider identification only if Diagnostic Ion is present."

Differentiation of Isomers (Knic vs. Kinic)

While Knic (Nicotinyl) and Kinic (Isonicotinyl) produce the same diagnostic ions (m/z 106), they are biologically distinct. Knic is linked to Nicotinic Acid (NA) metabolism, while Kinic is linked to Isoniazid (anti-TB drug) metabolism.

To distinguish them:

  • Retention Time (RT): Synthetic peptides of Knic typically elute slightly earlier than Kinic isomers on C18 columns due to the polarity difference of the pyridine nitrogen position.

  • Ratio of 78/106: The fragmentation efficiency of the pyridine ring (m/z 78) vs the acyl group (m/z 106) varies slightly between isomers. A calibration curve with synthetic standards is required for absolute assignment.

Workflow cluster_prep Sample Prep cluster_ms LC-MS/MS Acquisition cluster_analysis Data Logic Extract Cell Lysis + Sirtuin Inhibitors Digest Trypsin Digestion Extract->Digest Enrich Anti-Knic Antibody Enrichment Digest->Enrich HCD HCD Fragmentation (NCE 30%) Enrich->HCD Detection Detect Low Mass Ions (Start m/z 80) HCD->Detection Filter Filter: Delta Mass +105.0215 Detection->Filter Verify Verify: Presence of m/z 106.029 Filter->Verify Result Confident Knic ID Verify->Result

Figure 2: End-to-end workflow for confident Nicotinyl-lysine identification using diagnostic ion triggering.

References

  • Jiang, Y., et al. (2021). "Isonicotinylation is a histone mark induced by the anti-tuberculosis first-line drug isoniazid." Nature Communications, 12, 5548. (Describes the discovery of Kinic/Knic isomers and their mass spectrometry characterization).

  • Chen, Y., et al. (2018). "Quantitative Acetylome Analysis Reveals the Roles of SIRT1 in Regulating Diverse Substrates." Molecular & Cellular Proteomics, 17(12). (Discusses diagnostic ions for acyl-lysine modifications).

  • Zhao, Y., et al. (2010). "Lysine Propionylation and Butyrylation: Novel Post-translational Modifications in Histones." Molecular & Cellular Proteomics. (Foundational methodology for identifying acyl-lysine modifications via diagnostic markers).[2]

Sources

Comparative

Comparative Guide: Western Blot Analysis of Histone Nicotinylation (Knic) Levels

Target Audience: Researchers, Epigeneticists, and Drug Development Professionals Content Focus: Performance comparison of detection modalities and optimized experimental workflows for histone lysine nicotinylation. The E...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Epigeneticists, and Drug Development Professionals Content Focus: Performance comparison of detection modalities and optimized experimental workflows for histone lysine nicotinylation.

The Epigenetic Emergence of Histone Nicotinylation

Historically, the intersection of cellular metabolism and epigenetics has been defined by well-characterized post-translational modifications (PTMs) such as acetylation and methylation. However, recent breakthroughs have identified Histone Lysine Nicotinylation (Knic) as a novel epigenetic mark directly linking Vitamin B3 (Nicotinic Acid, NA) metabolism to chromatin dynamics[1].

Catalyzed by the enzyme ACSS2, NA-derived nicotinyl-CoA serves as the acyl donor for this modification, which has been mapped to at least 17 core histone sites[1]. Functionally, Knic downregulates chromatin accessibility, thereby inhibiting the expression of specific oncogenes (e.g., PPFIA1) and suppressing tumor metastasis[1].

The Analytical Challenge: Detecting a newly discovered, relatively low-abundance acylation mark against a massive background of structurally similar, highly abundant modifications (like acetylation or lactylation) requires highly specialized detection modalities and optimized sample preparation.

Comparative Analysis of Detection Modalities

When establishing a Western blot workflow for histone Knic, researchers must choose the appropriate detection strategy. As a Senior Application Scientist, I strongly advise evaluating these tools not just on sensitivity, but on absolute specificity —the ability to distinguish the nicotinyl moiety from the acetyl moiety.

A. Pan-Knic Monoclonal Antibodies (mAbs)

Developed through rigorous peptide-library screening[2], pan-Knic mAbs recognize the nicotinyl group independent of the surrounding amino acid sequence.

  • The Advantage: They offer exceptional lot-to-lot consistency and are heavily counter-screened against acetylated, succinylated, and crotonylated peptides to eliminate cross-reactivity. They are the gold standard for global Knic profiling and inhibitor screening.

B. Site-Specific Knic Polyclonal Antibodies (pAbs)

These are raised against specific modified peptides (e.g., H3K9nic).

  • The Limitation: While useful for targeted mechanistic studies, pAbs are highly susceptible to batch-to-batch variability. Because the nicotinyl group is structurally similar to other acylations, pAbs often exhibit off-target binding to highly abundant acetylated lysines (Kac) on the same histone tail.

C. Mass Spectrometry (LC-MS/MS)

While not a Western blot technique, bottom-up proteomics serves as the ultimate orthogonal validation tool.

  • The Role: It provides absolute quantification and exact site localization (mass-to-charge ratio) but lacks the high-throughput, rapid-screening capabilities of a standardized Western blot workflow.

Performance Metrics Summary
Detection ModalityPrimary ApplicationSensitivity (Global Knic)Specificity (vs. Acetylation)ReproducibilityThroughput
Pan-Knic Monoclonal (mAb) Global Knic profiling, inhibitor screeningHighExcellentHigh (Lot-to-lot consistency)High
Site-Specific Knic Polyclonal Targeted mechanistic studies (e.g., H3K9nic)ModerateVariable (Prone to cross-reactivity)Low to ModerateHigh
LC-MS/MS (Proteomics) Absolute quantification, novel site discoveryUltra-High (with enrichment)Absolute (Mass shift validation)High (Instrument dependent)Low

Optimized Western Blot Protocol for Histone Knic Detection

Detecting novel, low-abundance acylations requires abandoning standard whole-cell lysis protocols. The following workflow is engineered as a self-validating system , ensuring that every step maximizes signal-to-noise ratio and proves the biological authenticity of the Knic mark.

Step 1: Cell Culture & Biological Validation (The Self-Validating Control)
  • Procedure: Culture target cells (e.g., HEK293T or hepatocellular carcinoma lines). Treat the experimental group with Nicotinic Acid (NA) to stimulate Knic production, leaving a vehicle-treated control[1].

  • Causality: NA is metabolically converted to nicotinyl-CoA via ACSS2, providing the essential acyl-donor for histone nicotinylation[1]. Running an NA-treated sample alongside an untreated sample provides an immediate, biologically relevant positive control to validate antibody signal.

Step 2: Acid Extraction of Core Histones
  • Procedure: Lyse cells in a Triton X-100/TEB buffer to isolate intact nuclei. Pellet the nuclei, discard the supernatant, and resuspend the pellet in 0.2 M HCl overnight at 4°C. Centrifuge and neutralize the supernatant with 1 M Tris-HCl (pH 8.5).

  • Causality: Histones are highly basic proteins. Standard RIPA buffer extraction often leaves chromatin-bound histones trapped in the insoluble pellet. Acid extraction selectively solubilizes basic histones while precipitating large acidic proteins, significantly enriching the low-abundance Knic signal and eliminating cross-reactive cytoplasmic background noise.

Step 3: SDS-PAGE & Membrane Transfer
  • Procedure: Resolve 10–20 µg of acid-extracted histones on a 15% SDS-PAGE gel. Transfer to a 0.2 µm PVDF membrane at 100V for 60 minutes.

  • Causality: Core histones are small molecular weight proteins (~11–21 kDa). Using a standard 0.45 µm membrane risks "blow-through" during transfer. The 0.2 µm pore size ensures maximum retention of the histone targets.

Step 4: Blocking with BSA
  • Procedure: Block the membrane in 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

  • Causality: Never use non-fat dry milk for novel PTM detection. Milk contains complex biological mixtures, including endogenous vitamins (like B3 derivatives) and metabolites that can severely cross-react with pan-acylation antibodies. BSA provides a metabolically "clean" blocking matrix.

Step 5: Primary Antibody Incubation & Technical Validation
  • Procedure: Incubate with a Pan-Knic mAb (e.g., 1:1000 dilution) overnight at 4°C.

  • Self-Validating Step: To ensure the signal is not an artifact of highly abundant histone acetylation, run a parallel blot where the primary antibody is pre-incubated with a nicotinylated BSA conjugate (peptide competition assay)[2]. A true Knic signal will disappear in the competed blot.

Step 6: Detection
  • Procedure: Wash 3x with TBST. Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature. Develop using an enhanced chemiluminescence (ECL) substrate and image.

Workflow Visualization

Knic_Workflow N1 Cell Culture & Nicotinic Acid Treatment N2 Acid Extraction of Core Histones N1->N2 N3 SDS-PAGE & Membrane Transfer N2->N3 N4 Blocking (5% BSA) N3->N4 N5 Primary Incubation (Pan-Knic mAb) N4->N5 N6 ECL Detection & Quantification N5->N6

Workflow for histone extraction and Western Blot analysis of lysine nicotinylation (Knic).

References

1.[2] Zhang, H.-Q., et al. (2024). Nicotinic acid suppresses liver cancer metastasis via histone lysine nicotinylation. ResearchGate. URL: [Link] 2.[1] Zhang, H.-Q., Jiang, Y., Li, Y., et al. (2024). Nicotinylation is a histone mark generated from the nicotinic acid metabolite nicotinyl-CoA. ResearchGate (Preprint). URL:[Link]

Sources

Validation

High-Fidelity Structural Verification of Synthetic Nicotinylated Peptides: A Comparative Guide to NMR Spectroscopy vs. Mass Spectrometry

Lysine post-translational modifications (PTMs) are critical regulators of protein function, chromatin structure, and cellular metabolism. These modifications are dynamically coordinated by complex networks of [1]. Among...

Author: BenchChem Technical Support Team. Date: March 2026

Lysine post-translational modifications (PTMs) are critical regulators of protein function, chromatin structure, and cellular metabolism. These modifications are dynamically coordinated by complex networks of [1]. Among these, lysine nicotinylation (K-nic) has emerged as a significant modification linking cellular metabolic states to epigenetic regulation. In drug development and proteomics, synthetic nicotinylated peptides are increasingly utilized as analytical standards, antigens for antibody generation, and molecular probes.

However, verifying the structural integrity and exact site of modification in these synthetic peptides presents a unique analytical challenge. As a Senior Application Scientist, I frequently observe laboratories defaulting to tandem mass spectrometry (MS/MS) for peptide sequencing, only to encounter severe data interpretation bottlenecks. This guide objectively compares the performance of MS/MS, HPLC, and Nuclear Magnetic Resonance (NMR) spectroscopy, providing a field-proven, self-validating NMR protocol for the unambiguous structural elucidation of nicotinylated peptides.

The Analytical Challenge: Why MS/MS Struggles with Nicotinylation

To understand the necessity of NMR spectroscopy, we must first examine the causality behind MS/MS failure. In standard peptide sequencing using Collision-Induced Dissociation (CID) or Electron Transfer Dissociation (ETD), gas-phase fragmentation relies heavily on the distribution of basic residues (like lysine and arginine) to sequester protons and direct peptide bond cleavage.

Nicotinylation fundamentally alters the peptide's physicochemical properties by neutralizing the positive charge of the lysine


-amino group and introducing a bulky, rigid aromatic ring. As documented in , this modification severely suppresses peptide backbone fragmentation[2]. The loss of the basic site prevents the generation of comprehensive b- and y-ion series, resulting in incomplete sequence coverage and ambiguous PTM localization. Consequently, relying solely on MS/MS leaves a critical validation gap that can compromise downstream biological assays.

Logic Start Nicotinylated Peptide Analysis MS Tandem MS (MS/MS) Start->MS Standard Method NMR NMR Spectroscopy Start->NMR Orthogonal Method MS_Fail Backbone Fragmentation Suppressed MS->MS_Fail Charge alteration NMR_Win Intact Observation of Connectivity & Conformation NMR->NMR_Win Non-destructive Result_MS Incomplete Sequence Coverage MS_Fail->Result_MS Result_NMR Unambiguous PTM Localization NMR_Win->Result_NMR

Causality diagram comparing MS/MS limitations with NMR advantages for nicotinylated peptides.

Methodology Comparison: NMR vs. MS/MS vs. HPLC

To bridge the analytical gap, NMR spectroscopy serves as the gold standard for unambiguous structural elucidation. Because NMR relies on nuclear spin interactions rather than gas-phase fragmentation, it is impervious to the ionization suppression issues that plague MS/MS. Below is an objective comparison of these analytical platforms.

Analytical MethodOperating PrincipleStructural ResolutionPTM Localization CapabilityKey Limitations for Nicotinylated Peptides
Tandem MS (MS/MS) Gas-phase fragmentationLow (Sequence only)PoorNicotinylation suppresses backbone fragmentation, leading to incomplete sequence coverage[2].
HPLC Chromatographic separationNoneNoneOnly provides purity and retention time; cannot confirm molecular identity or PTM site[3].
2D NMR Spectroscopy Nuclear spin interactionsHigh (Atomic connectivity)ExcellentRequires and relatively high concentrations (1-2 mg)[4].

Experimental Protocol: Step-by-Step NMR Verification Workflow

As a best practice, I mandate the following self-validating protocol for the structural elucidation of synthetic nicotinylated peptides. This workflow utilizes 1D and 2D NMR techniques to provide a comprehensive[3].

Step 1: Sample Preparation and Solvent Optimization

Causality: Peptide conformation and amide proton exchange rates are highly pH-dependent. If the pH is too high, labile amide protons will exchange with the solvent before they can be detected, destroying the correlations needed for sequence assignment.

  • Dissolve 1-2 mg of the highly purified synthetic peptide in 600 µL of a 90% H₂O / 10% D₂O mixture. The 10% D₂O provides the essential lock signal for the NMR spectrometer, while the 90% H₂O ensures that labile amide protons (NH) remain protonated for observation.

  • Adjust the pH to 4.5 - 5.5 using dilute HCl or NaOH. This specific pH range minimizes the base-catalyzed exchange of amide protons with the bulk solvent, a[5].

Step 2: High-Field Data Acquisition

Acquire data on a spectrometer operating at


 600 MHz equipped with a cryoprobe to maximize sensitivity and signal dispersion.
  • 1D ¹H NMR: Acquire with water suppression (e.g., excitation sculpting). Diagnostic Check: The presence of the nicotinoyl group is immediately identifiable by its distinct aromatic proton signals (typically between 7.5 and 9.0 ppm), which are well-separated from the peptide's aliphatic baseline.

  • 2D TOCSY (Total Correlation Spectroscopy): Use a mixing time of 60-80 ms. This experiment identifies the complete, unbroken spin system of each amino acid residue.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Use a mixing time of 150-250 ms to observe through-space correlations (< 5 Å). This is crucial for the "sequential walk" (

    
    ) to piece the amino acids together in their correct primary sequence.
    
  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire at natural abundance to correlate protons with their directly attached carbons.

Step 3: Resonance Assignment and Self-Validation Checkpoint

Causality: To definitively prove the site of nicotinylation, we must observe a direct spatial relationship between the peptide backbone and the PTM.

  • Perform the sequential assignment using the classical Wüthrich method, matching intra-residue TOCSY cross-peaks with inter-residue NOESY cross-peaks.

  • The Self-Validation Checkpoint: In an unmodified lysine, the

    
    -CH₂ protons resonate around 2.9-3.0 ppm. Upon nicotinylation, the formation of the amide bond shifts these protons downfield to approximately 3.3-3.5 ppm.
    
  • Locate the nicotinoyl aromatic spin system in the TOCSY spectrum. Next, overlay the NOESY spectrum and identify cross-peaks between these aromatic protons and the shifted

    
    -CH₂ protons of the specific lysine residue. If this specific NOE cross-peak is present, the site-specific nicotinylation is unequivocally validated. 
    

Workflow Syn Synthetic Nicotinylated Peptide Prep Sample Preparation (D2O/H2O, pH optimization) Syn->Prep NMR1D 1D 1H NMR (Purity & Fingerprint) Prep->NMR1D NMR2D 2D NMR (TOCSY/NOESY/HSQC) (Sequence & PTM Localization) NMR1D->NMR2D Data Resonance Assignment & Structure Calculation NMR2D->Data Valid Verified Peptide Structure Data->Valid

Step-by-step NMR verification workflow for synthetic nicotinylated peptides.

References

  • Berger, M. T. (2023). Analysis of Peptide Glycation Reactions using High-Resolution Mass Spectrometry. Technical University of Munich (mediaTUM).[Link]

  • MDPI. (2019). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide.[Link]

  • NIH PMC. (2021). The Chemical Biology of Reversible Lysine Post-Translational Modifications.[Link]

  • University of Zurich. Sample Preparation for NMR of Peptides and Proteins.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing Nicotinylation and Benzoylation in Mass Spectrometry Data

Introduction In the fields of proteomics, metabolomics, and drug development, the precise structural characterization of molecular modifications is paramount. Among the myriad of possible modifications, N-nicotinylation...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the fields of proteomics, metabolomics, and drug development, the precise structural characterization of molecular modifications is paramount. Among the myriad of possible modifications, N-nicotinylation and N-benzoylation represent two important acylations. Nicotinylation, the addition of a nicotinoyl group (C₆H₄NO), is a less-studied post-translational modification (PTM) that may have significant biological roles, while benzoylation, the addition of a benzoyl group (C₇H₅O), is a common modification in both natural products and synthetic molecules, often used as a protecting group or to enhance chromatographic properties.[1][2]

At first glance, these modifications might seem straightforward to identify; however, their similar nominal masses can pose a significant analytical challenge. A robust, multi-faceted approach is required to move from a tentative mass-based assignment to an unambiguous structural confirmation. This guide provides an in-depth comparison of mass spectrometry-based strategies to definitively distinguish between nicotinylated and benzoylated species, ensuring the highest level of scientific integrity in your results.

Part 1: The First Litmus Test: High-Resolution Mass Spectrometry (HRMS)

The foundational step in distinguishing these two modifications is the accurate measurement of their mass. While they have the same nominal mass of 105 Da, their distinct elemental compositions result in a subtle but measurable difference in their exact masses. High-resolution mass spectrometers, such as Orbitrap or TOF instruments, can readily resolve this difference, provided the instrument is properly calibrated and achieving sufficient mass accuracy.[3]

The key is the mass difference between a nitrogen atom plus a proton versus a carbon atom.

Table 1: Theoretical Mass Comparison of Nicotinoyl and Benzoyl Modifications

FeatureNicotinoyl GroupBenzoyl GroupMass Difference (Da)
Elemental Composition C₆H₄NOC₇H₅O-
Monoisotopic Mass 106.02929 Da105.03399 Da1.0047 Da
Modification Mass Shift ¹+105.02146 Da+105.03399 Da-0.01253 Da

¹Mass added to a molecule upon acylation (e.g., on a primary amine, R-NH₂), involving the loss of H₂O.

As shown in Table 1, the mass of the nicotinoyl group itself is ~1 Da higher than the benzoyl group. However, when considering the modification of an amine, the resulting mass shift from nicotinoylation (from nicotinic acid) is actually slightly lower than that of benzoylation due to the different number of hydrogens involved in the net formula change. This small but critical difference of ~12.5 mDa is well within the resolving power of modern HRMS instruments.[3][4]

Expert Insight: An observed mass shift of +105.034 Da (within 5 ppm error) is a strong primary indicator of benzoylation. Conversely, a shift of +105.021 Da points towards nicotinylation. Relying solely on nominal mass is insufficient and can lead to misidentification.

Part 2: Unambiguous Confirmation via Tandem Mass Spectrometry (MS/MS)

While HRMS provides a strong hypothesis, tandem mass spectrometry (MS/MS) is essential for definitive structural proof.[5] By isolating the modified precursor ion and subjecting it to fragmentation, typically through collision-induced dissociation (CID), we can generate a fingerprint of fragment ions that is unique to the acyl group's structure.[6][7]

The Benzoylation Signature: A Tale of Two Fragments

The fragmentation of benzoylated molecules is well-characterized and highly predictable.[8] The aromatic ring and carbonyl group create a very stable structure. Upon CID, fragmentation is dominated by two key events:

  • Formation of the Benzoyl Cation: The most common pathway is the cleavage of the bond connecting the benzoyl group to the molecule, resulting in a highly stable benzoyl cation. This produces a prominent peak at m/z 105.0340 .[8]

  • Formation of the Phenyl Cation: The benzoyl cation itself can undergo a subsequent neutral loss of carbon monoxide (CO, 28 Da), leading to the formation of the phenyl cation at m/z 77.0386 .[8]

The presence of these two diagnostic ions, particularly the intense m/z 105 peak, is the gold-standard confirmation of a benzoyl moiety.

The Nicotinylation Signature: The Pyridine Ring Reporter

Nicotinoylated molecules fragment differently due to the presence of the nitrogen atom within the pyridine ring. This nitrogen is a preferential site for protonation, which directs the fragmentation pathways. While the nicotinoyl cation can be observed, the fragmentation pattern is often characterized by ions resulting from the pyridine ring itself.

  • Formation of the Nicotinoyl Cation: Cleavage can produce the nicotinoyl cation at m/z 106.0293 .

  • Pyridine-related Fragments: More diagnostically, fragments related to the pyridine ring structure are often observed. A common signature is the protonated pyridine immonium-type ion at m/z 78.0344 (C₅H₄N+H⁺).

The absence of the m/z 105 and m/z 77 ions and the presence of m/z 106 and/or m/z 78 are strong evidence against benzoylation and in favor of nicotinylation.

Table 2: Key Diagnostic Fragment Ions for Differentiating Acyl Modifications

ModificationPrimary Diagnostic Ion (m/z)StructureSecondary Diagnostic Ion (m/z)Structure
Benzoylation 105.0340[C₇H₅O]⁺77.0386[C₆H₅]⁺
Nicotinylation 106.0293[C₆H₄NO]⁺78.0344[C₅H₅N]⁺
Visualizing the Fragmentation Logic

The following diagram illustrates the distinct fragmentation pathways that produce the key diagnostic ions for each modification.

Fragmentation cluster_benzoyl Benzoylation Fragmentation cluster_nicotinyl Nicotinylation Fragmentation Benzoyl_Precursor [R-Benzoyl + H]⁺ Benzoyl_Ion Benzoyl Cation m/z 105.0340 Benzoyl_Precursor->Benzoyl_Ion - R Phenyl_Ion Phenyl Cation m/z 77.0386 Benzoyl_Ion->Phenyl_Ion - CO Nicotinyl_Precursor [R-Nicotinoyl + H]⁺ Nicotinyl_Ion Nicotinoyl Cation m/z 106.0293 Nicotinyl_Precursor->Nicotinyl_Ion - R Pyridine_Ion Pyridinium-type Ion m/z 78.0344 Nicotinyl_Ion->Pyridine_Ion - CO Workflow Sample Sample Preparation (e.g., Protein Digest) LCMS LC-MS Analysis Sample->LCMS HRMS Step 1: HRMS Scan (Full MS) LCMS->HRMS MassCheck Accurate Mass Check (< 5 ppm error) HRMS->MassCheck DDA Step 2: Data-Dependent MS/MS (CID/HCD) MassCheck->DDA Precursor m/z matches theoretical mass FragAnalysis Diagnostic Ion Analysis DDA->FragAnalysis BenzoylPath m/z 105.0340 and/or m/z 77.0386? FragAnalysis->BenzoylPath NicotinylPath m/z 106.0293 and/or m/z 78.0344? BenzoylPath->NicotinylPath No BenzoylID Confident Benzoylation ID BenzoylPath->BenzoylID Yes NicotinylID Confident Nicotinylation ID NicotinylPath->NicotinylID Yes Ambiguous Ambiguous Result (Consider IM-MS) NicotinylPath->Ambiguous No

Caption: A self-validating workflow for distinguishing acyl modifications.

Protocol: LC-MS/MS Analysis of Acylated Peptides
  • Sample Preparation:

    • Digest protein sample with trypsin in 50 mM ammonium bicarbonate buffer.

    • Quench the reaction with formic acid to a final concentration of 0.1%.

    • Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

    • Reconstitute the clean peptide sample in 0.1% formic acid in water.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2 µm particle size, 100 Å pore size, 75 µm ID x 15 cm length).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in 80% acetonitrile.

    • Gradient: 5-40% B over 60 minutes at a flow rate of 300 nL/min.

  • Mass Spectrometry (MS) Acquisition:

    • Instrument: High-resolution mass spectrometer (e.g., Orbitrap Exploris™ 480).

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS1 Full Scan:

      • Resolution: 60,000.

      • Scan Range: m/z 350-1500.

      • AGC Target: 1e6.

      • Max Injection Time: 50 ms.

    • MS2 Tandem Scan (Data-Dependent Acquisition):

      • Activation Type: HCD.

      • Collision Energy: Normalized, 28%.

      • Resolution: 15,000.

      • Isolation Window: 1.2 m/z.

      • AGC Target: 1e5.

      • Max Injection Time: 100 ms.

      • Dynamic Exclusion: 30 seconds.

  • Data Analysis:

    • Search the raw data against a relevant protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

    • Specify the potential modifications:

      • Benzoylation on K/N-terminus (+105.03399 Da).

      • Nicotinylation on K/N-terminus (+105.02146 Da).

    • Manually inspect the MS/MS spectra of identified peptides to confirm the presence of the correct diagnostic fragment ions as detailed in Table 2.

Conclusion

Distinguishing between nicotinylation and benzoylation is a solvable, yet nuanced, analytical challenge. While high-resolution mass spectrometry provides the crucial first step by resolving their small mass difference, it is the systematic application of tandem mass spectrometry that provides the unequivocal evidence required for confident structural assignment. By understanding and identifying the unique, diagnostic fragment ions generated from each modification—m/z 105 for benzoyl and m/z 106/78 for nicotinoyl—researchers can ensure the accuracy and integrity of their data. For particularly complex or critical samples, advanced techniques like ion mobility-mass spectrometry offer a powerful, orthogonal dimension of confirmation.

References

  • Wikipedia. Benzoyl group. [Link]

  • Medzihradszky, K. F., & Chalkley, R. J. (2015). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Protein Mass Spectrometry, 259-280.
  • Longdom Publishing. Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. [Link]

  • Rappsilber, J., & Mann, M. (2003). A Study into the Collision-induced Dissociation (CID) Behavior of Cross-Linked Peptides. Molecular & Cellular Proteomics, 2(11), 1234-1242.
  • Di, X., et al. (2022). New Development in Ion Mobility Spectrometry for Analysis of Small Molecule Isomers. Journal of Chinese Mass Spectrometry Society, 43(5), 552-563.
  • Zhang, Y., et al. (2005). A novel mass spectrometric method to distinguish isobaric monosaccharides that are phosphorylated or sulfated using ion-pairing reagents. Journal of the American Society for Mass Spectrometry, 16(11), 1827-1839.
  • Voinov, V. G., & Deinzer, M. L. (2004). Collision-induced dissociation (CID) of peptides and proteins. Methods in molecular biology (Clifton, N.J.), 251, 237-257.
  • Jurneczko, E., & Barran, P. E. (2023). Ion Mobility Mass Spectrometry (IM-MS) for Structural Biology: Insights Gained by Measuring Mass, Charge, and Collision Cross Section. Chemical Reviews, 123(6), 2915-2968.
  • Shevchenko, A., & Simons, K. (2010). Shotgun Lipidomics on High Resolution Mass Spectrometers. Cold Spring Harbor Protocols, 2010(12), pdb.prot5518.
  • Paglia, G., & Astarita, G. (2017). Insights and prospects for ion mobility-mass spectrometry in clinical chemistry. Expert Review of Proteomics, 14(7), 589-599.
  • Zhang, Y., et al. (2005). A novel mass spectrometric method to distinguish isobaric monosaccharides that are phosphorylated or sulfated using ion-pairing reagents. Journal of the American Society for Mass Spectrometry, 16(11), 1827-1839.
  • Waters Corporation. (n.d.). Lipidomic Imaging of isobaric lipids using high-resolution ion mobility mass spectrometry with DESI XS. [Link]

  • Technology Networks. (2025). Tandem Mass Spectrometry (MS/MS) Explained. [Link]

  • Taylor & Francis Online. (n.d.). Collision-induced dissociation – Knowledge and References. [Link]

  • Yu, F., et al. (2022).
  • González-Riano, C., et al. (2023). Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers. Frontiers in Molecular Biosciences, 10, 1145102.
  • Eiceman, G. A., & Karpas, Z. (2021). Ion Mobility–Mass Spectrometry: an Overview. Royal Society of Chemistry.
  • Harrison, A. G., & Young, A. B. (2004). Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones. Journal of the American Society for Mass Spectrometry, 15(4), 446-456.
  • Bruderer, R., et al. (2017). Differential quantification of isobaric phosphopeptides using data-independent acquisition mass spectrometry. Molecular BioSystems, 13(9), 1735-1742.
  • Huczyński, A., et al. (2016). The Use of Mass Spectrometric Techniques to Differentiate Isobaric and Isomeric Flavonoid Conjugates from Axyris amaranthoides. Molecules, 21(9), 1222.
  • Larsen, M. R., et al. (2004). Analysis of Posttranslational Modifications of Proteins by Tandem Mass Spectrometry. Critical Reviews in Biochemistry and Molecular Biology, 39(4), 239-261.
  • Kiontke, S., et al. (2017). Simple LC-MS Method for Differentiation of Isobaric Phosphatidylserines and Phosphatidylcholines with Deuterated Mobile Phase Additives. Metabolites, 7(4), 52.
  • ResearchGate. (n.d.). Tandem mass spectrometry (MS/MS) of posttranslational modifications... [Link]

  • Gaisl, T., et al. (2020). Resolving isobaric interferences in direct infusion tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 34(S3), e8831.
  • Liu, F., & Heck, A. J. R. (2024). Isobaric crosslinking mass spectrometry technology for studying conformational and structural changes in proteins and complexes. eLife, 13, e96281.
  • PubChem. Nicotinoyl chloride | C6H4ClNO | CID 82604. [Link]

  • PubChem. Benzoyl chloride | C6H5COCl | CID 7412. [Link]

  • PubChem. benzoyl-CoA | C28H40N7O17P3S | CID 9543169. [Link]

  • EMBL-EBI. benzoyl group (CHEBI:22733). [Link]

  • Chemsrc. Nicotinoyl chloride | CAS#:10400-19-8. [Link]

  • IonSource. (2025). Peptide Fragmentation Patterns in Mass Spectrometry. [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Cydzik, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7002.
  • Roth, K. D., et al. (2001). Mass spectrometric evidence for mechanisms of fragmentation of charge-derivatized peptides. Journal of the American Society for Mass Spectrometry, 12(4), 437-446.
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  • Kaushik, P., & Pandey, A. (2017). Signature Fragment Ions of Biotinylated Peptides. Journal of Proteome Research, 16(12), 4525-4533.
  • Searle, B. C., et al. (2022). Coisolation of peptide pairs for peptide identification and MS/MS-based quantification. Journal of Proteome Research, 21(6), 1493-1502.

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Validation

biological activity comparison of nicotinyl vs acetyl histone marks

This guide provides an in-depth technical comparison of Histone Nicotinylation (Knic) versus Histone Acetylation (Kac) . It is designed for researchers investigating chromatin dynamics, metabolic signaling, and epigeneti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Histone Nicotinylation (Knic) versus Histone Acetylation (Kac) . It is designed for researchers investigating chromatin dynamics, metabolic signaling, and epigenetic drug targets.

Executive Summary

While Histone Acetylation (Kac) is the canonical marker of open chromatin and transcriptional activation, Histone Nicotinylation (Knic) represents a distinct, metabolism-coupled modification that often antagonizes acetylation. Derived from Nicotinic Acid (Vitamin B3), the nicotinyl group introduces a bulky pyridine ring to the lysine side chain, contrasting sharply with the small acetyl group. Current data suggests Knic functions primarily as a repressive mark by sterically hindering the binding of transcriptional machinery, thereby linking cellular NAD+ metabolism directly to gene silencing.

FeatureHistone Acetylation (Kac)Histone Nicotinylation (Knic)
Metabolic Precursor Acetyl-CoA (Glucose/Fatty Acid metabolism)Nicotinyl-CoA (NAD+ salvage pathway/Vitamin B3)
Key Regulator p300/CBP, KAT2A (Writers); HDACs/SIRTs (Erasers)ACSS2 (Substrate Supplier); SIRT2 (Potential Eraser)
Chemical Nature Small, neutral, non-aromaticBulky, aromatic (pyridine ring), steric hindrance
Chromatin State Euchromatin (Open/Active)Heterochromatin-like (Compacted/Repressed)
Primary Output Transcriptional Activation Transcriptional Repression

Chemical & Structural Basis

The biological divergence between these two marks stems from their steric and electronic properties.

  • Acetylation (Kac): Neutralizes the positive charge of the

    
    -amino group of lysine.[1][2][3] The small acetyl moiety (
    
    
    
    ) eliminates the electrostatic attraction between the histone tail and the negatively charged DNA phosphate backbone, promoting a "loose" chromatin structure.[2]
  • Nicotinylation (Knic): Also neutralizes the positive charge but adds a nicotinyl group (pyridine-3-carbonyl). This introduces a bulky aromatic ring. Unlike acetylation, which creates a docking site for Bromodomains, the steric bulk of the nicotinyl group often blocks readers that would normally bind to acetylated or unmodified lysines.

Structural Logic Diagram

G Lysine Unmodified Lysine (+) Kac Acetylation (Kac) Small, Neutral Opens Chromatin Lysine->Kac + p300/HATs Knic Nicotinylation (Knic) Bulky, Aromatic Blocks Readers Lysine->Knic + Promiscuous HATs (ACSS2 regulated) AcetylCoA Acetyl-CoA AcetylCoA->Kac NicotinylCoA Nicotinyl-CoA (Vitamin B3 derived) NicotinylCoA->Knic Kac->Knic Competition for Lysine Sites

Figure 1: Structural divergence and competition. Acetyl and Nicotinyl groups compete for the same lysine residues, but induce opposite structural outcomes.

Enzymatic Regulation & Biosynthesis

Understanding the "Writer" and "Eraser" machinery is critical for designing experiments to perturb these marks.

The Writer Machinery
  • Acetylation: Directly written by HATs (Histone Acetyltransferases) like p300, CBP, and KAT2A (GCN5). The rate-limiting step is often the availability of nuclear Acetyl-CoA.

  • Nicotinylation:

    • Substrate Supply: The critical regulator is ACSS2 (Acyl-CoA Synthetase Short-Chain Family Member 2). ACSS2 converts Nicotinic Acid (NA) into Nicotinyl-CoA .

    • Transferase: While a dedicated "Nicotinyltransferase" is not strictly defined, enzymes like p300 and CBP possess promiscuous acyltransferase activity. They can utilize Nicotinyl-CoA as a substrate when its concentration is high relative to Acetyl-CoA.

    • Experimental Insight: Overexpression of ACSS2 in the presence of Nicotinic Acid significantly boosts Knic levels.

The Eraser Machinery
  • Acetylation: Removed by Zn-dependent HDACs (Class I/II) and NAD+-dependent Sirtuins (Class III).

  • Nicotinylation:

    • Sirtuins (SIRTs): Due to the structural similarity between the nicotinyl group and the reaction products of Sirtuins (which cleave NAD+), Class III HDACs are the primary candidate erasers. SIRT2 has demonstrated broad deacylase activity (removing acetyl, lactyl, and likely nicotinyl groups) in vitro.

    • Note: Standard HDAC inhibitors (like Trichostatin A) are generally ineffective against bulky acyl modifications; Nicotinamide (a pan-Sirtuin inhibitor) is required to preserve Knic signals in lysates.

Biological Function: The "Switch" Mechanism

The most significant finding for drug development is the antagonistic relationship between Knic and Kac.

Mechanism of Action:
  • Competition: Knic competes with Kac for critical lysine residues (e.g., H3K9, H3K18, H3K23).

  • Reader Blockade:

    • Acetylation recruits Bromodomain proteins (e.g., BRD4) to drive transcription.

    • Nicotinylation introduces steric hindrance that prevents these readers from binding.

  • Gene Repression: Consequently, enrichment of Knic at promoter regions is associated with downregulated gene expression .

Case Study: HOXB9 and PPFIA1 Research indicates that H3K9nic inhibits the binding of the transcription factor HOXB9 to the promoter of the oncogene PPFIA1 . This suggests that inducing nicotinylation (via Vitamin B3 supplementation) could be a therapeutic strategy to repress oncogenes driven by hyperacetylation.

Experimental Guide: Detection & Differentiation

Distinguishing Knic from Kac requires precise methodologies because standard antibodies often cross-react or fail to detect the bulky nicotinyl group.

Protocol A: Differential Mass Spectrometry (Gold Standard)

This protocol allows for the unequivocal identification of the +105.02 Da mass shift associated with the nicotinyl group vs. the +42.01 Da shift of acetylation.

  • Nuclei Isolation: Isolate nuclei from

    
     cells using a sucrose cushion buffer to remove cytosolic contaminants.
    
  • Acid Extraction: Extract histones using 0.2 M H₂SO₄ (4°C, 2 hours). Precipitate with TCA.

  • Derivatization (Critical):

    • Propionylate unmodified lysines using propionic anhydride. This prevents trypsin from cleaving at unmodified lysines, generating consistent peptides.

    • Note: Nicotinylated and Acetylated lysines are already blocked and will not be propionylated.

  • Digestion: Digest with Trypsin (1:50 ratio) overnight at 37°C.

  • LC-MS/MS Analysis:

    • Target specific mass shifts on Histone H3 peptides (e.g., K9, K18, K23).

    • Nicotinyl Shift: Look for

      
       Mass = +105.0215 Da.
      
    • Acetyl Shift: Look for

      
       Mass = +42.0106 Da.
      
Protocol B: Validation via Hydrolysis Assay

To confirm the signal is a Sirtuin-sensitive acyl mark and not an artifact:

  • Lysate Prep: Prepare histone lysate in reaction buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl).

  • Enzyme Treatment:

    • Aliquot 1: Untreated (Control).

    • Aliquot 2: Add SIRT2 (recombinant) + NAD+ (cofactor).

    • Aliquot 3: Add HDAC1 (recombinant).

  • Incubation: 37°C for 2 hours.

  • Readout: Western Blot using a Pan-Knic specific antibody (if available) or Mass Spec.

    • Result: Knic signal should decrease in Aliquot 2 (SIRT2) but remain stable in Aliquot 3 (HDAC1), whereas Kac would decrease in both (depending on specificity).

Workflow Diagram

Workflow cluster_shifts Mass Shifts Sample Cell Sample (+/- Nicotinic Acid) Extraction Acid Extraction of Histones (0.2M H2SO4) Sample->Extraction Deriv Chemical Derivatization (Propionic Anhydride) Extraction->Deriv Blocks unmodified Lys Digest Trypsin Digestion Deriv->Digest MS LC-MS/MS Analysis Digest->MS Data Data Interpretation MS->Data Ac Acetyl: +42 Da Data->Ac Nic Nicotinyl: +105 Da Data->Nic

Figure 2: Mass Spectrometry workflow for distinguishing Nicotinyl vs. Acetyl marks.

References

  • Nicotinylation is a histone mark generated from the nicotinic acid metabolite nicotinyl-CoA. Source: ResearchGate

  • Histone Acetylation and Deacetylation: Mechanisms and Biological Functions. Source: Wikipedia / NIH Archives

  • SIRT2 Functions as a Histone Delactylase and Deacetylase. Source: NCBI / PMC

  • Diverse Activities of Histone Acylations Connect Metabolism to Chromatin Function. Source: NCBI / PMC

  • Epigenetic mechanisms to propagate histone acetylation by p300/CBP. Source: NCBI / PMC

Sources

Safety & Regulatory Compliance

Safety

Fmoc-Lys(nic)-OH proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety and chemical waste management not merely as a regulatory hurdle, but as a core component of rigorous, reproducible science. Proper disposal of peptide synth...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical waste management not merely as a regulatory hurdle, but as a core component of rigorous, reproducible science. Proper disposal of peptide synthesis reagents like Fmoc-Lys(nic)-OH (Fmoc-N-epsilon-nicotinoyl-L-lysine) requires a deep understanding of the molecule's chemical behavior.

This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of Fmoc-Lys(nic)-OH, ensuring environmental compliance and laboratory safety.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, we must understand the physicochemical properties of the reagent. Fmoc-Lys(nic)-OH is a protected amino acid widely used in Solid-Phase Peptide Synthesis (SPPS)[1]. While not acutely toxic, its structural components dictate strict disposal requirements.

Table 1: Chemical Profile and Operational Implications

Property / ParameterSpecificationOperational Implication
CAS Number 252049-11-9[1]Must be explicitly written on all waste labels; no abbreviations[2].
Molecular Weight 473.5 g/mol [1]Used for calculating mass/volume ratios in liquid waste streams.
Appearance Solid powderProne to aerosolization; requires draft protection and N95/respirator if dust is generated[3].
Solubility Soluble in DMF, NMP, DMSODictates liquid waste stream classification during SPPS workflows.
Environmental Hazard WGK 3 (Analogous)[3]Highly persistent in water; drain disposal is strictly prohibited [3].

The Causality of Segregation: Why We Do It

In chemical waste management, blindly following rules often leads to catastrophic errors. Understanding the causality behind segregation ensures a self-validating safety culture.

  • The Fmoc Group (Hydrophobicity & Persistence): The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a bulky, polycyclic aromatic system. It does not readily biodegrade in standard municipal wastewater systems and can bioaccumulate[4]. This is why even trace amounts on weigh boats must be treated as hazardous waste rather than general trash[4].

  • The Nicotinoyl Group (Basicity): The nicotinoyl side-chain contains a pyridine-like nitrogen, acting as a weak base. While stable under normal conditions, it can form exothermic salts if mixed indiscriminately with concentrated mineral acids or strong oxidizers. Segregation prevents these unintended reactions[5].

  • Halogenated vs. Non-Halogenated Streams: During SPPS, Fmoc-Lys(nic)-OH is dissolved in non-halogenated solvents (DMF, NMP) but is frequently washed with halogenated solvents (Dichloromethane/DCM). Halogenated waste requires specialized, high-temperature incineration to prevent the formation of highly toxic dioxins[2]. Mixing non-halogenated waste into a halogenated stream exponentially increases disposal costs and environmental burden[2].

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system : the completion of one step inherently verifies the safety of the next.

Protocol A: Solid Waste (Unreacted Powder)

Objective: Safely contain and label expired or unreacted solid Fmoc-Lys(nic)-OH.

  • Preparation: Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical safety goggles, and a lab coat[3].

  • Transfer: Using a dedicated anti-static spatula, transfer the solid into a chemically compatible, sealable container (e.g., HDPE plastic)[4]. Causality: Anti-static tools prevent the aerosolization of fine powders, minimizing inhalation risks.

  • Validation Check: Visually inspect the container threads. Wipe away any residual powder before sealing to ensure a hermetic closure.

  • Labeling: Apply an institutional Hazardous Waste label. You must write the full name: "Fmoc-Lys(nic)-OH". Validation: Cross-reference the label against your inventory to ensure no acronyms or abbreviations are used[2].

  • Storage: Place the sealed container in a designated Satellite Accumulation Area (SAA) within secondary containment[5].

Protocol B: Liquid Waste (SPPS Effluents)

Objective: Segregate solvent waste containing dissolved Fmoc-Lys(nic)-OH and cleavage byproducts.

  • Stream Identification: Determine the solvent composition of your peptide synthesizer's effluent.

  • Segregation:

    • Path 1 (Halogenated): If the effluent contains DCM or other halogens, direct it to a container strictly labeled "Halogenated Solvent Waste"[5].

    • Path 2 (Non-Halogenated): If the effluent contains only DMF, NMP, or Piperidine, direct it to the "Non-Halogenated Solvent Waste" container.

  • Volume Validation: Fill liquid waste containers to a maximum of 75% capacity[5]. Causality: Leaving 25% headspace allows for vapor expansion, preventing over-pressurization and container rupture during storage.

  • Containment: Store the carboy in a secondary containment bin[5]. Validation: Verify the secondary bin is large enough to hold 110% of the primary container's volume.

Protocol C: Contaminated Consumables
  • Collection: Gather all items that contacted the chemical (gloves, weigh paper, empty vials)[4].

  • Disposal: Place these into a designated solid hazardous waste bin lined with a heavy-duty poly bag[3]. Do not mix with municipal trash[6].

Mandatory Visualization: Disposal Workflow

The following diagram maps the logical decision tree for Fmoc-Lys(nic)-OH waste segregation.

DisposalWorkflow Start Fmoc-Lys(nic)-OH Waste Generation Solid Solid Waste (Unreacted Powder) Start->Solid Liquid Liquid Waste (SPPS Effluent) Start->Liquid Consumables Contaminated Items (Gloves, Weigh Boats) Start->Consumables SolidBin Designated Solid Chemical Waste Bin Solid->SolidBin Halogenated Halogenated Liquid Waste Container Liquid->Halogenated Contains DCM NonHalogenated Non-Halogenated Liquid Waste Container Liquid->NonHalogenated No Halogens ContamBin Solid Hazardous Waste Stream Consumables->ContamBin SAA Satellite Accumulation Area (SAA) Secondary Containment SolidBin->SAA Halogenated->SAA NonHalogenated->SAA ContamBin->SAA EHS EHS / Certified Waste Pickup & Incineration SAA->EHS

Workflow for segregation and proper disposal of Fmoc-Lys(nic)-OH and associated waste.

Spill Management & Decontamination

In the event of a localized benchtop spill:

  • Containment: Cordon off the area. If the spill is solid, do not use water immediately, as this will create a difficult-to-clean slurry[4].

  • Mechanical Removal: Carefully sweep or scoop the dry powder using a brush and dustpan, placing it directly into the solid hazardous waste container[4].

  • Chemical Decontamination: Wipe the affected area with a solvent in which the compound is soluble (e.g., a small amount of isopropanol or soap and water), followed by a dry wipe[4]. Dispose of all wiping materials as contaminated solid waste[4].

Pro-Tip for Lab Managers: The most effective waste management strategy is source reduction. Avoid overstocking chemicals; order only the quantities required for your immediate synthetic campaigns[2][6].

References

  • Texas Tech University. "Chemical Waste Management SOP". Available at: [Link]

  • University of Toronto. "STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL". Available at:[Link]

  • University of Notre Dame. "Standard Operating Procedures Waste Handling & Disposal". Available at: [Link]

Sources

Handling

Operational Safety &amp; Handling Protocol: Fmoc-Lys(nic)-OH

-Fmoc- -nicotinoyl-L-lysine Executive Summary & Compound Profile Fmoc-Lys(nic)-OH (CAS: 252049-12-0) is a specialized amino acid derivative used in Solid Phase Peptide Synthesis (SPPS) to introduce a nicotinic acid (Vita...

Author: BenchChem Technical Support Team. Date: March 2026


-Fmoc-

-nicotinoyl-L-lysine

Executive Summary & Compound Profile

Fmoc-Lys(nic)-OH (CAS: 252049-12-0) is a specialized amino acid derivative used in Solid Phase Peptide Synthesis (SPPS) to introduce a nicotinic acid (Vitamin B3) moiety onto the lysine side chain. While standard Fmoc-amino acids are often classified as low-toxicity irritants, the specific inclusion of the nicotinoyl group introduces unique pharmacological potential (vasodilation/flushing) if systemically absorbed.

The Core Safety Paradox: Most Safety Data Sheets (SDS) for this specific derivative list it as "Not Classified" or "No Data Available" due to a lack of animal testing. Do not mistake this for safety. As a Senior Scientist, I enforce Universal Precautions for this compound. We treat it as a Potential Sensitizer and Respiratory Irritant until proven otherwise.

Physicochemical Hazards[1][2]
  • Physical State: Fine white to off-white powder. High electrostatic potential (prone to "flying" during weighing).

  • Solubility: Soluble in dipolar aprotic solvents (DMF, NMP, DMSO).

  • Reactivity: Stable under cold storage; hydrolyzes slowly in moist air.

Personal Protective Equipment (PPE) Matrix

Effective safety is not static; it adapts to the state of the matter. The following matrix delineates protection levels based on the experimental phase.

Protection ZoneSolid Phase (Weighing/Transfer)Solution Phase (Coupling/Cleavage)
Primary Hazard Inhalation of particulates; Static-induced dust dispersion.Dermal absorption via carrier solvents (DMF/NMP).
Hand Protection Single Nitrile Gloves (4 mil). Rationale: Sufficient for dry powder contact.Double Gloving or Laminate Gloves . Rationale: DMF permeates standard nitrile in <15 mins. Inner glove protects against breakthrough.
Respiratory Fume Hood (Preferred) or N95/P2 Respirator . Rationale: Prevents mucous membrane irritation from nicotinoyl moiety.Chemical Fume Hood (Mandatory).[1] Rationale: Solvents and coupling agents (e.g., DIC, HATU) are inhalation hazards.
Eye Protection Safety Glasses with side shields.[2][1]Chemical Splash Goggles . Rationale: Risk of splash during vortexing/sonication.
Body Defense Standard Lab Coat (Cotton/Poly).Lab Coat + Impervious Apron (if handling >10g scale).

Operational Workflow & Logic

The following protocol integrates safety into the experimental workflow.

Phase A: Storage & Retrieval
  • Condition: Store at +2°C to +8°C.

  • Equilibration (Critical Step): Allow the bottle to warm to room temperature before opening.

    • Scientific Logic:[3] Opening a cold bottle in a humid lab condenses water inside. Water hydrolyzes the Fmoc group and degrades the sensitive nicotinoyl ester linkage, compromising purity and creating breakdown products.

Phase B: Weighing (The "Static" Risk)

Fmoc-Lys(nic)-OH is often electrostatically charged.

  • Engineering Control: Operate inside a balance enclosure or fume hood.

  • Technique: Use an ionizing anti-static gun if available. If not, use a metal spatula (grounded) rather than plastic to reduce static cling.

  • Hygiene: Wipe the exterior of the bottle with a damp tissue after closing to remove invisible dust residues that could transfer to bare hands later.

Phase C: Solubilization

Once dissolved in DMF (Dimethylformamide) or NMP, the solution becomes a permeation vector . The solvent can carry the Fmoc-Lys(nic)-OH through the skin barrier.

  • Protocol: Add solvent slowly down the side of the vessel to minimize aerosolization.

  • Spill Response: Do not wipe DMF solutions with paper towels alone. Use an absorbent pad, then clean the surface with water/detergent.

Phase D: Disposal Strategy

Disposal must align with the solvent carrier, not just the solute.

  • Solid Waste: Contaminated weighing boats/gloves

    
    Solid Hazardous Waste  (do not use regular trash).
    
  • Liquid Waste:

    • If dissolved in DMF/NMP

      
      Non-Halogenated Organic Waste .
      
    • If DCM (Dichloromethane) was used

      
      Halogenated Organic Waste .
      

Visualized Safety Workflow

The following diagram illustrates the critical control points (CCPs) where PPE must be escalated.

G cluster_0 Critical Safety Escalation Point Start Cold Storage (+4°C) Equilibrate Equilibration (Warm to RT) Start->Equilibrate Prevent Hydrolysis Weighing Weighing Station (Risk: Dust/Static) Equilibrate->Weighing Single Nitrile Gloves Solubilization Solubilization (DMF) (Risk: Skin Permeation) Weighing->Solubilization Transfer to Fume Hood Coupling SPPS Coupling (Reaction) Solubilization->Coupling ESCALATE: Double Gloves Disposal Waste Segregation Coupling->Disposal Segregate Streams

Figure 1: Operational lifecycle of Fmoc-Lys(nic)-OH. Note the critical escalation of PPE during the solubilization phase due to solvent-mediated skin permeation risks.

Emergency Response Protocols

In the event of exposure, immediate action mitigates long-term sensitization.

  • Inhalation (Dust):

    • Symptom:[2][1][3][4][5][6][7] Coughing, flushing of the face (niacin effect).

    • Action: Move to fresh air immediately.[8] If flushing persists >30 mins, seek medical attention.

  • Skin Contact (Solution):

    • Action: Wash with soap and water for 15 minutes.[9] Do not use alcohol (ethanol/isopropanol) to wash skin, as this may increase the solubility and absorption of the compound.

  • Eye Contact:

    • Action: Flush with eyewash station for 15 minutes. Hold eyelids open.

References

  • MilliporeSigma. (n.d.).[5] Fmoc-Lys(nic)-OH Product Specification and Safety Data. Retrieved from

  • Chem-Impex International. (2023). Safety Data Sheet: N-alpha-Fmoc-N-epsilon-nicotinoyl-L-lysine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).[8] Laboratory Safety Guidance: Handling Peptide Coupling Reagents. Retrieved from

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Nicotinic Acid Derivatives. Retrieved from

Sources

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